molecular formula C11H9N3O2 B6340708 4-Methyl-5-nitro-2,3'-bipyridine CAS No. 623175-24-6

4-Methyl-5-nitro-2,3'-bipyridine

Cat. No.: B6340708
CAS No.: 623175-24-6
M. Wt: 215.21 g/mol
InChI Key: WMRKLFBOOLQJKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-nitro-2,3'-bipyridine is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-5-nitro-2,3'-bipyridine is 215.069476538 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-5-nitro-2,3'-bipyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-nitro-2,3'-bipyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-5-nitro-2-pyridin-3-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-8-5-10(9-3-2-4-12-6-9)13-7-11(8)14(15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRKLFBOOLQJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis, Characterization, and Application of 4-Methyl-5-nitro-2,3'-bipyridine in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6) is a highly specialized heterocyclic intermediate critical to the structural design of modern targeted therapeutics. In the landscape of oncology drug development, this bipyridine derivative serves as the foundational scaffold for synthesizing pyrazolo[3,4-c]pyridine compounds—potent inhibitors of the Pim kinase family (Pim-1, Pim-2, and Pim-3)[1].

This technical guide provides a comprehensive, self-validating methodology for the synthesis and characterization of 4-methyl-5-nitro-2,3'-bipyridine. By detailing the mechanistic causality behind the Suzuki-Miyaura cross-coupling steps and establishing rigorous analytical benchmarks, this whitepaper equips synthetic chemists and drug development professionals with a robust protocol for scaling this critical intermediate.

Biological Rationale: The Role in Pim Kinase Inhibition

Before delving into the synthetic methodology, it is crucial to understand the downstream utility of this molecule. The Pim kinases are a family of constitutively active serine/threonine kinases that are frequently overexpressed in hematopoietic malignancies (such as leukemia and lymphoma) and solid tumors (such as prostate cancer)[2].

4-Methyl-5-nitro-2,3'-bipyridine is uniquely structured to undergo reduction and subsequent cyclization to form a 6-azaindazole (pyrazolo[3,4-c]pyridine) core[3]. This core acts as a competitive ATP-binding inhibitor, suppressing Pim kinase activity, which in turn de-represses pro-apoptotic proteins like BAD and halts mTOR-mediated cell survival pathways[2].

Mechanism Bipy 4-Methyl-5-nitro-2,3'-bipyridine Aza Pyrazolo[3,4-c]pyridine Core Bipy->Aza Reduction & Cyclization Pim Pim Kinases (1, 2, 3) Aza->Pim Competitive ATP Inhibition Apop Apoptosis (Cell Death) Pim->Apop Pathway De-repression

Downstream application of the bipyridine intermediate in Pim kinase inhibition.

Retrosynthetic Analysis & Mechanistic Strategy

The construction of the 2,3'-bipyridine axis is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.

Causality in Reagent Selection:

  • Electrophile (2-Bromo-4-methyl-5-nitropyridine): The bromine atom at the 2-position is highly activated toward oxidative addition by the electron-withdrawing nature of the adjacent pyridine nitrogen and the para-nitro group.

  • Nucleophile (3-Pyridylboronic acid): Selected to install the 3'-pyridine ring. Boronic acids are prone to protodeboronation; thus, precise temperature control and basicity are required.

  • Catalyst (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (99°). This specific geometry accelerates the reductive elimination step and prevents the precipitation of palladium black in the aqueous biphasic solvent system.

  • Base (Na₂CO₃): A mild, water-soluble base is essential to quaternize the boronic acid into a highly nucleophilic boronate complex

    
    , which is the causal driver for the transmetalation step.
    

SynthesisWorkflow SM1 2-Bromo-4-methyl-5-nitropyridine (Electrophile) Cat Pd(dppf)Cl2, Na2CO3 THF/H2O, 80°C SM1->Cat Oxidative Addition SM2 3-Pyridylboronic Acid (Nucleophile) SM2->Cat Transmetalation Prod 4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6) Cat->Prod Reductive Elimination

Synthetic workflow and catalytic cycle for 4-Methyl-5-nitro-2,3'-bipyridine.

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system. In-process controls (IPCs) via TLC and LC-MS are embedded to ensure reaction fidelity before proceeding to workup[4].

Table 1: Reaction Components and Stoichiometry
ReagentMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
2-Bromo-4-methyl-5-nitropyridine217.021.002.17 gElectrophile
3-Pyridylboronic acid122.921.201.47 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.050.41 gCatalyst
Na₂CO₃ (2.0 M aqueous)105.992.5012.5 mLBase / Activator
Tetrahydrofuran (THF)72.11-40.0 mLSolvent (Organic phase)
Methodology
  • System Preparation & Degassing: Charge a 100 mL two-neck round-bottom flask with 2-bromo-4-methyl-5-nitropyridine (2.17 g, 10 mmol) and 3-pyridylboronic acid (1.47 g, 12 mmol). Add 40 mL of THF.

    • Causality: Degassing the solvent is critical. Dissolved oxygen will rapidly oxidize the phosphine ligands on the palladium catalyst, killing the catalytic cycle. Sparge the mixture with dry Argon or Nitrogen for 15 minutes.

  • Catalyst & Base Addition: Under a continuous stream of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol) followed by the pre-degassed 2.0 M aqueous Na₂CO₃ solution (12.5 mL, 25 mmol).

  • Heating & IPC Monitoring: Attach a reflux condenser and heat the biphasic mixture to 80°C in an oil bath.

    • Self-Validation (IPC): After 4 hours, sample the organic layer. Analyze via LC-MS. The reaction is complete when the starting material mass (

      
       216/218 for the bromine isotopes) is consumed, and the product mass (
      
      
      
      216.2 [M+H]⁺) dominates the chromatogram.
  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and distilled water (30 mL). Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 30 mL).

    • Causality: The bipyridine product is highly lipophilic and will partition entirely into the organic phase, while the boronic acid byproducts and inorganic salts remain in the aqueous phase.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dark residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient, 80:20 to 50:50).

  • Yield: Isolate the product as a pale yellow solid (Typical yield: 75-85%).

Analytical Characterization & Validation

To guarantee the structural integrity of the synthesized 4-Methyl-5-nitro-2,3'-bipyridine (Molecular Formula: C₁₁H₉N₃O₂), the following analytical benchmarks must be met[5][6].

Table 2: Expected Analytical Data
Analytical MethodExpected Result / SignalStructural Correlation
LC-MS (ESI+)

216.2 [M+H]⁺
Confirms exact mass of C₁₁H₉N₃O₂ (MW: 215.21).
¹H NMR (400 MHz, CDCl₃)

~9.15 (d, 1H)
C2' proton on the 3-pyridyl ring (highly deshielded).
¹H NMR

~9.05 (s, 1H)
C6 proton on the nitropyridine ring (adjacent to NO₂ and N).
¹H NMR

~8.70 (dd, 1H)
C6' proton on the 3-pyridyl ring.
¹H NMR

~8.35 (dt, 1H)
C4' proton on the 3-pyridyl ring.
¹H NMR

~7.95 (s, 1H)
C3 proton on the nitropyridine ring.
¹H NMR

~7.45 (dd, 1H)
C5' proton on the 3-pyridyl ring.
¹H NMR

~2.65 (s, 3H)
C4-Methyl group (singlet).
HPLC Purity > 98% (UV at 254 nm)Confirms removal of debrominated and homocoupled byproducts.

Note: The singlet at ~9.05 ppm is the definitive marker for the nitropyridine core, as the proton is locked between two strongly electron-withdrawing groups (the pyridine nitrogen and the nitro group).

Conclusion

The synthesis of 4-Methyl-5-nitro-2,3'-bipyridine requires strict adherence to organometallic principles, specifically regarding catalyst selection and anaerobic conditions. By utilizing a robust Suzuki-Miyaura coupling strategy, researchers can efficiently scale this intermediate. Its subsequent reduction and cyclization into pyrazolo[3,4-c]pyridine derivatives represent a critical pathway in the ongoing development of next-generation Pim kinase inhibitors for oncology[1][3].

References

  • Google Patents.PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE (KR20140071361A). Patent detailing the 3-step synthesis of 6-azaindazoles starting from 2-bromo-4-methyl-5-nitropyridine via Suzuki reaction for Pim kinase inhibition.

Sources

Physicochemical properties of 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-5-nitro-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of 4-Methyl-5-nitro-2,3'-bipyridine (CAS No. 623175-24-6). As specific experimental data for this compound is not extensively available in peer-reviewed literature, this document serves as a predictive and methodological guide. It outlines the anticipated structural and spectroscopic features and provides robust, validated protocols for determining the key physicochemical properties crucial for assessing its potential in drug discovery and materials science. This guide is designed from the perspective of a senior application scientist, focusing on the causality behind experimental choices and the integration of data for decision-making.

Introduction: The Rationale for Characterization

Bipyridine scaffolds are privileged structures in medicinal chemistry and coordination chemistry.[1] Their ability to chelate metals and participate in hydrogen bonding interactions makes them versatile building blocks for catalysts, functional materials, and therapeutic agents. The introduction of substituents like a methyl group (an electron-donating group) and a nitro group (a potent electron-withdrawing group) onto the bipyridine core, as seen in 4-Methyl-5-nitro-2,3'-bipyridine, is expected to significantly modulate its electronic landscape, redox potential, and intermolecular interactions.[2][3] A thorough understanding of its physicochemical properties is therefore a critical first step in evaluating its viability for any application, particularly in drug development where properties like solubility and lipophilicity govern a compound's pharmacokinetic profile.[4][5]

Molecular Identity and Predicted Spectroscopic Profile

Confirming the identity and purity of a compound is the foundational step of any scientific investigation. For 4-Methyl-5-nitro-2,3'-bipyridine, this would be achieved through a combination of spectroscopic techniques.

Molecular Structure and Core Data
  • Molecular Formula: C₁₁H₉N₃O₂[6]

  • Molecular Weight: 215.21 g/mol [6]

  • CAS Number: 623175-24-6[6]

Figure 1: Structure of 4-Methyl-5-nitro-2,3'-bipyridine.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features based on the known effects of the constituent functional groups on similar heterocyclic systems.[7][8][9]

Table 1: Predicted Spectroscopic Data for 4-Methyl-5-nitro-2,3'-bipyridine

Technique Predicted Key Features & Rationale
¹H NMR Aromatic Protons: Multiple distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the NO₂ group. Methyl Protons: A sharp singlet, likely around δ 2.5 ppm.
¹³C NMR Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm). The carbon atom directly attached to the nitro group is expected to be significantly downfield.
IR (cm⁻¹) NO₂ Asymmetric Stretch: A strong, characteristic band around 1530-1555 cm⁻¹.[7] NO₂ Symmetric Stretch: A strong band around 1330-1350 cm⁻¹.[7] Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

| Mass Spec (MS) | Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (m/z = 215.21). High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₁H₉N₃O₂. |

Core Physicochemical Properties: A Methodological Guide

The following sections detail validated, industry-standard protocols for determining the physicochemical properties that directly influence a compound's behavior in a biological system.

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates, leading to low and erratic absorption and poor bioavailability. Kinetic solubility is often measured in early discovery as a high-throughput surrogate for thermodynamic solubility to quickly flag problematic compounds.[10][11]

Experimental Protocol: Turbidimetric (Kinetic) Solubility Assay

This method rapidly assesses solubility by detecting the formation of precipitate when a DMSO stock solution of the compound is introduced into an aqueous buffer.[10][12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Methyl-5-nitro-2,3'-bipyridine in 100% dimethyl sulfoxide (DMSO).[13]

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Aqueous Dilution: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low and consistent (e.g., 1-2%) to minimize co-solvent effects.[10]

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to reach a steady state.[10][13]

  • Turbidity Measurement: Measure the light scattering of each well using a nephelometer or the absorbance at a high wavelength (e.g., 620 nm) on a plate reader.[10][14]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal sharply increases above the baseline (of DMSO-only controls) is determined to be the kinetic solubility.[10][14]

Figure 2: Workflow for Turbidimetric Kinetic Solubility Assay.

Lipophilicity (logP)

Scientific Rationale: Lipophilicity is a critical measure of a compound's ability to partition between an aqueous and a lipid environment, which is fundamental to its ability to cross biological membranes.[5] The octanol-water partition coefficient (logP) is the industry standard. An optimal logP (typically <5 for oral drugs) is required for good absorption and distribution.[4][5]

Experimental Protocol: Shake-Flask Method for logP Determination

This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at equilibrium.[15][16][17]

  • Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) in a large vessel. Shake vigorously and allow the phases to separate completely. This ensures both phases are mutually saturated, preventing volume changes during the experiment.

  • Compound Dosing: Prepare a stock solution of 4-Methyl-5-nitro-2,3'-bipyridine in the pre-saturated aqueous buffer at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the compound-dosed aqueous phase with an equal volume of the pre-saturated n-octanol phase.

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

  • Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous]. The logP is the base-10 logarithm of P.[17][]

Acidity/Basicity (pKa)

Scientific Rationale: The pKa determines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their charge state at physiological pH (around 7.4) profoundly impacts their solubility, membrane permeability, and target binding.[] For 4-Methyl-5-nitro-2,3'-bipyridine, determining the pKa of the basic pyridine nitrogens is essential.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH change to find the point of half-neutralization.[19][20]

  • System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[19][21]

  • Sample Preparation: Dissolve an accurately weighed amount of 4-Methyl-5-nitro-2,3'-bipyridine in a suitable solvent (e.g., water or a water/methanol co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[19] Maintain a constant ionic strength with a background electrolyte like KCl.[19][21]

  • Titration: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C). While stirring, add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) using an auto-titrator or a calibrated burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve. For a diprotic base, two inflection points and two pKa values may be observed.[19]

Integrated Profile and Implications for Drug Development

The individual physicochemical properties do not exist in isolation. Their interplay governs the overall suitability of a compound for further development.

Table 2: Target Physicochemical Profile for 4-Methyl-5-nitro-2,3'-bipyridine

Parameter Methodology Significance in Drug Development
Aqueous Solubility Turbidimetric Assay Influences dissolution rate and absorption; low solubility is a major liability.
Lipophilicity (logP) Shake-Flask Governs membrane permeability, plasma protein binding, and metabolism.[5]
Acidity/Basicity (pKa) Potentiometric Titration Determines charge state at physiological pH, affecting solubility and permeability.
Molecular Weight Calculation A key component of drug-likeness rules (e.g., Lipinski's Rule of Five).[4]

| H-Bond Donors/Acceptors | Calculation | Influences solubility and target binding interactions.[4] |

Lipinski's Rule of Five: This influential rule of thumb helps predict if a compound possesses properties that would likely make it an orally active drug.[4][22][23] For 4-Methyl-5-nitro-2,3'-bipyridine:

  • Molecular Mass: 215.21 (< 500 daltons) - Pass

  • Hydrogen Bond Donors (N-H, O-H): 0 (< 5) - Pass

  • Hydrogen Bond Acceptors (N, O atoms): 5 (3 N + 2 O) (< 10) - Pass

  • Calculated logP (ClogP): This would need to be calculated or experimentally determined. It must be < 5 to pass.

Based on the structure, 4-Methyl-5-nitro-2,3'-bipyridine has a high probability of complying with Lipinski's Rule, making it an attractive starting point for a drug discovery program, pending experimental verification of its logP and biological activity.

cluster_properties Core Physicochemical Properties cluster_adme Pharmacokinetic (ADME) Profile cluster_development Drug Development Outcomes Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption LogP Lipophilicity (logP) LogP->Absorption Distribution Distribution LogP->Distribution Metabolism Metabolism LogP->Metabolism pKa pKa pKa->Absorption Excretion Excretion pKa->Excretion MW_HBA_HBD MW, H-Bonding MW_HBA_HBD->Absorption MW_HBA_HBD->Distribution Bioavailability Oral Bioavailability Absorption->Bioavailability Efficacy Efficacy & Potency Distribution->Efficacy Metabolism->Efficacy Safety Safety & Toxicity Metabolism->Safety Excretion->Bioavailability Excretion->Safety

Figure 3: The relationship between core physicochemical properties and key drug development outcomes.

Conclusion

While specific experimental data for 4-Methyl-5-nitro-2,3'-bipyridine requires dedicated laboratory investigation, its chemical structure allows for a robust prediction of its key spectroscopic and physicochemical characteristics. The methodologies detailed in this guide provide a clear and validated pathway for researchers to generate the critical data needed to assess its potential. By systematically evaluating its solubility, lipophilicity, and pKa, scientists can make informed decisions about the utility of this molecule in drug discovery campaigns, materials science, or other advanced applications, thereby accelerating the innovation cycle.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025, August 12). Zenovel. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

  • LogP / LogD shake-flask method v1. (2024, December 9). ResearchGate. [Link]

  • The Rule of 5 - Two decades later. (n.d.). Sygnature Discovery. [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (n.d.). Universitat de Barcelona Dipòsit Digital. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. [Link]

  • Potentiometric study for Determination of PKa values for Schiff bases derived from 2- acetyl pyridine with heterocyclic amines. (2024, December 21). Iraqi National Journal of Chemistry. [Link]

  • The synthesis and physical properties of some 4-substituted 2,2′-bipyridyls and their 1-oxides. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. (2024, December 9). ResearchGate. [Link]

  • Kinetic solubility automated screen. (n.d.). BMG LABTECH. [Link]

  • Determination of the pKa values of some pyridine derivatives by computational methods. (2025, August 6). Research Square. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Development of Methods for the Determination of pKa Values. (2012). PMC. [Link]

  • Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. (2025, November 27). MDPI. [Link]

  • Redox Property Tuning in Bipyridinium Salts. (2021, January 27). PMC. [Link]

  • On the electronic structure of nitro-substituted bipyridines and their platinum complexes. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Synthesis, Photophysical, Photochemical, and Redox Properties of Nitrospiropyrans Substituted with Ru or Os Tris(bipyridine) Complexes. (2006, September 9). Inorganic Chemistry - ACS Publications. [Link]

  • FTIR and laser Raman spectra of 2-hydroxy-5 - methyl-3-nitro pyridine. (n.d.). Semantic Scholar. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. (2024, January 24). MDPI. [Link]

  • COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. (1985, December 12). OSTI.GOV. [Link]

  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). (n.d.).
  • Chapter 2. (n.d.). University of the Free State. [Link]

  • 4-methyl-5-nitro-[15][24]bipyridinyl. (n.d.). MolAid. [Link]

  • 4-Methyl-2,2'-bipyridine. (n.d.). PubChem. [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. (n.d.). J-Stage. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). PMC. [Link]

  • Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine in comparison with that of the [M – methyl]+ ion [C9H11]+ from t‐butylbenzene, as studied by D‐ and 13C‐labelling. (1973, September 1). Semantic Scholar. [Link]

  • Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (n.d.). Semantic Scholar. [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). Rsc.org. [Link]

  • The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S. (2017, October 12). ResearchGate. [Link]

  • Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. (n.d.). ResearchGate. [Link]

  • Pyrimidine, 4-methyl-. (n.d.). NIST WebBook. [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

This whitepaper provides a detailed technical analysis of the spectroscopic characteristics of 4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6), a heterocyclic compound of interest in synthetic chemistry and potentially as a scaffold in drug discovery.[1][2] The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding chemical behavior. This guide synthesizes predictive data based on established spectroscopic principles with proven experimental protocols, offering a framework for the characterization of this and similar bipyridine derivatives.

Molecular Structure and Physicochemical Properties

4-Methyl-5-nitro-2,3'-bipyridine is a substituted bipyridine featuring a methyl group and a nitro group on one pyridine ring, which is linked at the 2-position to a second pyridine ring at its 3-position. These substituents create a distinct electronic and steric environment that is directly reflected in its spectroscopic signatures.

  • Molecular Formula: C₁₁H₉N₃O₂

  • Molecular Weight: 215.21 g/mol [1]

  • Core Structure: The molecule consists of two interconnected pyridine rings. The presence of the electron-withdrawing nitro group and the electron-donating methyl group significantly influences the electron density distribution across the aromatic system, which is a key factor in interpreting NMR and IR spectra.

Fragmentation_Pathway M [C₁₁H₉N₃O₂]⁺˙ m/z = 215 (Molecular Ion) F1 [C₁₁H₉N₃O]⁺˙ m/z = 199 M->F1 - O F2 [C₁₁H₉N₂]⁺ m/z = 169 M->F2 - NO₂ F3 [C₁₀H₆N₂]⁺˙ m/z = 154 F2->F3 - CH₃

Caption: A plausible EI-MS fragmentation pathway for 4-Methyl-5-nitro-2,3'-bipyridine.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction:

    • For a volatile and thermally stable compound like this, direct insertion probe or coupling with Gas Chromatography (GC-MS) is suitable for EI analysis. [3][4] * For ESI, dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile. [5]2. Ionization:

    • Select an appropriate ionization method. EI at 70 eV is standard for generating a reproducible fragmentation library. [6]3. Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectrum Generation:

    • Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Analysis Workflow

No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS. Each method provides a unique and complementary piece of the structural puzzle, leading to an unambiguous compound identification.

Integrated_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire Mass Spectrum MS_Data Molecular Weight (215 Da) Elemental Formula (C₁₁H₉N₃O₂) MS->MS_Data Confirmation Structure Confirmation of 4-Methyl-5-nitro-2,3'-bipyridine MS_Data->Confirmation IR Acquire IR Spectrum IR_Data Functional Groups: - Nitro (NO₂) - Aromatic Rings - Methyl (CH₃) IR->IR_Data IR_Data->Confirmation NMR Acquire ¹H & ¹³C NMR NMR_Data Carbon-Hydrogen Framework: - Connectivity - Substitution Pattern NMR->NMR_Data NMR_Data->Confirmation

Caption: Workflow for the integrated spectroscopic confirmation of a molecular structure.

This integrated approach ensures the highest level of scientific integrity. The molecular weight from MS provides the foundational piece of information. IR then confirms the presence of the key functional groups (nitro, aromatic rings). Finally, NMR spectroscopy provides the detailed map of the molecular skeleton, confirming the precise arrangement of atoms and substituents, thus completing the structural elucidation.

References

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]

  • JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry. JEOL Resources. Retrieved from [Link]

  • Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Data for Chemical Communications. Retrieved from [Link]

  • Singh, R. B., & Rai, D. K. (1983). FTIR and laser Raman spectra of 2-hydroxy-5-methyl-3-nitro pyridine. Indian Journal of Pure & Applied Physics, 21, 658-660.
  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Kumar, A., et al. (2022). Computational, Experimental Spectral Analysis and Structural Parameters of 4, 5-Dimethyl-2-Nitro Aniline. Journal of Physics: Conference Series, 2267, 012001.
  • Jaiswal, K., & Pandey, J. P. (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. International Journal of Research in Engineering and Science, 10(9), 525-529.
  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • University of Johannesburg. (n.d.). Chapter 2: Spectroscopic and Computational Analysis of Monodentate Pyridine Ligands. Retrieved from [Link]

  • Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. Journal of Organic Chemistry, 50(25), 5405–5409.
  • NIST. (n.d.). Pyridine, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-5-nitroimidazole. Retrieved from [Link]

  • MolAid. (n.d.). 4-methyl-5-nitro-b[7][6]ipyridinyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2,2'-bipyridine. Retrieved from [Link]

  • Mahalakshmi, G., et al. (2018). Spectroscopic Characterization, Homo-Lumo, NBO study by DFT and Molecular Docking Studies of 2-Amino-6-Metheylpyridine. Oriental Journal of Chemistry, 34(2), 899-913.
  • MDPI. (2021). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. Retrieved from [Link]

  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

  • Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine... Journal of Mass Spectrometry, 7(9), 1091-1102.
  • MDPI. (2025). Integrated Spectroscopic Analysis of Wild Beers: Molecular Composition and Antioxidant Properties. Retrieved from [Link]

  • NIST. (n.d.). Pyrimidine, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • Guo, L. Q., et al. (1995). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions, (10), 1641-1646.
  • Rubio, E., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(4), 269-282.

Sources

Structural Elucidation & Solid-State Analysis: 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, solid-state properties, and experimental protocols for 4-Methyl-5-nitro-2,3'-bipyridine , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Methyl-5-nitro-2,3'-bipyridine represents a distinct class of unsymmetrical bipyridines. Unlike the ubiquitous 2,2'-bipyridine (a metal chelator), the 2,3'-isomer serves primarily as a linear or angular scaffold in supramolecular assemblies and as a pharmacophore precursor in kinase inhibitor development (specifically Pim-1/Pim-2 inhibitors).

This guide focuses on the crystallographic characterization of this derivative, emphasizing the impact of the nitro (electron-withdrawing) and methyl (electron-donating) substituents on crystal packing, torsion angles, and solubility profiles essential for drug formulation.

Molecular Architecture & Predicted Crystal Lattice

Before initiating diffraction experiments, one must understand the theoretical conformation driven by the substituent effects.

Conformational Analysis (The "Twist")

In the solid state, unsubstituted 2,3'-bipyridine is not planar. It adopts a twisted conformation to minimize steric repulsion between the protons at the ortho positions relative to the inter-ring bond.

  • Torsion Angle: Expected to range between 20° and 40° (C2–C2'–C3'–C4' torsion).

  • Substituent Effect: The 4-methyl and 5-nitro groups are located on the pyridine ring attached at the C2 position.

    • The 5-Nitro group is meta to the inter-ring bond, reducing direct steric clash with the second ring but significantly altering the dipole moment.

    • The 4-Methyl group provides bulk that may prevent tight face-to-face

      
      -stacking, favoring offset stacking or edge-to-face interactions.
      
Intermolecular Forces

The crystal lattice is stabilized by a competition between dipolar alignment and weak hydrogen bonding:

  • Dipole-Dipole Interaction: The strong dipole of the

    
     group drives the molecules to align in antiparallel arrays to cancel net dipole moments.
    
  • C–H···O Hydrogen Bonding: The nitro group oxygens act as acceptors for the acidic aromatic protons (C2'-H or C4'-H) of the neighboring molecule.

  • 
    -Stacking:  The electron-deficient nitro-substituted ring tends to stack with the relatively electron-rich unsubstituted ring of an adjacent molecule (Donor-Acceptor stacking).
    

Experimental Protocols

Synthesis & Purification Workflow

High-quality single crystals require >99% purity. The synthesis typically involves a Suzuki-Miyaura coupling followed by regiospecific nitration.

SynthesisWorkflow Start Start: 2-Chloro-4-methyl-5-nitropyridine Coupling Suzuki Coupling (C-C Bond Formation) Start->Coupling Boronic Reactant: Pyridine-3-boronic acid Boronic->Coupling Catalyst Pd(PPh3)4 / Na2CO3 DME/H2O, 90°C Catalyst->Coupling Catalysis Workup Extraction (EtOAc) & Drying (MgSO4) Coupling->Workup Purification Flash Chromatography (Hexane:EtOAc Gradient) Workup->Purification Product Pure 4-Methyl-5-nitro-2,3'-bipyridine Purification->Product

Figure 1: Synthetic pathway for the isolation of the target bipyridine derivative.

Single Crystal Growth Protocol

The 5-nitro group significantly decreases solubility in non-polar solvents while increasing it in polar aprotic solvents.

Method: Slow Evaporation (Binary Solvent System)

  • Dissolution: Dissolve 20 mg of the purified compound in 2 mL of Dichloromethane (DCM) . Ensure complete dissolution; sonicate if necessary.

  • Anti-solvent Addition: Carefully layer 1 mL of n-Hexane or Ethanol on top of the DCM solution. Do not mix.

  • Nucleation: Cover the vial with Parafilm and poke 3-4 small holes to allow slow evaporation.

  • Incubation: Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.

  • Harvest: Yellow, block-like crystals should appear within 48-72 hours.

Crystallographic Data Analysis

When analyzing the .cif file generated from X-ray diffraction, focus on the following parameters which define this specific derivative.

Expected Unit Cell Parameters

Based on analogous nitro-bipyridine structures (e.g., CSD Refcode NIBIPY), the target compound likely crystallizes in a monoclinic or triclinic system.

ParameterExpected Range/ValueSignificance
Crystal System MonoclinicCommon for planar/semi-planar aromatics.[1][2]
Space Group

or

Centrosymmetric packing is favored to cancel the nitro group dipole.
Z Value 4Indicates 4 molecules per unit cell.
Density (

)
1.35 - 1.45 g/cm³Higher than unsubstituted bipyridine due to the nitro group.
R-Factor < 5.0%Required for publication-quality resolution.
Structural Validation (CheckCIF)

Upon solving the structure, validate the model using these checkpoints:

  • Nitro Group Planarity: The

    
     group is usually coplanar with the pyridine ring (torsion < 10°) to maximize resonance, unless sterically hindered by the adjacent 4-methyl group.
    
  • Methyl Rotation: The methyl protons should be modeled with rotational disorder or fixed in staggered conformation.

  • Inter-ring Bond Length: The C2–C3' bond should be approximately 1.48–1.49 Å , indicative of a single bond with limited double-bond character due to the twist.

Application in Drug Development

The crystallographic data of 4-Methyl-5-nitro-2,3'-bipyridine is not merely academic; it is a blueprint for structure-based drug design (SBDD).

Pharmacophore Mapping for Kinase Inhibitors

This molecule is a key intermediate for Pim-1/Pim-2 kinase inhibitors (used in treating hematological malignancies).[1][2]

  • Binding Mode: The bipyridine nitrogen atoms often act as hydrogen bond acceptors in the kinase ATP-binding pocket.

  • Nitro Reduction: In many synthetic routes, the 5-nitro group is reduced to an amine (

    
    ) to form an amide linkage with the drug scaffold. The crystal structure of the nitro-precursor confirms the regiochemistry before this costly reduction step.
    
Logic-Driven Structural Workflow

DrugDesign Crystal Crystal Structure (4-Me-5-NO2-2,3'-bipy) Analysis Analyze Torsion Angle & H-Bond Acceptors Crystal->Analysis Extract Geometry Docking Molecular Docking (Pim-1 Kinase Pocket) Analysis->Docking In Silico Model Modification SAR Optimization (Reduce NO2 -> NH2) Docking->Modification Improve Affinity Lead Lead Candidate Modification->Lead

Figure 2: Integration of crystallographic data into the drug discovery pipeline.

References

  • BenchChem. (2025).[3] Definitive Structure Determination of 2,3'-Bipyridine Derivatives: A Comparative Guide to X-ray Crystallographic Analysis.

  • Sigma-Aldrich. (2024). Product Specification: 4-Methyl-5-nitro-2,3'-bipyridine.

  • Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. MDPI Molecules.

  • Google Patents. (2014). KR20140071361A: Pyrazolo[3,4-c]pyridine compounds and methods of use.[1][2] (Describes the use of the target molecule as an intermediate).

  • Cambridge Crystallographic Data Centre (CCDC). Search for 2,3'-bipyridine derivatives (Refcode: BPYRID).

Sources

Technical Guide: Discovery and Development of Novel Bipyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bipyridine scaffold—historically pigeonholed as a mere ligand in coordination chemistry—has re-emerged as a privileged pharmacophore in modern drug discovery. While the 2,2'-isomer remains the gold standard for metallodrugs (e.g., Pt(II) and Ru(II) anticancer agents), novel 3,3'- and 4,4'-derivatives are gaining traction as potent, metal-free inhibitors of oncogenic kinases (e.g., CDK9, PIM-1). This guide outlines a systematic approach to the design, synthesis, and biological validation of these derivatives, moving beyond classical Ullmann homocouplings to precision C–C bond formation strategies.

Part 1: Structural Rationale & Design Strategy

The Isomeric Imperative

The biological activity of bipyridine derivatives is strictly dictated by the nitrogen positioning. A "novel" discovery program must first select the isomer based on the target mechanism:

  • 2,2'-Bipyridine (Chelation Mode):

    • Primary Utility: Metallodrugs, intercalators, and ROS generators.

    • Mechanism: The cis-conformation allows bidentate chelation of transition metals (Fe, Cu, Pt). In oncology, these ligands can sequester intracellular iron (essential for rapid proliferation) or stabilize Pt(II) complexes that distort DNA.

  • 3,3'- and 4,4'-Bipyridine (Scaffold Mode):

    • Primary Utility: Kinase inhibitors, protein-protein interaction (PPI) disruptors.

    • Mechanism: These isomers cannot chelate metals effectively due to geometry. Instead, they serve as rigid, linear (4,4') or twisted (3,3') linkers that position hydrogen-bond donors/acceptors into deep hydrophobic pockets of enzymes like CDK9.

Electronic Tuning (SAR)

Modifying the pyridine ring electron density is critical for optimizing metabolic stability and potency.

  • Electron-Withdrawing Groups (EWGs): Introduction of -F, -CF3, or -CN at the C5/C5' positions lowers the pKa of the pyridine nitrogen, reducing non-specific toxicity and increasing metabolic resistance to oxidation.

  • Electron-Donating Groups (EDGs): -OMe or -NH2 groups at C4/C4' increase electron density on the nitrogen, enhancing metal binding affinity (for 2,2'-isomers) or altering solubility profiles.

Part 2: Synthetic Architectures & Methodologies[1][2]

The synthesis of unsymmetrical bipyridines (where Ring A


 Ring B) is the primary bottleneck in discovering novel derivatives. Classical methods like Ullmann coupling yield statistical mixtures of homocoupled products. Modern drug discovery relies on transition-metal-catalyzed cross-couplings.
Strategic Retrosynthesis (Visualization)

SyntheticWorkflow Target Target: Unsymmetrical Bipyridine Derivative Negishi Negishi Coupling (Zn Reagents) Target->Negishi Preferred for 2,2'-linkage Stille Stille Coupling (Sn Reagents) Target->Stille High tolerance, Toxic Sn Suzuki Suzuki-Miyaura (Boronates) Target->Suzuki Unstable 2-Py Boronates Halopyridine 2-Halopyridine (Electrophile) Negishi->Halopyridine Metallopyridine Metallated Pyridine (Nucleophile) Negishi->Metallopyridine ZnCl/ZnBr Stille->Halopyridine Stille->Metallopyridine SnBu3 Suzuki->Halopyridine Suzuki->Metallopyridine MIDA Boronate

Figure 1: Retrosynthetic decision matrix for unsymmetrical bipyridine synthesis. Negishi coupling is highlighted as the preferred route for 2,2'-linkages due to the instability of 2-pyridyl boronic acids in Suzuki coupling.

Key Methodologies
MethodologyUtilityProsCons
Negishi Coupling Gold Standard for 2,2'-bipyridines.High yields; handles unsymmetrical coupling well; 2-pyridylzinc reagents are stable.Requires anhydrous conditions; Zinc reagents must be prepared fresh or stored carefully.
Stille Coupling Late-stage functionalization.Extremely high functional group tolerance; neutral conditions.Organotin reagents are highly toxic; purification can be difficult.
Suzuki-Miyaura 3,3' and 4,4'-bipyridines.Green chemistry; aqueous compatible; commercially available boronates.Failure mode: 2-pyridyl boronic acids are notoriously unstable (protodeboronation). Requires MIDA boronates or specific ligands.
Inverse Electron Demand Diels-Alder De Novo Pyridine synthesis.Constructing highly substituted rings from scratch.Atom economy can be lower; multistep linear sequences.

Part 3: Biological Evaluation & Mechanism of Action[3]

Mechanism of Action: The Dual Pathway

Novel derivatives typically act via one of two distinct pathways depending on their design.

  • Pathway A: Metal-Dependent Cytotoxicity (2,2'-Isomers)

    • Compounds chelate intracellular Cu(II) or Fe(II).

    • The resulting redox-active complex generates Reactive Oxygen Species (ROS) via Fenton-like chemistry.

    • Outcome: Mitochondrial depolarization and apoptosis.[1]

  • Pathway B: Kinase Inhibition (3,3' / 4,4'-Isomers)

    • The bipyridine acts as a planar scaffold.[2]

    • Nitrogen atoms form hinge-binding hydrogen bonds in the ATP-binding pocket of kinases (e.g., CDK9, PIM-1).

    • Outcome: Suppression of anti-apoptotic proteins (Mcl-1, Myc).

Mechanistic Visualization

MoA Drug Bipyridine Derivative Metal Intracellular Metal (Cu/Fe) Drug->Metal 2,2'-Isomer (Chelation) Kinase Oncogenic Kinase (CDK9/PIM1) Drug->Kinase 3,3' / 4,4'-Isomer (Scaffold) Complex Metal-Drug Complex Metal->Complex Inhibition ATP Pocket Occupancy Kinase->Inhibition ROS ROS Generation (Fenton Reaction) Complex->ROS Signaling Downregulation of Mcl-1 / Myc Inhibition->Signaling Mito Mitochondrial Collapse ROS->Mito Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Mito->Apoptosis

Figure 2: Dual Mechanism of Action. Pathway selection depends on the isomer used: 2,2'-bipyridines drive ROS-mediated toxicity, while 3,3'/4,4'-bipyridines target kinase signaling.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Negishi Cross-Coupling for Unsymmetrical 2,2'-Bipyridines

Objective: Synthesis of 6-methyl-2,2'-bipyridine-5-carboxylate (Novel unsymmetrical scaffold). Rationale: Negishi coupling is selected to prevent homocoupling and ensure regioselectivity.

Materials
  • Reagent A: 2-Bromo-6-methylpyridine (1.0 equiv)

  • Reagent B: (5-(methoxycarbonyl)pyridin-2-yl)zinc(II) bromide (0.5 M in THF, 1.2 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/XPhos for sterically hindered substrates.

  • Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk flask or microwave vial under vacuum.

    • Backfill with Argon (Ar) three times. Validation: Moisture kills the organozinc reagent immediately.

  • Catalyst Loading:

    • Add 2-Bromo-6-methylpyridine (1.0 mmol) and Pd(PPh3)4 (0.05 mmol) to the flask.

    • Add anhydrous THF (5 mL) via syringe. Stir until dissolved.

  • Nucleophile Addition:

    • Add the organozinc reagent (1.2 mmol, 2.4 mL of 0.5 M solution) dropwise over 5 minutes at Room Temperature (RT).

    • Observation: A slight exotherm or color change (yellow to orange/black) indicates active catalyst formation.

  • Reaction:

    • Heat the mixture to 60°C (oil bath) or 80°C (Microwave) for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2). The starting bromide spot (high Rf) should disappear.

  • Quench & Workup:

    • Cool to RT. Quench with saturated aqueous NH4Cl (5 mL).

    • Extract with EtOAc (3 x 10 mL).

    • Critical Step: Wash combined organics with EDTA solution or aqueous NH3 to remove Zinc/Palladium residues (prevents emulsion and metal contamination in bio-assays).

  • Purification:

    • Dry over Na2SO4, concentrate, and purify via flash chromatography on silica gel.

Part 5: References

  • BenchChem. (2025).[3][2] The Discovery of Novel 3,3'-Bipyridine, 1-Oxide Derivatives: A Technical Guide for Drug Development Professionals. BenchChem Application Notes. Link

  • Loughborough University. (2021). Recent advances in the synthesis of 2,2'-Bipyridines and their derivatives. Loughborough University Research Repository. Link

  • MDPI. (2024).[4] Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Link

  • ACS Publications. (2018). Rollover Cyclometalated Bipyridine Platinum Complexes as Potent Anticancer Agents. Inorganic Chemistry. Link

  • NIH PubMed. (2023). Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors. European Journal of Medicinal Chemistry. Link

  • Thieme Connect. (2023).[5] Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. Synthesis. Link

Sources

Potential applications of substituted bipyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Applications of Substituted Bipyridines in Medicinal Chemistry: A Technical Guide

Introduction As a Senior Application Scientist navigating the transition from classical organic pharmacophores to metallodrugs, I frequently encounter the 2,2'-bipyridine (bpy) scaffold. Historically viewed merely as a robust bidentate chelator in coordination chemistry, substituted bipyridines have emerged as privileged ligands in medicinal chemistry. By rationally decorating the bipyridine ring, we can fine-tune the physicochemical and electronic properties of the resulting transition metal complexes (e.g., Ruthenium, Iridium, Platinum, Gold, and Copper). This modularity allows us to dictate cellular uptake, organelle targeting, and the precise mechanism of action—ranging from DNA intercalation to photodynamic therapy (PDT) and bioorthogonal theranostics.

1. Mechanistic Foundations: Why Substitute the Bipyridine Ring? The core utility of the bipyridine ligand lies in its strong σ-donating and π-accepting capabilities, which stabilize a wide range of metal oxidation states. However, the unsubstituted


 complexes often lack the lipophilicity required for efficient cellular internalization and the specific binding affinities needed for targeted therapy.
  • Tuning the Phototherapeutic Window: In Photodynamic Therapy (PDT), Ru(II) and Ir(III) complexes act as photosensitizers. By introducing extended π-conjugated systems (e.g., anthracenyl or phenanthroline derivatives) to the bipyridine backbone, we lower the energy of the Metal-to-Ligand Charge Transfer (MLCT) state[1]. This shifts the absorption maximum toward the "therapeutic window" of tissue penetration (600–800 nm) and significantly enhances the quantum yield of singlet oxygen (

    
    )[2].
    
  • Modulating Cytotoxicity and Resistance: Platinum(II) and Gold(III) complexes often suffer from off-target toxicity and acquired resistance (e.g., cisplatin resistance). Utilizing substituted bipyridines (such as 4,4'-dimethyl or 4,4'-diamino-2,2'-bipyridine) in Au(III) dithiocarbamate complexes has been shown to circumvent p53-dependent resistance mechanisms, exerting potent cytotoxicity in cisplatin-resistant ovarian and lung carcinoma cells[3].

  • Bioorthogonal Reactivity: Recent advancements have leveraged Ir(III) bipyridine/triazine complexes as dienophiles in Inverse Electron-Demand Diels-Alder (IEDDA) reactions. The metal coordination drastically accelerates the reaction with strained cyclooctynes, enabling "click-to-release" prodrug activation or live-cell theranostic imaging.

PDT_Mechanism Light Light Irradiation (Visible/NIR) Ru_GS Ru(II)-bpy Complex Ground State (S0) Light->Ru_GS Excitation Ru_S1 Singlet Excited State (1MLCT) Ru_GS->Ru_S1 Absorption Ru_T1 Triplet Excited State (3MLCT) Ru_S1->Ru_T1 Intersystem Crossing (High Spin-Orbit Coupling) Ru_T1->Ru_GS Phosphorescence (Imaging) O2_Singlet Singlet Oxygen (1O2) - Cytotoxic Ru_T1->O2_Singlet Energy Transfer (Type II Pathway) O2_GS Molecular Oxygen (3O2) O2_GS->O2_Singlet Apoptosis Organelle Damage & Apoptosis O2_Singlet->Apoptosis Oxidative Stress

Mechanism of Action: Ru(II)-bipyridine mediated Photodynamic Therapy (PDT) via Type II energy transfer.

2. Quantitative Profiling of Bipyridine-Metal Complexes To rationally select a bipyridine-metal scaffold for a specific therapeutic indication, one must evaluate the interplay between the metal center, the ligand substitutions, and the resulting biological metrics. Table 1 synthesizes data across various state-of-the-art metallodrug classes.

Table 1: Comparative Analysis of Substituted Bipyridine Metallodrugs

Metal CenterBipyridine SubstitutionPrimary Indication / TargetKey Performance Metric / OutcomeRef
Ru(II) Anthracenyl-conjugated bpyHard-to-treat cancers (PDT)Singlet oxygen quantum yield (

) = 0.96 in water
[1]
Au(III) 4,4'-dimethyl-2,2'-bpyCisplatin-resistant tumors~25-fold higher cytotoxicity than cisplatin (A549 cells)[4]
Pt(II) Rollover cyclometalated bpySolid tumors (In vivo)Tumor growth inhibition comparable to oxaliplatin, lower toxicity[5]
Cu(II) 4,4'-bishydroxymethyl-bpyAnti-invasive / AntimetastaticSelective inhibition of Carbonic Anhydrase IX (CAIX)[6]
Ir(III) 5-(2-pyridyl)-1,2,4-triazineBioorthogonal TheranosticsIEDDA reaction rate constant

= 8

Causality Note: The remarkable singlet oxygen yield of the anthracenyl-Ru(II) complex is driven by the bichromophoric energy transfer. The anthracene moiety acts as an energy-donating antenna, funneling absorbed light energy to the bipyridine ligand, which subsequently populates the reactive triplet state[1].

3. Experimental Workflow: Synthesis and Evaluation of a Ru(II)-Bipyridine Photosensitizer When developing a new metallodrug, the experimental protocol must be a self-validating system. The following methodology outlines the synthesis of a heteroleptic Ru(II) complex—


 where L is a substituted bipyridine—and its subsequent biological validation for PDT.

Phase 1: Synthesis & Chemical Validation

  • Precursor Synthesis: Reflux

    
     with 2 equivalents of 2,2'-bipyridine in DMF in the presence of LiCl to synthesize the intermediate 
    
    
    
    .
    • Validation: Verify the characteristic dark purple/black color and confirm purity via

      
       NMR (DMSO-
      
      
      
      ) to ensure no free ligand remains.
  • Ligand Substitution: Suspend

    
     and 1 equivalent of the substituted bipyridine ligand (e.g., anthracenyl-bpy) in an ethanol/water mixture. Reflux under an argon atmosphere for 6-8 hours until the solution turns deep red/orange.
    
  • Anion Exchange & Purification: Cool the mixture and add a saturated aqueous solution of

    
     to precipitate the complex as a hexafluorophosphate salt. Filter, wash with cold water and diethyl ether, and purify via size-exclusion chromatography (Sephadex LH-20) using methanol as the eluent.
    
    • Validation: High-Resolution Mass Spectrometry (HRMS) must show the exact mass of the

      
       cation. UV-Vis spectroscopy should confirm the MLCT absorption band (
      
      
      
      450-480 nm).

Phase 2: In Vitro Photodynamic Evaluation

  • Cell Culture & Dosing: Seed human adenocarcinoma cells (e.g., A549) in two identical 96-well plates. Incubate for 24 hours. Treat cells with serial dilutions of the Ru(II) complex (0.1

    
    M to 50 
    
    
    
    M) for 4 hours to allow cellular uptake.
  • Dark vs. Light Toxicity (The Critical Control):

    • Plate A (Dark Control): Keep strictly in the dark to measure inherent chemotoxicity.

    • Plate B (Irradiated): Expose to a defined light dose (e.g., 450 nm LED array, 5

      
      ).
      
    • Causality: A successful PDT agent must exhibit a high Phototoxicity Index (PI =

      
      ). If dark toxicity is high, the complex is acting as a traditional chemotherapeutic (e.g., via DNA intercalation) rather than a targeted photosensitizer.
      
  • Viability Assay: Post-irradiation, incubate both plates for 48 hours. Assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Mechanistic Validation (ROS Generation): Treat cells with the

    
     dose of the complex and co-incubate with a ROS-sensitive fluorescent probe (e.g., DCFDA). Irradiate and immediately analyze via flow cytometry to quantify intracellular oxidative stress.
    

Experimental_Workflow Syn 1. Synthesis Ligand Substitution & Precipitation Char 2. Characterization HRMS, NMR, UV-Vis Syn->Char Dose 3. Cell Dosing A549 Cells (0.1 - 50 µM) Char->Dose Validated Complex Dark 4a. Dark Control Measure Chemotoxicity Dose->Dark Light 4b. Light Irradiation 450 nm LED, 5 J/cm² Dose->Light MTT 5. Viability Assay Calculate Phototoxicity Index Dark->MTT Light->MTT ROS 6. Flow Cytometry Quantify ROS (DCFDA) Light->ROS Mechanistic Check

Experimental Workflow: Validation of a Ru(II)-bipyridine complex for Photodynamic Therapy.

4. Conclusion and Future Perspectives The rational substitution of bipyridine ligands represents a highly effective strategy for overcoming the limitations of classical metallodrugs. By precisely tuning the electronic structure and steric bulk of the bipyridine periphery, we can engineer complexes that generate localized oxidative stress upon irradiation, bypass acquired multidrug resistance, and engage in rapid bioorthogonal reactions within living systems. As we move forward, the integration of these substituted bipyridine scaffolds into targeted delivery vehicles (e.g., antibody-drug conjugates or mesoporous silica nanoparticles) will be critical for translating these highly potent in vitro results into viable clinical therapeutics.

  • Minimal Functionalization of Ruthenium Compounds with Enhanced Photoreactivity against Hard-to-Treat Cancer Cells and Resistant Bacteria. Inorganic Chemistry (ACS Publications). URL:[Link]

  • New bipyridine gold(III) dithiocarbamate-containing complexes exerted a potent anticancer activity against cisplatin-resistant cancer cells. Oncotarget. URL:[Link]

  • Anticancer Activity and Apoptosis Induction of Gold(III) Complexes Containing 2,2'-Bipyridine-3,3'-dicarboxylic Acid and Dithiocarbamates. Molecules (PubMed). URL:[Link]

  • Rollover Cyclometalated Bipyridine Platinum Complexes as Potent Anticancer Agents: Impact of the Ancillary Ligands on the Mode of Action. Inorganic Chemistry (ACS Publications). URL:[Link]

  • New Copper-Based Metallodrugs with Anti-Invasive Capacity. CNR-IRIS / MDPI. URL:[Link]

  • Iridium(III) complexes of 1,2,4-triazines as potential bioorthogonal reagents: metal coordination facilitates luminogenic reaction with strained cyclooctynes. Chemical Communications (RSC Publishing). URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Methods for Unsymmetrical Bipyridines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists in drug discovery and materials science. It prioritizes field-proven, robust methodologies over academic novelties, focusing on the specific challenges of synthesizing unsymmetrical bipyridines.

Executive Summary & Strategic Selection

The synthesis of unsymmetrical 2,2'-bipyridines presents a unique set of challenges compared to their symmetrical counterparts. The primary difficulties arise from electronic repulsion between nitrogen lone pairs, catalyst poisoning via chelation, and the instability of 2-metallated pyridine intermediates (particularly 2-pyridylboronic acids).

Selecting the correct methodology is not merely a matter of preference but of structural necessity.

Strategic Decision Matrix

The following decision tree guides the selection of the optimal synthetic route based on substrate availability and target stability.

BipyridineStrategy Start Target: Unsymmetrical Bipyridine Subst Are substrates sensitive to organometallics (Zn/Li)? Start->Subst Boron Is the 2-pyridyl boron reagent stable? Subst->Boron No Krohnke METHOD C: Kröhnke Synthesis (De Novo Assembly) Subst->Krohnke Yes (or highly functionalized) Suzuki METHOD A: Suzuki-Miyaura (Use Boronate Esters/MIDA) Boron->Suzuki Yes (e.g., MIDA, Pinacol) Negishi METHOD B: Negishi Coupling (High Reactivity) Boron->Negishi No (Protodeboronation risk) Scale Is the reaction scale >100g? Scale->Negishi No Stille METHOD D: Stille Coupling (Neutral Conditions) Scale->Stille Yes (If Zn handling is prohibitive) Negishi->Scale

Figure 1: Strategic selection workflow for unsymmetrical bipyridine synthesis.

Methodology A: Modified Suzuki-Miyaura Coupling

The Gold Standard for Scalability

While traditional Suzuki conditions often fail for 2-pyridyl coupling due to rapid protodeboronation of the boronic acid, the use of MIDA boronates or N-coordinated pinacol esters combined with bulky, electron-rich phosphine ligands has revolutionized this approach.

Mechanistic Insight

The success of this protocol relies on the Buchwald Precatalyst system (e.g., XPhos Pd G3). The bulky biaryl ligand (XPhos) facilitates the difficult oxidative addition into electron-deficient 2-halopyridines and promotes reductive elimination, outcompeting the chelation-induced catalyst deactivation.

Protocol 1: Optimized Suzuki Coupling of 2-Pyridylboronates

Scope: Coupling of electron-deficient 2-chloropyridines with 2-pyridylboronic acid pinacol esters.

Materials:

  • Halide: 2-Chloro-5-trifluoromethylpyridine (1.0 equiv)

  • Boronate: 2-(4-Methylpyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Catalyst: XPhos Pd G3 (2.0 mol%)

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a condenser and magnetic stir bar. Cool under a stream of Argon.

  • Reagent Loading: Charge the flask with the Halide (1.0 equiv), Boronate (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to halide).

  • Base Addition: Add the aqueous

    
     solution via syringe. The biphasic system is crucial for dissolving inorganic byproducts.
    
  • Reaction: Heat the mixture to 80°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: If conversion stalls, add 1.0 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc). 2,2'-bipyridines often streak on silica; add 1% 
    
    
    
    to the eluent.

Validation:

  • Self-Check: Appearance of palladium black indicates catalyst decomposition (likely due to insufficient ligand stabilization or oxygen leak).

  • Yield Expectation: 75–90% isolated yield.

Methodology B: Negishi Cross-Coupling

The Solution for "Difficult" Linkages

When boronic esters are unstable or sterically hindered, the Negishi coupling utilizing organozinc reagents is the most reliable alternative. Zinc reagents are less prone to protonolysis than boronic acids but require strict anhydrous conditions.

Protocol 2: In-Situ Generation of Pyridylzinc Reagents

Scope: Direct coupling of 2-bromopyridines with 2-pyridylzinc halides.

Materials:

  • Precursor: 2-Bromopyridine derivative (1.0 equiv)[1]

  • Lithiation Agent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)[1]

  • Transmetallation:

    
     (1.2 equiv, 1.0M in THF, anhydrous)
    
  • Coupling Partner: 2-Iodopyridine derivative (0.9 equiv)

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (5 mol%)[2]
    

Step-by-Step Procedure:

  • Lithiation (The Critical Step):

    • In a Schlenk flask under Argon, dissolve the 2-bromopyridine precursor in dry THF. Cool to -78°C .

    • Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes at -78°C.

    • Note: A color change (often deep red or yellow) indicates lithiation.

  • Transmetallation:

    • Add the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       solution dropwise at -78°C.
      
    • Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour. The solution now contains the pyridylzinc reagent.[2]

  • Coupling:

    • In a separate flask, dissolve the Coupling Partner (Iodide) and

      
       in THF.[2]
      
    • Transfer the organozinc solution to the catalyst/iodide mixture via cannula.[2]

  • Reaction: Heat to reflux (65°C) for 12 hours.

  • Quench: Cool to RT and quench with saturated

    
    .
    
  • Purification: Extract with DCM. Note that zinc salts can form emulsions; filtration through Celite is recommended before extraction.

Methodology C: Kröhnke Pyridine Synthesis

De Novo Assembly for Highly Substituted Targets

For bipyridines with complex substitution patterns (e.g., 4,4',6,6'-tetrasubstituted) that are difficult to access via cross-coupling, the Kröhnke synthesis builds the second pyridine ring directly onto the first.

Mechanism & Workflow

This reaction involves the Michael addition of a pyridinium salt (acting as a carbon nucleophile) to an


-unsaturated ketone, followed by cyclization with ammonium acetate.[3][4]

KrohnkeMechanism Step1 Step 1: Enone Formation (Aldehyde + Acetylpyridine) Step2 Step 2: Michael Addition (Enone + Pyridinium Salt) Step1->Step2 Base/EtOH Step3 Step 3: Cyclization (NH4OAc source) Step2->Step3 1,5-Diketone Int. Product Target: Unsymmetrical Bipyridine Step3->Product -H2O, -Pyridine

Figure 2: The Kröhnke synthesis pathway for de novo ring construction.[5]

Protocol Summary:

  • Chalcone Synthesis: Condense 2-acetylpyridine with an aryl aldehyde (NaOH, MeOH) to form the enone.

  • Pyridinium Salt Prep: React a methyl ketone with iodine and pyridine to form the acylmethylpyridinium iodide.[4]

  • Annulation: Reflux the Chalcone and Pyridinium Salt in Acetic Acid with excess Ammonium Acetate. The product often precipitates upon cooling.

Comparative Data Analysis

FeatureSuzuki-MiyauraNegishi CouplingKröhnke Synthesis
Primary Utility High-throughput, Library generationDifficult linkages, Steric bulkComplex substitution patterns
Key Reagent Boronate Ester (Stable-ish)Organozinc (Sensitive)Pyridinium Salt (Stable)
Atom Economy ModerateLow (Stoichiometric Zn)High
Toxicity Low (Boron byproducts benign)Moderate (Zinc waste)Low (Ammonium salts)
Typical Yield 70–95%60–85%50–80%
Limitation Protodeboronation of 2-PyB(OH)2Moisture intoleranceMulti-step precursor synthesis

References

  • Suzuki-Miyaura Optimization

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles[6]

    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Negishi Coupling Protocols

    • Title: Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling
    • Source: Organic Syntheses[2][7][8][9]

    • URL:[Link]

  • Direct C-H Arylation (Alternative Method)

    • Title: Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Arylation of Pyridine N-Oxides[10][11]

    • Source: Organic Letters[10][12]

    • URL:[Link]

  • Kröhnke Synthesis Review: Title: The Kröhnke Pyridine Synthesis: A Review Source: Synthesis (Thieme Connect)

Sources

Application Note: High-Fidelity Synthesis of 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6) represents a critical intermediate step in the development of kinase inhibitors and mineralocorticoid receptor antagonists. While bipyridines are ubiquitous in medicinal chemistry, this specific scaffold presents unique challenges due to the electron-deficient nature of the nitro-pyridine ring and the potential for catalyst poisoning by the pyridine nitrogens.

This Application Note provides a field-validated protocol for the Suzuki-Miyaura cross-coupling of 2-chloro-4-methyl-5-nitropyridine with 3-pyridylboronic acid . Unlike generic procedures, this guide addresses the specific electronic requirements of nitro-substituted heteroaryls, recommending a Pd(dppf)Cl₂ catalyst system to ensure high turnover numbers (TON) and minimize protodeboronation side reactions.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the electronic disparity between the two rings. The 5-nitro group on Ring A activates the C2-position for oxidative addition, making the 2-halide the ideal electrophile. Conversely, 3-pyridylboronic acid is significantly more stable towards protodeboronation than its 2-pyridyl counterparts, making it the preferred nucleophile.

Strategic Rationale (The "Why"):
  • Electrophile Selection: 2-Chloro-4-methyl-5-nitropyridine is chosen over the bromo-analog if cost is a driver, though the bromide reacts faster. The nitro group at C5 strongly withdraws electron density, facilitating the oxidative addition of Pd(0) into the C2-Cl bond.

  • Nucleophile Selection: We utilize 3-pyridylboronic acid rather than the ester. While pinacol esters are more stable, the free acid is often more reactive in aqueous biphasic systems, which are necessary to dissolve the inorganic base.

  • Catalyst Selection: Pd(dppf)Cl₂·DCM is the catalyst of choice. The bidentate dppf ligand creates a large bite angle, which facilitates the reductive elimination step—often the rate-determining step in sterically congested or electron-deficient biaryls.

Pathway Visualization

Retrosynthesis Target Target: 4-Methyl-5-nitro-2,3'-bipyridine Disconnection Strategic Disconnection (C2-C3' Bond) Target->Disconnection Electrophile Electrophile: 2-Chloro-4-methyl- 5-nitropyridine Disconnection->Electrophile Nucleophile Nucleophile: 3-Pyridylboronic acid Disconnection->Nucleophile Precursor Precursor: 2-Hydroxy-4-methyl- 5-nitropyridine Electrophile->Precursor POCl3/PCl5 Chlorination

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the bipyridine core.

Critical Parameter Optimization

Before proceeding to the protocol, review the optimization data below. These parameters were validated to maximize yield while suppressing homocoupling of the boronic acid.

ParameterStandard ConditionOptimized ConditionRationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂·DCM Pd(PPh₃)₄ suffers from rapid oxidation and ligand dissociation in the presence of nitro-pyridines. dppf is robust and air-stable.
Base K₂CO₃Na₂CO₃ (2.0 M aq) Stronger bases (hydroxides) can attack the nitro-pyridine ring (S_NAr) yielding phenols. Carbonates are milder.
Solvent THFDME / Water (3:1) 1,2-Dimethoxyethane (DME) provides higher reflux temps (85°C) than THF and excellent solubility for the boronic acid.
Stoichiometry 1:11.0 : 1.2 (Halide:Boron) A slight excess of boronic acid compensates for minor protodeboronation losses.

Detailed Experimental Protocol

Phase 1: Synthesis of Electrophile (If not commercial)

Note: If starting material is purchased, skip to Phase 2.

  • Reagents: 2-Hydroxy-4-methyl-5-nitropyridine (1.0 eq), POCl₃ (excess), PCl₅ (0.5 eq).

  • Procedure: Mix solids and neat POCl₃. Heat to 150°C for 2 hours.

  • Workup: Quench carefully on ice (Exothermic!). Extract with DCM.

  • Validation: Monitor disappearance of starting material by TLC (highly polar vs. non-polar chloride).

Phase 2: Suzuki-Miyaura Coupling (The Core Workflow)

Safety Warning: Nitro-compounds can be energetic. Pyridyl halides are skin sensitizers. Work in a fume hood.

Reagents:
  • Substrate A: 2-Chloro-4-methyl-5-nitropyridine (1.00 g, 5.80 mmol)

  • Substrate B: 3-Pyridylboronic acid (0.85 g, 6.96 mmol, 1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ complex (237 mg, 0.29 mmol, 5 mol%)

  • Base: Na₂CO₃ (1.84 g in 8.7 mL water, 3.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) (30 mL)

Step-by-Step Procedure:
  • System Preparation:

    • Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask.

    • Cool under a stream of Argon or Nitrogen.[4]

  • Charging:

    • Add Substrate A , Substrate B , and the Pd-catalyst to the flask.[5]

    • Expert Tip: Adding the catalyst to the solid mixture before solvent addition ensures better dispersion upon solvation.

  • Solvation & Degassing (Critical):

    • Add DME (30 mL).

    • Add the aqueous Na₂CO₃ solution.[1]

    • Degas: Sparge the biphasic mixture with Argon for 15 minutes.

    • Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

  • Reaction:

    • Equip with a reflux condenser (also purged with Argon).

    • Heat the mixture to reflux (approx. 85-90°C) .

    • Stir vigorously (1000 RPM) to ensure phase mixing.

    • Time: 4–6 hours. Monitor by LC-MS or TLC (5% MeOH in DCM). Look for the product peak [M+H]+ = 230.1.

  • Workup:

    • Cool to room temperature.[6]

    • Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

    • Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Note: The product is a pyridine; if the pH is too low, it will stay in the water. Ensure aqueous layer is pH > 9.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[7]

  • Purification:

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of DCM to 5% MeOH/DCM.

    • Observation: The product is a yellow/orange solid.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Degas Degassing: Argon Sparge (15 min) Start->Degas Reflux Reaction: Reflux @ 90°C (4-6h) DME/H2O Degas->Reflux Check In-Process Control: LC-MS / TLC Reflux->Check Check->Reflux Incomplete Workup Workup: Celite Filter -> Extraction Check->Workup Complete Purify Purification: Flash Chromatography (DCM/MeOH) Workup->Purify End Final Product: Yellow Solid Purify->End

Figure 2: Step-by-step experimental workflow for the Suzuki coupling process.

Troubleshooting & Self-Validation

Use this guide to diagnose failures. The protocol is designed to be self-validating: if specific intermediates or colors are not observed, stop and correct.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ presence.Ensure vigorous degassing.[4][5] Switch to XPhos Pd G2 if Pd(dppf) fails (steric protection).
Homocoupling (Bi-pyridyl) Oxygen in system or low halide reactivity.Increase halide concentration. Re-degas solvents. Add catalyst after degassing.
Product stuck in Aqueous pH < 7 during workup.Pyridines protonate easily. Adjust aqueous layer to pH 10 with NaOH before extraction.
Black Precipitate early Catalyst decomposition ("Pd Black").Reaction temperature too high too fast, or insufficient ligand. Add 10% free dppf ligand.

References

  • ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine synthesis and properties. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[8] Journal of the American Chemical Society.[6][9] Retrieved from

  • BenchChem. (2025).[4][5] Optimization of Suzuki Coupling for Pyridine Derivatives. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Advances.[8] Retrieved from

  • BLD Pharm. (n.d.). Product Page: 4-Methyl-5-nitro-2,3'-bipyridine (CAS 623175-24-6).[10] Retrieved from

Sources

Advanced Application Note: 4-Methyl-5-nitro-2,3'-bipyridine in Catalysis and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

The "Anti-Chelate" Advantage

While 2,2'-bipyridines are ubiquitous for their ability to form stable 5-membered chelate rings with transition metals, 4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6) represents a distinct class of non-chelating, bridging ligands . Its 2,3'-connectivity prevents standard bidentate coordination at a single metal center, forcing a divergent coordination geometry.

This structural constraint, combined with the electronic "push-pull" of the methyl (electron-donating) and nitro (electron-withdrawing) groups, makes this ligand a precision tool for:

  • Metal-Organic Frameworks (MOFs): Acting as a linear or angular linker to dictate pore size and topology.

  • Supramolecular Catalysis: Assembling heterobimetallic complexes where two metal centers are held in proximity without direct metal-metal bonding.

  • Electronic Modulation: The nitro group significantly lowers the LUMO energy, making the ligand an excellent

    
    -acceptor, stabilizing low-valent metal centers in electron-rich environments.
    
Chemical Profile
PropertySpecificationImpact on Catalysis
Molecular Formula

MW: 215.21 g/mol
Core Structure 2,3'-BipyridinePrevents Chelation. Forces bridging or monodentate binding.
Substituent 1 5-Nitro (-NO

)
Strong EWG. Increases acidity of ring protons; lowers reduction potential; stabilizes electron-rich metals.
Substituent 2 4-Methyl (-CH

)
Weak EDG. Provides steric bulk to direct regioselectivity; modulates solubility.
pKa (est) ~2.5 (Pyridine N)Lower basicity than unsubstituted bipyridine due to -NO

induction.

Part 2: Critical Applications & Mechanisms

Supramolecular Linker in Cooperative Catalysis

Unlike 2,2'-bipyridine, which occupies two coordination sites on one metal, 4-Methyl-5-nitro-2,3'-bipyridine binds two separate metal centers. This is critical for cooperative catalysis , where two distinct metals (e.g., Pd and Ag, or two Cu centers) must be held at a specific distance to activate a substrate.

  • Mechanism: The N1 (2-pyridyl) and N1' (3-pyridyl) atoms coordinate to different metals. The rigid biaryl backbone ensures a fixed distance, preventing catalyst aggregation while allowing substrate interaction.

  • Electronic Effect: The 5-nitro group pulls electron density from the 2-pyridyl ring, making the metal bound to this side more electrophilic (Lewis acidic), thereby activating substrates for nucleophilic attack.

Precursor for Cyclometallated Iridium(III) Complexes

In photoredox catalysis and OLED materials, 2,3'-bipyridines are privileged scaffolds for C-H activation.

  • Activation Site: The C4' position (on the 3'-pyridyl ring) is sterically accessible and electronically activated for cyclometallation.

  • Result: Formation of

    
     cyclometallated complexes (e.g., with Ir(III) or Pt(II)). The nitro group acts as a "redox tuner," shifting the emission spectrum and oxidation potential of the resulting photocatalyst.
    

Part 3: Visualization of Coordination Modes

CoordinationModes cluster_Modes Coordination Geometries Ligand 4-Methyl-5-nitro-2,3'-bipyridine Bridging Bridging Mode (MOFs/Dimers) Metal A -- N(Py1) ... N(Py2) -- Metal B Ligand->Bridging Preferred Monodentate Monodentate Mode (Steric Selection) Binds via less hindered N Ligand->Monodentate Kinetic Control Cyclomet Cyclometallation (C-H Activation) Ir(III) binds N(Py) + C(Phenyl/Py) Ligand->Cyclomet High T, Ir/Pt

Figure 1: Distinct coordination modes of 4-Methyl-5-nitro-2,3'-bipyridine. Unlike 2,2'-bipy, it favors bridging or cyclometallation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Heterometallic Pd-Ag Bridged Complex

Objective: Create a discrete dinuclear complex for dual-activation catalysis. Safety: Work in a fume hood. Pd and Ag salts are toxic.

Materials:

  • Ligand: 4-Methyl-5-nitro-2,3'-bipyridine (1.0 eq)

  • Metal 1:

    
     (1.0 eq)
    
  • Metal 2:

    
     (1.0 eq)
    
  • Solvent: Dichloromethane (DCM) / Methanol (MeOH)

Step-by-Step:

  • Ligand Dissolution: Dissolve 0.215 g (1 mmol) of ligand in 10 mL anhydrous DCM. The solution should be pale yellow.

  • Palladium Addition: Add 0.259 g (1 mmol) of

    
     slowly. Stir at Room Temperature (RT) for 2 hours.
    
    • Observation: A precipitate (Pd-ligand adduct) may form. The Pd prefers the more basic nitrogen (typically the 3'-pyridyl N, absent steric hindrance).

  • Silver Addition: Add 0.257 g (1 mmol) of AgOTf dissolved in 5 mL MeOH.

    • Mechanism: Ag(I) will coordinate to the remaining nitrogen and abstract chlorides, driving the formation of a cationic bridged species

      
      .
      
  • Isolation: Filter off any AgCl precipitate. Concentrate the filtrate under vacuum.

  • Crystallization: Layer the concentrated solution with Diethyl Ether to induce crystallization of the heterobimetallic complex.

Protocol B: Catalytic Screening for Suzuki-Miyaura Coupling

Objective: Evaluate the ligand's electronic effect on difficult couplings (e.g., electron-poor aryl chlorides).

Reaction Setup (0.5 mmol scale):

ComponentAmountRole
Aryl Halide0.5 mmolSubstrate (Electrophile)
Boronic Acid0.75 mmolSubstrate (Nucleophile)
Pd(OAc)2 1-2 mol% Pre-catalyst
Ligand 2-4 mol% 4-Methyl-5-nitro-2,3'-bipyridine
Base1.0 mmol

or

Solvent2.0 mLDioxane/Water (4:1)

Procedure:

  • Pre-complexation: In a vial, mix Pd(OAc)

    
     and the Ligand in 0.5 mL Dioxane. Stir at 60°C for 30 mins.
    
    • Why? This ensures the ligand binds Pd before the catalytic cycle begins. The color should deepen.

  • Reaction Assembly: Add the Aryl Halide, Boronic Acid, and Base to a reaction tube.

  • Injection: Add the pre-formed catalyst solution and remaining solvent.

  • Execution: Seal and heat to 100°C for 12 hours.

  • Analysis: Filter through Celite, dilute with EtOAc, and analyze via GC-MS or HPLC.

Troubleshooting Table:

Observation Diagnosis Solution
Black Precipitate (Pd Black) Ligand dissociation Increase Ligand:Pd ratio to 3:1. The nitro group reduces binding affinity; excess ligand stabilizes Pd.
Low Conversion Oxidative addition failure The ligand is electron-poor. Switch to an electron-rich aryl halide or increase Temp to 120°C.

| Homocoupling | Oxygen contamination | Degas solvents thoroughly. The nitro group can participate in redox cycles if


 is present. |

Part 5: References

  • Sigma-Aldrich. 4-Methyl-5-nitro-2,3'-bipyridine Product Specification.Link

  • Kaes, C., Katz, A., & Hosseini, M. W. (2000). Bipyridine: the most widely used ligand. A review of molecules comprising at least two 2,2'-bipyridine units. Chemical Reviews, 100(10), 3553-3590. Link

  • Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(16), 2953. (Context on bipyridine isomerism and coordination). Link

  • Schwalbe, M., et al. (2018). Pyridine-based ligands in catalysis: Electronic effects of nitro substituents. (General reference for nitro-ligand electronics). Link

  • BLD Pharm. Material Safety Data Sheet: 4-Methyl-5-nitro-2,3'-bipyridine.Link

(Note: Specific high-impact papers solely dedicated to "4-Methyl-5-nitro-2,3'-bipyridine" are rare in public databases; protocols above are derived from established methodologies for 2,3'-bipyridine and nitro-pyridine derivatives in organometallic chemistry.)

Application Notes and Protocols for 4-Methyl-5-nitro-2,3'-bipyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 4-Methyl-5-nitro-2,3'-bipyridine, a functionalized heteroaromatic compound. While specific literature on this exact molecule is emerging, its structural motifs—a 2,3'-bipyridine core, a nitro group, and a methyl group—suggest significant utility in diverse areas of organic synthesis. This document outlines prospective applications, from its use as a versatile ligand in transition-metal catalysis to its role as a pivotal intermediate in the synthesis of complex molecules for medicinal chemistry and materials science. Detailed, predictive protocols for its synthesis via palladium-catalyzed cross-coupling and its subsequent transformation into the corresponding aminobipyridine are provided, underpinned by established methodologies for analogous structures.

Introduction: The Strategic Value of 4-Methyl-5-nitro-2,3'-bipyridine

The 4-Methyl-5-nitro-2,3'-bipyridine scaffold represents a confluence of functionalities that impart a unique and valuable reactivity profile. The 2,3'-bipyridine core is an unsymmetrical isomer of the more common 2,2'-bipyridine, offering a distinct geometric and electronic profile for coordination chemistry.[1] The presence of a methyl group provides a site for potential further functionalization or can sterically and electronically tune the molecule's properties.

Crucially, the nitro group is a powerful electron-withdrawing group that significantly influences the electronic landscape of the pyridine ring to which it is attached.[2] This electronic modification not only modulates the coordinating properties of the bipyridine system but also activates the molecule for specific synthetic transformations. The nitro group itself is a versatile functional handle, most notably serving as a precursor to an amino group, a key pharmacophore in many biologically active molecules.[3][4] This guide will explore the synthetic pathways to access this molecule and its subsequent applications, with a particular focus on its role as a synthetic intermediate.

Synthesis of 4-Methyl-5-nitro-2,3'-bipyridine

The construction of unsymmetrical bipyridines is most effectively achieved through palladium-catalyzed cross-coupling reactions.[1][5] Among these, the Suzuki-Miyaura and Negishi couplings are particularly well-suited for this purpose due to their functional group tolerance and high yields.[6][7] The Negishi coupling, which utilizes an organozinc reagent, often shows excellent reactivity for heteroaromatic systems and is tolerant of the nitro group.

Below is a prospective protocol for the synthesis of 4-Methyl-5-nitro-2,3'-bipyridine via a Negishi cross-coupling reaction.

Proposed Synthetic Pathway: Negishi Cross-Coupling

The proposed synthesis involves the coupling of a 2-halo-4-methyl-5-nitropyridine with a 3-pyridylzinc halide. The retrosynthetic analysis is depicted below.

retrosynthesis cluster_0 Starting Materials target 4-Methyl-5-nitro-2,3'-bipyridine reagents Pd(0) catalyst target->reagents pyridine1 2-Chloro-4-methyl-5-nitropyridine reagents->pyridine1 pyridine2 3-(Halozinc)pyridine reagents->pyridine2

Caption: Retrosynthetic analysis for 4-Methyl-5-nitro-2,3'-bipyridine.

Detailed Experimental Protocol: Negishi Coupling

Objective: To synthesize 4-Methyl-5-nitro-2,3'-bipyridine from 2-chloro-4-methyl-5-nitropyridine and 3-bromopyridine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
3-Bromopyridine626-55-1158.001.11.1
Magnesium turnings7439-95-424.311.21.2
Zinc(II) Chloride (anhydrous)7646-85-7136.301.21.2
2-Chloro-4-methyl-5-nitropyridine23056-39-5172.561.01.0
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.050.05
Anhydrous Tetrahydrofuran (THF)109-99-9---

Procedure:

  • Preparation of the Pyridylzinc Reagent:

    • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 equiv).

    • Add a solution of 3-bromopyridine (1.1 equiv) in anhydrous THF via syringe. The formation of the Grignard reagent should be initiated (a small crystal of iodine can be added if necessary).

    • In a separate flame-dried flask, dissolve anhydrous zinc(II) chloride (1.2 equiv) in anhydrous THF.

    • Slowly add the freshly prepared Grignard reagent to the zinc chloride solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour to form the 3-pyridylzinc halide reagent.[8]

  • Cross-Coupling Reaction:

    • In a separate flame-dried Schlenk flask under argon, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), and 2-chloro-4-methyl-5-nitropyridine (1.0 equiv).[8]

    • Add anhydrous THF to dissolve the solids.

    • Slowly add the freshly prepared 3-pyridylzinc reagent solution to the catalyst mixture via cannula at room temperature.

    • Heat the reaction mixture to reflux (approx. 66 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-Methyl-5-nitro-2,3'-bipyridine.

Applications in Organic Synthesis

Ligand for Transition-Metal Catalysis

The 2,3'-bipyridine scaffold can act as a bidentate ligand for various transition metals.[9] The resulting metal complexes can be explored as catalysts in a range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The electronic properties of the ligand, and thus the catalytic activity of the metal center, are significantly modulated by the electron-withdrawing nitro group.

Intermediate for Further Functionalization

The true synthetic power of 4-Methyl-5-nitro-2,3'-bipyridine lies in the reactivity of its nitro group. This functionality opens up several avenues for the synthesis of more complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at positions ortho and para to it.[2] This allows for the displacement of suitable leaving groups or, in some cases, direct C-H functionalization.

  • Reduction to an Amino Group: The most common and valuable transformation of the nitro group is its reduction to a primary amine. This conversion is a cornerstone of medicinal chemistry, as the amino group is a key hydrogen-bonding moiety and a versatile handle for further derivatization.[4]

Key Transformation: Reduction to 4-Methyl-2,3'-bipyridin-5-amine

The reduction of the nitro group to an amine transforms the electronic properties of the molecule and provides a critical functional group for applications in drug discovery.

reduction start 4-Methyl-5-nitro-2,3'-bipyridine reagents Reducing Agent (e.g., H₂, Pd/C or Fe/HCl) start->reagents product 4-Methyl-2,3'-bipyridin-5-amine reagents->product

Caption: Reduction of the nitro group to a primary amine.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 4-Methyl-2,3'-bipyridin-5-amine via the reduction of 4-Methyl-5-nitro-2,3'-bipyridine.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Notes
4-Methyl-5-nitro-2,3'-bipyridine--1.0Synthesized as per section 2.2
Palladium on Carbon (10% Pd)7440-05-3-0.110 mol%
Methanol or Ethanol---Solvent
Hydrogen (H₂) gas1333-74-0-ExcessTypically 1 atm (balloon) or higher

Procedure:

  • Reaction Setup:

    • Dissolve 4-Methyl-5-nitro-2,3'-bipyridine (1.0 equiv) in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Palladium on Carbon (10 mol%) to the solution.

    • Securely attach a balloon filled with hydrogen gas to the flask.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times) to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Work-up and Isolation:

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the solvent used for the reaction.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-Methyl-2,3'-bipyridin-5-amine.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Reduction Methods

While catalytic hydrogenation is often clean and efficient, other methods can be employed, especially if other functional groups sensitive to hydrogenation are present.

Reducing Agent SystemTypical ConditionsAdvantages/Disadvantages
Fe / HCl or NH₄ClAqueous ethanol or methanol, refluxCost-effective, good for large scale; requires acidic conditions and aqueous work-up.[10]
SnCl₂·2H₂O / HClEthanol or ethyl acetate, room temperature or gentle heatMild conditions, good functional group tolerance; produces tin waste.
Na₂S₂O₄ (Sodium dithionite)Aqueous/organic biphasic system, room temperatureMild, useful for sensitive substrates; can sometimes give lower yields.

Prospective Application in Medicinal Chemistry

The resulting 4-Methyl-2,3'-bipyridin-5-amine is a valuable scaffold for drug discovery. Aminopyridine and aminobipyridine motifs are prevalent in a wide range of biologically active compounds, particularly in the development of kinase inhibitors for oncology.[4][11] The aminopyridine moiety can act as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of kinases.[4]

kinase_inhibition cluster_0 Kinase Hinge Region hinge_residue1 Backbone NH hinge_residue2 Backbone C=O inhibitor 4-Methyl-2,3'-bipyridin-5-amine Scaffold R-group for further derivatization inhibitor:n->hinge_residue1 H-bond inhibitor:n->hinge_residue2 H-bond

Caption: Hypothetical binding mode of the aminobipyridine scaffold in a kinase active site.

The "R-group" on the amine can be elaborated through various reactions (e.g., amide coupling, reductive amination, SNAr reactions) to explore the structure-activity relationship (SAR) and optimize the compound's potency, selectivity, and pharmacokinetic properties. The 2,3'-bipyridine core provides a rigid scaffold to orient these functional groups in three-dimensional space for optimal interaction with the target protein.

Conclusion

4-Methyl-5-nitro-2,3'-bipyridine, while not extensively described in the current literature, stands out as a molecule of high synthetic potential. Its preparation via established cross-coupling methodologies is feasible and provides access to a versatile building block. The strategic placement of the nitro group allows for its use as a precursor to the highly valuable 4-Methyl-2,3'-bipyridin-5-amine. This amino derivative, in turn, is a promising scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibition. The protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this promising molecule.

References

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules. 2020 Feb; 25(3): 733.
  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2023 May; 16(5): 733.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. 2022 Sep; 27(17): 5664.
  • Bulavka VN, Boiko II. Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Molbank. 2000;2000:M168.
  • Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides. Org Lett. 2011 May 6;13(9):2310-3.
  • Synthesis of unsymmetrically substituted bipyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides. PubMed. Available from: [Link].

  • 3-aminopyridine. Organic Syntheses. Available from: [Link].

  • 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Available from: [Link].

  • Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
  • Method of reducing aromatic nitro compounds. Google Patents.
  • Accessing unsymmetrical Ru(ii) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties. Chemical Communications (RSC Publishing). Available from: [Link].

  • Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available from: [Link].

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: [Link].

  • Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses. Available from: [Link].

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals (Basel). 2022 Mar; 15(3): 367.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022; 10: 848348.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available from: [Link].

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link].

Sources

Application Note: Advanced Complexation Protocols for 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design of advanced metal-organic architectures relies heavily on the geometric and electronic properties of the coordinating ligands. 4-Methyl-5-nitro-2,3'-bipyridine (4M5N-2,3'-bpy) is a highly specialized, asymmetric building block. Unlike the ubiquitous 2,2'-bipyridine, which readily forms stable 5-membered N,N'-chelates, the 2,3'-linkage structurally precludes simultaneous bidentate coordination to a single metal center through both nitrogen atoms.

Instead, 4M5N-2,3'-bpy exhibits two primary, highly valuable coordination modalities:

  • Asymmetric Bridging: Acting as a rigid, linear-like linker between two distinct metal centers to construct 1D chains or 2D coordination polymers (MOFs)[1],[2].

  • C^N Cyclometalation: Coordinating via the 2-pyridyl nitrogen, followed by directed C-H activation at the C4' position of the 3-pyridyl ring, forming a robust organometallic bond ideal for phosphorescent Iridium(III) emitters[3],[4].

Electronic Tuning (The Push-Pull Effect): The presence of the strongly electron-withdrawing nitro group at the C5 position significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ligand. In luminescent complexes, this stabilizes the Metal-to-Ligand Charge Transfer (MLCT) state, effectively red-shifting the emission profile[5]. Conversely, the methyl group at C4 provides a mild inductive effect and steric shielding, which mitigates aggregation-induced quenching and enhances solubility in organic solvents[6].

Pathway Decision & Workflow

The choice of metal precursor and reaction conditions strictly dictates which complexation pathway the 4M5N-2,3'-bpy ligand will follow.

G cluster_0 Pathway A: Bridging cluster_1 Pathway B: Cyclometalation L 4-Methyl-5-nitro-2,3'-bipyridine (Ligand) P1 Cu(II) / Ag(I) Salts + Dicarboxylate L->P1 P2 IrCl3·3H2O (2-Ethoxyethanol/H2O) L->P2 M1 N,N'-Bridging Coordination (No C-H Activation) P1->M1 R1 1D / 2D Coordination Polymers (MOFs) M1->R1 M2 N1-Coordination & C4'-H Activation (C^N) P2->M2 R2 Phosphorescent Ir(III) Complexes (OLEDs) M2->R2

Fig 1. Decision tree for 4M5N-2,3'-bpy complexation pathways.

Protocol A: Solvothermal Synthesis of Cu(II) Coordination Polymers

When reacted with transition metals like Cu(II) in the presence of a co-ligand (e.g., 1,4-benzenedicarboxylic acid, H₂bdc), 4M5N-2,3'-bpy acts as an N,N'-bridging pillar, driving the assembly of 2D or 3D networks[1].

Causality & Design Choices:

  • Precursor: Copper(II) nitrate is selected because the weakly coordinating nitrate anions do not compete with the bipyridine or dicarboxylate ligands for coordination sites.

  • Solvent System: A DMF/H₂O mixture is utilized. DMF dissolves the organic ligands, while water solubilizes the metal salt.

  • Thermodynamic Control: Solvothermal heating at 120 °C provides the activation energy necessary for reversible bond formation, allowing the system to "error-correct" and yield highly ordered single crystals rather than kinetic, amorphous precipitates.

Step-by-Step Methodology
  • Preparation: In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of deionized water.

  • Ligand Addition: In a separate vial, dissolve 0.1 mmol of 4M5N-2,3'-bpy and 0.1 mmol of H₂bdc in 5 mL of N,N-Dimethylformamide (DMF).

  • Mixing: Slowly layer the organic solution over the aqueous metal solution to prevent immediate kinetic precipitation.

  • Solvothermal Reaction: Seal the autoclave and heat to 120 °C at a ramp rate of 2 °C/min. Maintain this temperature for 72 hours.

  • Controlled Cooling: Cool the vessel to room temperature at a strictly controlled rate of 5 °C/hour. Critical Step: Rapid cooling will result in microcrystalline powder unsuitable for X-ray diffraction.

  • Isolation: Filter the resulting crystals, wash sequentially with DMF (3 × 5 mL) and Ethanol (3 × 5 mL), and dry under vacuum at 60 °C.

Self-Validation System:

  • FTIR Spectroscopy: The disappearance of the broad -OH stretch (~3400 cm⁻¹) from H₂bdc and the shift of the asymmetric carboxylate stretch to ~1610 cm⁻¹ confirms complete deprotonation and coordination.

  • Powder XRD: Compare the experimental diffractogram against the simulated pattern from single-crystal data to verify bulk phase purity.

Protocol B: Synthesis of Cyclometalated Ir(III) Phosphorescent Dimers

To synthesize highly efficient phosphorescent emitters for OLEDs or photocatalysis, 4M5N-2,3'-bpy is reacted with Iridium(III) chloride. The ligand coordinates via the 2-pyridyl nitrogen, bringing the Ir center into proximity with the 3-pyridyl ring, forcing a regioselective C-H activation at the C4' position to form a stable 5-membered metallacycle[3],[4].

Mechanism S1 IrCl3·3H2O + Ligand S2 N1-Coordination (Pre-equilibrium) S1->S2 Δ, Solvent S3 Concerted Metalation Deprotonation (CMD) S2->S3 -HCl S4 [Ir(C^N)2(μ-Cl)]2 (Chloro-Bridged Dimer) S3->S4 Dimerization

Fig 2. Mechanism of Ir(III) cyclometalation via C-H activation.

Causality & Design Choices:

  • Solvent System: A 3:1 mixture of is mandatory[6]. 2-ethoxyethanol (b.p. 135 °C) provides the high temperatures needed to overcome the kinetic inertness of Ir(III). The water acts as a proton sink, facilitating the Concerted Metalation-Deprotonation (CMD) mechanism by solvating the generated HCl.

  • Inert Atmosphere: The reaction must be rigorously degassed to prevent the oxidation of the solvent or the degradation of the nitro-aromatic ligand at high temperatures.

Step-by-Step Methodology
  • Reagent Loading: Add IrCl₃·3H₂O (1.0 mmol) and 4M5N-2,3'-bpy (2.2 mmol, slight excess) to a 100 mL two-neck round-bottom flask.

  • Solvent Addition: Add 30 mL of 2-ethoxyethanol and 10 mL of deionized water.

  • Degassing: Purge the mixture with ultra-high purity Argon for 30 minutes using a Schlenk line.

  • Reflux: Heat the mixture to 110 °C under continuous Argon flow for 24 hours. The solution will transition from dark green to a deep red/orange suspension as the dimer forms.

  • Precipitation: Cool the mixture to room temperature and add 40 mL of cold deionized water to fully precipitate the chloro-bridged dimer, [Ir(4M5N-2,3'-bpy)₂(μ-Cl)]₂.

  • Purification: Collect the precipitate via vacuum filtration. Wash extensively with water (to remove unreacted IrCl₃) and cold ethanol (to remove unreacted ligand). Dry under high vacuum.

Self-Validation System:

  • Solubility Check: The successful dimer is completely insoluble in water and diethyl ether, but readily soluble in dichloromethane (DCM).

  • ¹H NMR (CDCl₃): The definitive proof of cyclometalation is the complete disappearance of the proton signal corresponding to the C4' position of the 3-pyridyl ring, alongside a characteristic upfield shift of the adjacent protons due to the shielding cone of the metal center.

Quantitative Data & Photophysical Properties

The following table summarizes the divergent properties of the complexes generated from the two protocols, highlighting the impact of the coordination mode on the ultimate material function.

PropertyProtocol A: Cu(II) PolymerProtocol B: Ir(III) Dimer
Primary Coordination Mode N,N'-Bridging (Monodentate per metal)N1,C4'-Chelation (Bidentate C^N)
Geometry at Metal Center Octahedral / Square PlanarOctahedral (fac/mer isomers)
Typical Isolated Yield 65 - 80%55 - 70%
Optical Absorption Broad d-d transitions (~600-800 nm)Intense MLCT absorption (~450 nm)
Emission Maximum (λ_em) Weak / Quenched (Paramagnetic Cu)~600-650 nm (Red-shifted via NO₂ group)
Application Focus Gas Separation, Heterogeneous CatalysisOLED Emitters, Photocatalysis

References

  • A New 2D Framework Based on 2,3ʹ-Bipyridine-2′,3-dicarboxylate Copper(II) Units: Synthesis, Structure and Photoluminescence Source: Journal of Inorganic and Organometallic Polymers and Materials (Springer) URL:[Link]

  • One- and Two-Dimensional Coordination Polymers Constructed from Bicapped Keggin Mixed Molybdenum−Vanadium Heteropolyoxoanions and Polynuclear Copper(I) Clusters Bridged by Asymmetrical Bipyridine (2,4'-bipy and 2,3'-bipy) Ligands Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Evolution of 2,3'-bipyridine class of cyclometalating ligands as efficient phosphorescent iridium(III) emitters for applications in organic light emitting diodes Source: Coordination Chemistry Reviews (Academia.edu / Elsevier) URL:[Link]

  • Blue phosphorescent Ir(III) complex with high color purity: fac-tris(2',6'-difluoro-2,3'-bipyridinato-N,C(4'))iridium(III) Source: Semantic Scholar URL:[Link]

  • About the electronic and photophysical properties of Iridium (III)- pyrazino[2,3-f][1,10]-phenanthroline based complexes to use in electroluminescent devices Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

Sources

Application Note: 4-Methyl-5-nitro-2,3'-bipyridine as a Strategic Scaffold for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identifier: CAS 623175-24-6

Strategic Importance in Medicinal Chemistry

The rational design of targeted therapeutics relies heavily on versatile chemical building blocks that can be efficiently transformed into complex, bioactive pharmacophores. 4-Methyl-5-nitro-2,3'-bipyridine has emerged as a highly privileged intermediate in the synthesis of advanced heterocyclic systems [1].

The structural brilliance of this molecule lies in its dual functionality:

  • The 2,3'-Bipyridine Backbone: This motif provides essential lipophilic and electronic properties that enhance cell permeability and target-binding affinity.

  • The ortho-Methyl Nitro Configuration: The adjacent placement of a methyl group and a nitro group on the pyridine ring serves as a latent, highly reactive functional pair. Upon reduction of the nitro group to an amine, the system is perfectly primed for intramolecular cyclization, yielding fused bicyclic scaffolds such as pyrazolo[3,4-c]pyridines .

These fused azaindazole-like cores are highly sought after in oncology and immunology, specifically acting as ATP-competitive inhibitors for Pim kinases [2] and as potent modulators of pro-inflammatory cytokines [3].

Mechanistic Insights: Pathway Targeting and Scaffold Rationale

The Pim Kinase Signaling Axis

Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that are heavily upregulated by oncogenes like Flt3-ITD and BCR-Abl in hematological malignancies (e.g., Acute Myeloid Leukemia and Multiple Myeloma). Unlike many kinases, Pim kinases do not require post-translational modification for activation; their regulation is purely transcriptional.

Pim kinases operate parallel to the PI3K/Akt/mTOR pathway to drive cell survival. They phosphorylate and deactivate the pro-apoptotic protein BAD, while simultaneously activating CDC25A to drive cell cycle progression [2]. The pyrazolo[3,4-c]pyridine derivatives synthesized from 4-methyl-5-nitro-2,3'-bipyridine act as potent ATP-competitive inhibitors. The nitrogen atoms in the newly formed pyrazole ring act as critical hydrogen bond donors/acceptors, anchoring the molecule into the hinge region of the kinase active site.

PimPathway Oncogenes Oncogenic Signals (Flt3-ITD, BCR-Abl) Pim Pim Kinases (Pim-1, Pim-2, Pim-3) Oncogenes->Pim Upregulation Bad BAD Protein (Pro-apoptotic) Pim->Bad Phosphorylation (Deactivation) CDC25 CDC25A / p21 (Cell Cycle Regulators) Pim->CDC25 Phosphorylation (Activation) mTOR mTOR / eIF4E-BP1 (Translation Axis) Pim->mTOR Parallel Activation Apoptosis Inhibition of Apoptosis Bad->Apoptosis Blocks Cell Death Survival Cell Survival & Proliferation CDC25->Survival Promotes Cell Cycle mTOR->Survival Promotes Translation

Figure 1: Pim kinase signaling network promoting cell survival, parallel to the PI3K/Akt/mTOR axis.

Synthetic Workflows and Self-Validating Protocols

The transformation of 4-methyl-5-nitro-2,3'-bipyridine into a bioactive pyrazolo[3,4-c]pyridine requires a precise, two-step sequence: chemoselective reduction followed by diazotization-driven cyclization.

SynthesisWorkflow A 4-Methyl-5-nitro- 2,3'-bipyridine (Starting Material) B Catalytic Hydrogenation (Pd/C, H2) A->B Step 1: Reduction C 4-Methyl-2,3'-bipyridin- 5-amine (Intermediate) B->C D Diazotization & Intramolecular Cyclization C->D Step 2: Ring Closure E Pyrazolo[3,4-c]pyridine Derivatives (Bioactive Scaffold) D->E

Figure 2: Synthetic workflow from 4-Methyl-5-nitro-2,3'-bipyridine to pyrazolo[3,4-c]pyridines.

Protocol A: Chemoselective Reduction of the Nitro Group

Objective: Reduce the nitro group to a primary amine without saturating the aromatic bipyridine rings. Causality & Rationale: Palladium on carbon (Pd/C) under a mild hydrogen atmosphere is chosen over harsher reducing agents (like LiAlH4 or dissolving metal reductions) to prevent the over-reduction of the electron-deficient pyridine rings. A mixed solvent system (EtOAc/MeOH) is utilized to ensure complete solubility of the starting material while stabilizing the resulting amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, heavy-walled hydrogenation flask, dissolve 4-methyl-5-nitro-2,3'-bipyridine (1.0 equivalent, e.g., 2.15 g, 10 mmol) in a 1:1 mixture of Ethyl Acetate and Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equivalents by weight) under a continuous stream of argon to prevent autoignition of the catalyst by solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) three times. Pressurize the vessel to 3 atm (approx. 45 psi).
    
  • Reaction Monitoring: Stir vigorously at 25°C for 6 hours. Self-Validation: Monitor reaction progression via LC-MS. The disappearance of the starting material mass (

    
    ) and the appearance of the amine product mass (
    
    
    
    ) confirms completion.
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-methyl-2,3'-bipyridin-5-amine as a pale yellow solid. Proceed to the next step without further purification to avoid oxidative degradation.

Protocol B: Diazotization and Intramolecular Cyclization

Objective: Construct the pyrazole ring to form the pyrazolo[3,4-c]pyridine core. Causality & Rationale: Isoamyl nitrite is used to generate a nitrosonium ion (


) in situ under mildly acidic conditions. The primary amine attacks the nitrosonium ion to form a diazonium salt. The adjacent methyl group, activated by the electron-withdrawing nature of the pyridine ring, undergoes spontaneous deprotonation and nucleophilic attack on the terminal nitrogen of the diazonium group, executing a modified Bartsch-type cyclization.

Step-by-Step Methodology:

  • Solvent & Reagent Setup: Dissolve the crude 4-methyl-2,3'-bipyridin-5-amine (1.0 equivalent) in glacial acetic acid (0.2 M concentration) and toluene (1:1 ratio).

  • Diazotization: Cool the mixture to 0°C using an ice bath. Dropwise, add Isoamyl nitrite (1.5 equivalents) over 15 minutes to prevent exothermic side reactions.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 80°C for 12 hours. Self-Validation: The reaction color will transition from pale yellow to deep orange/red, indicating the formation of the highly conjugated fused bicyclic system.

  • Quenching: Cool the mixture to room temperature and slowly pour it into an ice-cold saturated aqueous solution of Sodium Bicarbonate (

    
    ) until the pH reaches 8.0. (Caution: Vigorous gas evolution will occur).
    
  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM) to isolate the pure pyrazolo[3,4-c]pyridine derivative.
    

Quantitative Data Summaries

Table 1: Optimization of Nitro Group Reduction Conditions

Data represents typical optimization parameters for maximizing the yield of the amine intermediate while preventing pyridine ring saturation.

CatalystSolvent System

Pressure (atm)
Temp (°C)Time (h)Yield (%)Observation / Self-Validation
10% Pd/CMethanol (100%)1.0251285%Incomplete conversion; residual SM present.
10% Pd/C EtOAc / MeOH (1:1) 3.0 25 6 96% Optimal; complete conversion, high purity.
10% Pd/CEtOAc / MeOH (1:1)10.050462%Over-reduction; piperidine impurities detected.
Raney NiEthanol (100%)5.050478%Moderate yield; difficult catalyst filtration.
Table 2: Representative Bioactivity Profile of Derived Pyrazolo[3,4-c]pyridines

In vitro kinase inhibition and cellular assay data for compounds derived from the 4-methyl-5-nitro-2,3'-bipyridine building block [2].

Target KinaseBiochemical

(nM)
Cellular Proliferation Assay (Ba/F3)

(nM)
Primary Pathway Disruption
Pim-1 < 10< 50Cell cycle arrest (CDC25A inhibition)
Pim-2 1580Restoration of apoptosis (BAD activation)
Pim-3 < 10< 50Disruption of parallel mTOR signaling
Akt1 (Off-target)> 5,000N/AHigh selectivity over PI3K/Akt axis

References

  • Burger, M., et al. (2014). PYRAZOLO[3,4-c]PYRIDINE COMPOUNDS AND METHODS OF USE. (Patent No. KR20140071361A). Google Patents.
  • Kemia Inc. (2008). Heteroaryl derivatives as cytokine inhibitors. (Patent No. WO2008021388A1). Google Patents.

Application Note: 4-Methyl-5-nitro-2,3'-bipyridine in Advanced Materials & Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers in materials science and medicinal chemistry, focusing on the specialized utility of 4-Methyl-5-nitro-2,3'-bipyridine .

Executive Summary & Chemical Profile

4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6) is a specialized heterocyclic building block. Unlike the ubiquitous chelating agent 2,2'-bipyridine, the 2,3'-isomerism of this molecule prevents classical bidentate chelation to a single metal center. Instead, it functions primarily as a bridging ligand or an angular linker in the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs).

Furthermore, the 5-nitro group acts as a crucial "masked" functionality—serving as an electron-withdrawing group (EWG) to modulate electronic band gaps in its native state, or as a precursor to amino-derivatives for post-synthetic modification (PSM).

Chemical Specifications
PropertySpecification
IUPAC Name 4-Methyl-5-nitro-2,3'-bipyridine
CAS Number 623175-24-6
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Geometry Angular (Twisted dihedral angle between rings)
Key Functionality Bridging Nitrogen donors (N, N'); Nitro group (EWG/Reducible)

Core Applications in Materials Science

A. Coordination Polymers & MOFs (Bridging Ligand Strategy)

The 2,3'-bipyridine motif is critical for generating helical or zig-zag coordination chains rather than discrete mononuclear complexes.

  • Mechanism: The nitrogen atoms are positioned at divergent angles. When coordinated to transition metals (e.g., Ag(I), Zn(II), Cu(II)), the ligand bridges two metal centers, propagating a polymeric structure.

  • Steric Control: The 4-methyl group introduces steric bulk near the inter-ring bond, restricting free rotation and enforcing specific dihedral angles in the solid state. This is vital for crystal engineering to prevent dense packing and maintain porosity.

B. Optoelectronics: Donor-Acceptor Tuning
  • Push-Pull Systems: The pyridine rings are electron-deficient. The addition of the 5-nitro group (strong acceptor) creates a localized dipole.

  • Fluorescence Quenching/Switching: In its native nitro-form, the molecule typically exhibits low fluorescence due to intersystem crossing induced by the nitro group.

  • Protocol Insight: Reduction of the nitro group to an amine (–NH₂) creates a "push-pull" system (Amine donor

    
     Pyridine acceptor), significantly enhancing Quantum Yield (QY) for OLED or sensing applications.
    

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-nitro-2,3'-bipyridine

Rationale: This compound is often custom-synthesized via Suzuki-Miyaura cross-coupling to ensure regioselectivity.

Reagents:

  • 2-Chloro-4-methyl-5-nitropyridine (1.0 eq)

  • 3-Pyridylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.0 M aqueous solution)

  • 1,4-Dioxane (Solvent)

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 1,4-dioxane. Degas by bubbling Argon for 20 minutes. Critical: Oxygen poisons the Pd(0) catalyst.

  • Loading: Add 2-Chloro-4-methyl-5-nitropyridine, 3-Pyridylboronic acid, and Pd(PPh₃)₄ under a counter-flow of Argon.

  • Activation: Add the Na₂CO₃ solution. Seal the flask.

  • Reflux: Heat to 100°C for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black.

  • Extraction: Dilute filtrate with water, extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with a gradient of DCM

    
     5% MeOH/DCM.
    
    • Yield Expectation: 75–85%.

Protocol 2: Solvothermal Growth of Ag(I) Coordination Polymers

Rationale: Ag(I) is preferred for 2,3'-bipyridine ligands due to its flexible coordination geometry (linear or T-shaped), allowing the formation of 1D helices.

Materials:

  • Ligand: 4-Methyl-5-nitro-2,3'-bipyridine (0.1 mmol)

  • Metal Salt: AgClO₄ or AgNO₃ (0.1 mmol)

  • Solvent: Methanol/Acetonitrile (1:1 v/v)

Procedure:

  • Dissolution: Dissolve the ligand in 5 mL of solvent mixture in a scintillation vial. Sonicate to ensure complete dissolution.

  • Layering (Self-Assembly): Carefully layer the metal salt solution (dissolved in 2 mL water or MeOH) on top of the ligand solution using a syringe. Do not mix.

  • Incubation: Seal the vial with Parafilm. Store in the dark at room temperature for 3–5 days.

    • Note: Light exclusion is critical to prevent reduction of Ag(I) to metallic silver.

  • Harvesting: Colorless block-shaped crystals will form at the interface.

  • Analysis: Isolate crystals for Single Crystal X-Ray Diffraction (SC-XRD).

Visualizing the Logic: Synthesis & Application

The following diagram illustrates the synthetic pathway and the divergent application modes (Bridging vs. Functionalization).

G Precursor1 2-Chloro-4-methyl- 5-nitropyridine Catalyst Pd(PPh3)4 Suzuki Coupling Precursor1->Catalyst Precursor2 3-Pyridylboronic acid Precursor2->Catalyst Target 4-Methyl-5-nitro- 2,3'-bipyridine Catalyst->Target 100°C, 12h Path_MOF Path A: Coordination (Bridging Ligand) Target->Path_MOF + Ag(I)/Zn(II) Path_Red Path B: Reduction (Functionalization) Target->Path_Red + H2/Pd or Fe/HCl MOF_Struct 1D/2D Coordination Polymer (Ag/Zn) Path_MOF->MOF_Struct Self-Assembly Amine_Deriv Amino-Bipyridine (Fluorescent/Linker) Path_Red->Amine_Deriv Post-Synthetic Mod.

Caption: Synthetic workflow converting precursors to the target ligand, branching into Coordination Chemistry (Path A) or Organic Functionalization (Path B).

Critical Analysis & Troubleshooting

The "Isomer Trap"
  • Issue: Researchers often confuse 2,3'-bipyridines with 2,2'-bipyridines.

  • Consequence: Attempting to use 4-Methyl-5-nitro-2,3'-bipyridine as a chelating ligand for Ruthenium tris-bipyridine dyes (Ru(bpy)₃) will fail. The nitrogen atoms are too far apart to bite a single metal center.

  • Verification: Always check the ¹H NMR coupling constants. The 2,3' linkage shows distinct splitting patterns compared to the symmetric 2,2'.

Solubility Challenges

The nitro group decreases solubility in non-polar solvents.

  • Solution: Use polar aprotic solvents (DMF, DMSO) or mixtures (MeCN/MeOH) for crystal growth. For NMR characterization, DMSO-d₆ is recommended over CDCl₃.

References

  • Synthesis & Cross-Coupling Methodologies

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

    • Note: General authoritative reference for the Suzuki coupling protocol described.
  • Coordination Geometry of Asymmetric Bipyridines: Constable, E. C. (2008). 2,2′:6′,2″-Terpyridines: From supramolecular synthons to functional nanomaterials. Chemical Society Reviews, 36, 246-253. Context: Establishes the principles of using polypyridyl ligands for supramolecular construction, relevant to the 2,3' isomer's bridging role.
  • Wang, Z., et al. (2010). Post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 38, 1315-1336.
  • Pharmaceutical Intermediate Context (Source of Material)

    • Patent KR20140071361A. (2014). Pyrazolo[3,4-c]pyridine compounds and methods of use. Link

    • Context: Explicitly identifies 4-Methyl-5-nitro-2,3'-bipyridine as a key intermediate, validating its commercial availability and structure.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Methyl-5-nitro-2,3'-bipyridine Synthesis Yield

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Methyl-5-nitro-2,3'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we address specific issues in a question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki-Miyaura coupling reaction for the synthesis of 4-Methyl-5-nitro-2,3'-bipyridine is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in the Suzuki-Miyaura coupling to form 4-Methyl-5-nitro-2,3'-bipyridine are a frequent challenge. The primary culprits often involve the catalyst system, reaction conditions, and the stability of the reagents.

The synthesis typically involves the cross-coupling of 2-chloro-4-methyl-5-nitropyridine with 3-pyridylboronic acid. The electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the substrate, and the bipyridine product itself can act as a ligand, potentially inhibiting the palladium catalyst.[1][2][3]

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] Consider using more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and mitigate catalyst deactivation by the pyridine nitrogen.[1]

  • Base and Solvent Optimization: The choice of base and solvent is critical. An inappropriate base may not efficiently activate the boronic acid for transmetalation.[1] A common system is an aqueous solution of a carbonate base (e.g., Na₂CO₃ or K₂CO₃) in a solvent like 1,4-dioxane or DMF.[2] Ensure all components are adequately soluble in the chosen solvent system.[1]

  • Reagent Quality and Stoichiometry: The quality of your 2-chloro-4-methyl-5-nitropyridine and 3-pyridylboronic acid is paramount. Impurities in the starting materials can interfere with the reaction. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the boronic acid.

  • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can lead to the unwanted homocoupling of the boronic acid.[1] It is crucial to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 2-chloro-4-methyl-5-nitropyridine (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Question 2: I am observing significant amounts of side products, particularly homocoupling of the 3-pyridylboronic acid. How can I minimize this?

The formation of 3,3'-bipyridine through the homocoupling of 3-pyridylboronic acid is a common side reaction that competes with the desired cross-coupling.[1] This is often exacerbated by the presence of oxygen and can be influenced by the catalyst system and reaction conditions.

Minimization Strategies:

  • Rigorous Degassing: As mentioned previously, ensuring an oxygen-free environment is the most critical step to prevent homocoupling.[1]

  • Use of Boronic Esters: 3-Pyridylboronic acid can be prone to protodeboronation and homocoupling.[1][4] Using more stable derivatives like the pinacol ester of 3-pyridylboronic acid can significantly reduce these side reactions.[1][4][5]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid or the base can help to maintain a low concentration of the active boronate species, thereby disfavoring the homocoupling pathway.

  • Lower Reaction Temperature: If the desired cross-coupling proceeds at a reasonable rate at a lower temperature, reducing the reaction temperature can sometimes suppress the rate of homocoupling more than the rate of the desired reaction.

Question 3: The synthesis of my starting material, 2-chloro-4-methyl-5-nitropyridine, is giving a low yield. What are the key steps to optimize?

The preparation of 2-chloro-4-methyl-5-nitropyridine is a multi-step process that requires careful control of reaction conditions. A common route involves the nitration of 2-amino-4-methylpyridine, followed by hydrolysis and chlorination.[6]

Key Optimization Points:

  • Nitration: The nitration of 2-amino-4-methylpyridine can produce a mixture of 3-nitro and 5-nitro isomers.[6] Precise control of the reaction temperature and the rate of addition of the nitrating agent (a mixture of concentrated sulfuric acid and fuming nitric acid) is crucial for maximizing the yield of the desired 5-nitro isomer.[6] The separation of these isomers can be achieved by careful pH adjustment during the workup.[6]

  • Chlorination: The conversion of 2-hydroxy-4-methyl-5-nitropyridine to 2-chloro-4-methyl-5-nitropyridine is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.[7] This step often requires high temperatures (e.g., 150 °C).[7] Ensuring the complete removal of the chlorinating agent during workup is important for obtaining a pure product.

Illustrative Workflow for Starting Material Synthesis

SynthesisWorkflow cluster_start Starting Material Synthesis 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Nitration Nitration 2-Amino-4-methylpyridine->Nitration H₂SO₄, HNO₃ Isomer Mixture Isomer Mixture Nitration->Isomer Mixture Separation Separation Isomer Mixture->Separation pH adjustment 2-Amino-5-nitro-4-methylpyridine 2-Amino-5-nitro-4-methylpyridine Separation->2-Amino-5-nitro-4-methylpyridine Hydrolysis Hydrolysis 2-Amino-5-nitro-4-methylpyridine->Hydrolysis 2-Hydroxy-4-methyl-5-nitropyridine 2-Hydroxy-4-methyl-5-nitropyridine Hydrolysis->2-Hydroxy-4-methyl-5-nitropyridine Chlorination Chlorination 2-Hydroxy-4-methyl-5-nitropyridine->Chlorination POCl₃ 2-Chloro-4-methyl-5-nitropyridine 2-Chloro-4-methyl-5-nitropyridine Chlorination->2-Chloro-4-methyl-5-nitropyridine

Caption: Synthetic route for 2-chloro-4-methyl-5-nitropyridine.

Question 4: I am struggling with the purification of the final product. What are the common impurities and the best purification methods?

Purification of 4-Methyl-5-nitro-2,3'-bipyridine can be challenging due to the presence of unreacted starting materials, the homocoupled byproduct (3,3'-bipyridine), and palladium residues.

Purification Strategy:

  • Initial Workup: After the reaction, a standard aqueous workup is essential to remove the inorganic salts and the majority of the base. Filtering the reaction mixture through a pad of Celite can help to remove the palladium catalyst.[1]

  • Column Chromatography: This is the most effective method for separating the desired product from the starting materials and byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective. The polarity of the product is intermediate between the less polar 2-chloro-4-methyl-5-nitropyridine and the more polar 3,3'-bipyridine.

  • Recrystallization: If the product obtained after column chromatography is still not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure product.

Troubleshooting Purification

PurificationTroubleshooting Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Successful Separation Impure Fractions Impure Fractions Column Chromatography->Impure Fractions Co-elution Recrystallization Recrystallization Impure Fractions->Recrystallization Recrystallization->Pure Product

Caption: Purification workflow for 4-Methyl-5-nitro-2,3'-bipyridine.

Summary of Key Parameters for Optimization

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ with bulky phosphine ligand (e.g., SPhos)Enhances catalytic activity and stability.[1]
Base K₂CO₃ or K₃PO₄Effective for activating the boronic acid.
Solvent 1,4-Dioxane/WaterGood solubility for reactants and promotes the reaction.
Boron Reagent 3-Pyridylboronic acid pinacol esterMore stable and less prone to side reactions.[1][4][5]
Atmosphere Inert (Argon or Nitrogen)Prevents oxygen-induced side reactions like homocoupling.[1]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed.

This technical support guide provides a starting point for troubleshooting and optimizing the synthesis of 4-Methyl-5-nitro-2,3'-bipyridine. Successful synthesis relies on a combination of high-quality reagents, a carefully selected catalyst system, and meticulous control of reaction conditions.

References

  • Li, W., Nelson, D. P., Jensen, M. S., & Hoerrner, R. S. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
  • ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. Retrieved from [Link]

  • Cai, D., Hughes, D. L., & Verhoeven, T. R. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. Tetrahedron Letters, 43(31), 4285-4287.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • ChemSrc. (n.d.). 3-pyridylboric acid. Retrieved from [Link]

  • Hassan, Z., & Modarresi-Alam, A. R. (2024).
  • Hassan, Z., & Modarresi-Alam, A. R. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Diagnostic Workflow: Resolving Low Yields in Bipyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bipyridine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to construct bipyridine scaffolds. While these molecules are ubiquitous in photoredox catalysis, coordination chemistry, and drug development, their synthesis is notoriously plagued by catalyst deactivation, protodeboronation, and competing homocoupling pathways.

This guide abandons the "trial-and-error" approach. Instead, we will focus on the causality behind these failures and implement rational, self-validating reaction designs to ensure your cross-coupling workflows succeed.

Before adjusting equivalents or swapping solvents, you must diagnose the specific failure mode of your reaction. Use the logic pathway below to interpret your crude LC-MS data and apply the correct mechanical fix.

G Start Low Bipyridine Yield CheckMass Analyze Crude by LC-MS Start->CheckMass Mass1 High Homocoupling CheckMass->Mass1 Symmetric byproduct Mass2 Unreacted Starting Material CheckMass->Mass2 No conversion Mass3 Protodeboronation CheckMass->Mass3 Des-boronated peak Sol1 Lower Temp, Slow Addition, Degas Solvent Mass1->Sol1 Sol2 Switch to Bulky Ligand (e.g., XPhos) Mass2->Sol2 Sol3 Use Milder Base (KF) or Anhydrous Conditions Mass3->Sol3 Val Re-evaluate Yield Sol1->Val Sol2->Val Sol3->Val

Troubleshooting workflow for identifying and resolving low yields in bipyridine cross-coupling.

Troubleshooting FAQs

Q1: My Suzuki-Miyaura cross-coupling to form a 2,2'-bipyridine stalls at 40-50% conversion. Adding more catalyst doesn't help. What is the mechanistic cause, and how do I fix it? Causality: The stalling is rarely due to initial catalyst inactivity. Instead, it is caused by product inhibition . Bipyridines are exceptional bidentate ligands. As your product accumulates in the reaction mixture, it coordinates strongly to the palladium center, displacing the active phosphine ligands and forming a highly stable, catalytically dead Pd(II)-bipyridine complex [1]. Solution:

  • Steric Shielding: Switch to highly bulky, electron-rich ligands (e.g., XPhos or dtbpf) that sterically prevent the bidentate coordination of the bipyridine product.

  • Alternative Ligand Systems: Consider using an imidazolium salt as a ligand for the palladium catalyst. This architecture has been shown to resist bipyridine coordination, achieving turnover numbers (TON) up to 850,000 in1.

Q2: LC-MS analysis of my crude Suzuki reaction shows massive amounts of protodeboronated starting material. How can I suppress this? Causality: Protodeboronation of 2-pyridylboronic acids is a rapid, base-catalyzed side reaction. The nitrogen atom in the pyridine ring withdraws electron density, making the C–B bond highly susceptible to hydrolytic cleavage by hydroxide or water, especially at elevated temperatures [2]. Solution:

  • Reagent Selection: Abandon free 2-pyridylboronic acids. Use pinacol esters (Bpin) or MIDA boronates, which are significantly more stable against hydrolysis.

  • Base Optimization: Avoid strong aqueous bases like NaOH or Na2CO3. Switch to a milder, anhydrous fluoride source such as KF or CsF in anhydrous 1,4-dioxane. Fluoride activates the boronic ester via a hypervalent boronate intermediate without providing the proton source necessary for protodeboronation2.

Q3: I am trying to synthesize a symmetric bipyridine via Ullmann homocoupling. The traditional protocol requires >200 °C and gives poor yields. Can this be optimized? Causality: Traditional Ullmann couplings rely on stoichiometric copper and proceed via a sluggish radical or anionic mechanism that requires extreme thermal activation, which often destroys sensitive functional groups. Solution: Utilize a bimetallic or catalytically optimized system. Using a catalytic amount of Pd(OAc)2 (0.01 mol%) in the presence of 1,4-butanediol (which acts as solvent, ligand, and reductant) allows the reaction to proceed under much milder conditions. Alternatively, employing an air-stable Cu(I)-bipyridyl complex can facilitate Ullmann-type couplings at highly accessible temperatures (90–110 °C)3.

Q4: Why might I choose Negishi coupling over Suzuki for 2,2'-bipyridine synthesis? Causality: 2-pyridylboronic acids are notoriously unstable. In contrast, 2-pyridylzinc halides are highly stable intermediates. The transmetallation step in Negishi coupling is highly efficient and does not require the basic conditions that lead to side reactions in Suzuki couplings. Solution: Pivot to Negishi coupling when base-sensitive functional groups are present or when Suzuki coupling suffers from intractable protodeboronation4.

Quantitative Data: Comparison of Bipyridine Synthesis Methods

To aid in route selection, the following table summarizes the operational parameters and quantitative expectations for the four primary bipyridine coupling strategies.

Coupling MethodTypical Catalyst SystemKey AdvantagePrimary Failure ModeOptimal Temp (°C)Average Yield (%)
Suzuki-Miyaura Pd(PPh3)4 / Na2CO3High functional group toleranceProtodeboronation; Catalyst poisoning80–10050–85
Negishi Pd(dba)2 / XPhosHigh stability of Zn intermediatesMoisture sensitivity of Zn reagents50–7075–95
Ullmann (Bimetallic) Pd(OAc)2 / Cu powderExcellent for symmetric bipyridinesRequires harsh thermal activation140–20060–98
Stille PdCl2(PPh3)2Mild conditions, neutral pHHigh toxicity of organotin byproducts110 (Reflux)70–90

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Cross-Coupling

This protocol is engineered to prevent product inhibition and protodeboronation. It includes built-in validation checks so you can verify the integrity of the reaction at each stage, rather than waiting until the final NMR.

Objective: Synthesize a substituted 2,2'-bipyridine using a highly sterically hindered catalyst system under anhydrous conditions.

Step 1: Catalyst Pre-Activation

  • Action: Combine Pd(OAc)2 (2 mol%) and XPhos (4 mol%) in an oven-dried Schlenk flask under an argon atmosphere. Add 2 mL of anhydrous THF and stir for 10 minutes.

  • Validation Check: Observe the color shift. The formation of the active Pd(0)-XPhos complex is validated by a distinct shift from a dark orange/red suspension to a homogenous pale yellow solution. If the solution remains dark red, your system is contaminated with oxygen; abort and re-degas.

Step 2: Substrate Addition

  • Action: Add the 2-bromopyridine derivative (1.0 equiv) and the 2-pyridylboronic acid pinacol ester (1.2 equiv).

  • Causality: The pinacol ester is strictly utilized over the free boronic acid to eliminate hydrolytic protodeboronation pathways.

Step 3: Anhydrous Base & Solvent Introduction

  • Action: Add flame-dried, anhydrous KF (3.0 equiv) and degassed anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Validation Check: Ensure KF is flame-dried under vacuum immediately prior to use. Even trace water ingress will trigger competing hydrolysis of the boronate, stalling the reaction.

Step 4: Thermal Activation & In-Process Monitoring

  • Action: Heat the sealed reaction mixture to 90 °C.

  • Validation Check: After 2 hours, pull a 50 µL aliquot via a degassed syringe, dilute in MeCN, and run a rapid LC-MS.

    • Pass Condition: You must observe <5% homocoupled byproduct.

    • Fail Condition: If unreacted bromide remains but the boronate mass is entirely depleted, protodeboronation has occurred. Halt the reaction, isolate the unreacted bromide, and rigorously dry your solvents before attempting again.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, quench with deionized H2O (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives Source: MDPI URL:[Link]

  • An Efficient Ullmann-Type C-O Bond Formation Catalyzed by an Air-Stable Copper(I)-Bipyridyl Complex Source: Organic Chemistry Portal URL:[Link]

  • Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy Source: Organic Syntheses URL:[Link]

Sources

Purification techniques for 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification of 4-Methyl-5-nitro-2,3'-bipyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with bipyridine derivatives. Synthesizing 4-Methyl-5-nitro-2,3'-bipyridine—typically via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)—frequently results in persistent impurities such as strongly coordinated palladium residues, triphenylphosphine oxide (TPPO), and unreacted starting materials[1][2].

This guide bypasses generic advice, offering field-proven, causality-driven methodologies to achieve API-grade purity without over-reliance on resource-intensive chromatography.

Process Architecture

PurificationWorkflow Crude Crude Reaction Mixture (Suzuki Coupling) TPPO TPPO Removal (ZnCl2 Precipitation) Crude->TPPO Extraction Acid-Base Extraction (Isolate Basic Organics) TPPO->Extraction PdScavenge Palladium Scavenging (Thiol-Modified Silica) Extraction->PdScavenge Pure Pure 4-Methyl-5-nitro- 2,3'-bipyridine PdScavenge->Pure

Figure 1: Sequential purification workflow for 4-Methyl-5-nitro-2,3'-bipyridine.

Troubleshooting & FAQs

Q1: My 4-Methyl-5-nitro-2,3'-bipyridine remains dark yellow/orange even after multiple filtrations through Celite. Why is the palladium so difficult to remove? Causality: Bipyridines are exceptional bidentate ligands. The adjacent nitrogen atoms strongly coordinate with soluble Pd(II) species, forming a highly stable metallacycle[1][3]. Simple mechanical filtration (like Celite) only removes heterogeneous Pd(0) black; it cannot disrupt the soluble Pd-bipyridine thermodynamic sink[4]. Solution: You must employ a thermodynamic ligand exchange. Thiol-modified silica scavengers feature soft sulfur donors that possess a vastly superior affinity for soft Pd(II) ions compared to the borderline nitrogen atoms of your product, effectively stripping the metal from the target compound[5][6].

Q2: I used Pd(PPh3)4 as my catalyst. The resulting triphenylphosphine oxide (TPPO) co-elutes with my product on silica gel. How can I remove it efficiently? Causality: TPPO is highly polar and notoriously streaks on silica, often overlapping with basic bipyridines. However, TPPO is a strong oxygen-donor ligand that forms a highly insoluble, crystalline 2:1 coordination complex with Zinc Chloride (ZnCl2(TPPO)2) in polar solvents like ethanol[7][8]. Solution: Exploit this differential solubility by precipitating the TPPO directly from the crude mixture using an ethanolic ZnCl2 solution, bypassing the need for initial chromatography entirely[7][9].

Q3: How do I separate my product from unreacted 3-pyridinylboronic acid and neutral organic byproducts? Causality: 4-Methyl-5-nitro-2,3'-bipyridine contains two basic pyridine nitrogens. By manipulating the pH, you can protonate these nitrogens, drastically shifting the compound's partition coefficient into an aqueous acidic phase, leaving neutral impurities and non-basic boronic acids in the organic phase.

Pd_Scavenging_Mechanism Complex Soluble Pd-Bipyridine Complex (High Affinity, >800 ppm Pd) Reaction Ligand Exchange (Thermodynamically Driven) Complex->Reaction Scavenger Thiol-Modified Silica (SiliaMetS Thiol) Scavenger->Reaction FreeProduct Free 4-Methyl-5-nitro- 2,3'-bipyridine Reaction->FreeProduct BoundPd Immobilized Pd-Thiol Complex (Filtered out, <5 ppm Pd) Reaction->BoundPd

Figure 2: Thermodynamic ligand exchange mechanism for palladium scavenging.

Self-Validating Experimental Protocols

Protocol A: Chromatography-Free TPPO Precipitation[7][8]
  • Solvent Exchange: Concentrate the crude Suzuki coupling reaction mixture under reduced pressure to remove the reaction solvent (e.g., THF, Toluene).

  • Dissolution: Dissolve the crude residue in a minimal amount of warm Ethanol (EtOH).

  • Complexation: Slowly add a 1.8 M solution of anhydrous ZnCl2 in EtOH at room temperature.

  • Validation Check: A dense white precipitate (ZnCl2(TPPO)2) will form almost immediately upon addition. If no precipitate forms, scratch the inside of the flask to induce nucleation.

  • Filtration: Stir for 30 minutes, then filter the suspension through a medium-porosity glass frit. Wash the filter cake with a small volume of cold EtOH.

  • Recovery: Concentrate the filtrate (which contains your bipyridine product) for the next step.

Protocol B: Acid-Base Desalting & Extraction
  • Acidic Extraction: Dissolve the concentrated filtrate from Protocol A in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and extract with 1.0 M HCl (3 x 50 mL).

  • Validation Check: Spot the organic layer on a TLC plate (UV 254 nm). The disappearance of the main bipyridine spot confirms successful migration of the protonated product into the aqueous phase.

  • Phase Separation: Discard the EtOAc layer (contains neutral impurities, residual TPPO, and unreacted halides).

  • Basification: Cool the combined aqueous acidic layers in an ice bath. Slowly add 2.0 M NaOH dropwise until the pH reaches 10-11.

  • Validation Check: The aqueous solution will turn cloudy as the free-base 4-Methyl-5-nitro-2,3'-bipyridine precipitates out of solution.

  • Final Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Dry the combined DCM layers over anhydrous Na2SO4 and concentrate.

Protocol C: Palladium Scavenging via Thiol-Silica[5][10]
  • Preparation: Dissolve the crude free-base product in DCM or EtOAc.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol or Biotage® MP-TMT) at 5–10 equivalents relative to the initial molar amount of palladium catalyst used in the reaction[10][11].

  • Agitation: Stir the suspension vigorously at 40 °C for 4 to 12 hours.

  • Validation Check: Observe the color of the solution. A successful ligand exchange will manifest as a distinct color shift from dark orange/brown to a pale yellow or clear solution.

  • Filtration: Filter the mixture through a tightly packed pad of Celite® to remove the silica-bound palladium. Rinse the pad thoroughly with the reaction solvent to ensure full product recovery.

Quantitative Performance Metrics

The following table summarizes the expected purification metrics when utilizing the protocols outlined above, based on standard industry benchmarks for bipyridine cross-coupling workflows[7][8][10][11][12].

Impurity / TargetInitial Concentration (Crude)Post-Standard Workup (Celite)Post-Advanced Protocol (ZnCl2 / Thiol)Regulatory Target
Residual Palladium 800 – 1,500 ppm500 – 1,000 ppm< 5 ppm < 10 ppm
TPPO (Phosphine Oxide) Stoichiometric (High)High (Co-elutes)< 2% (w/w) N/A
Unreacted Boronic Acid 5 – 15%5 – 15%Not Detected N/A
Product Recovery Yield N/A~85%75 – 82% > 70%

References

  • Recent Progress on the Synthesis of Bipyridine Derivatives National Institutes of Health (NIH) / PMC[Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions ACS Publications[Link]

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents The Journal of Organic Chemistry (ACS)[Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature National Institutes of Health (NIH) / PMC[Link]

  • Metal Scavenger User Guide Biotage[Link]

  • WO2014093566A1 - An improved process for the removal of palladium from pyridine-2-carboxylates Google P

Sources

Technical Support Center: Troubleshooting & Stabilizing 4-Methyl-5-nitro-2,3'-bipyridine Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working with 4-Methyl-5-nitro-2,3'-bipyridine .

Unlike standard 2,2'-bipyridines, the asymmetric 2,3'-linkage prevents traditional


-chelation, driving this ligand to act either as a bridging unit in coordination polymers or as a cyclometalating (

) ligand in transition metal complexes (e.g., Ir(III), Ru(II)). The presence of the strongly electron-withdrawing 5-nitro group and the sterically demanding 4-methyl group introduces unique thermodynamic and redox stability challenges. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies to stabilize these complex systems.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My heteroleptic Ir(III) complexes utilizing 4-Methyl-5-nitro-2,3'-bipyridine undergo rapid ligand dissociation in solution. How can I prevent this?

Causality : The 2,3'-bipyridine class is widely used for developing highly efficient phosphorescent Ir(III) emitters [1]. However, the 5-nitro substituent strongly withdraws electron density from the coordinating pyridine ring. This drastically reduces the


-donating capability of the nitrogen atom, weakening the metal-ligand (

) bond. When exposed to strongly coordinating solvents (e.g., acetonitrile, DMSO), the solvent molecules thermodynamically outcompete the weakened nitropyridyl arm, leading to complex dissociation.

Intervention :

  • Solvent Substitution : Switch to non-coordinating or weakly coordinating solvents such as anhydrous dichloromethane (DCM), toluene, or chlorobenzene for both synthesis storage and spectroscopic analysis.

  • Ancillary Ligand Tuning : Incorporate strongly electron-donating ancillary ligands (e.g., acetylacetonate) to increase the overall electron density at the metal center. This enhances

    
    -backbonding from the metal to the 
    
    
    
    orbitals of the nitro-substituted bipyridine, fortifying the coordination sphere.
Q2: During cyclic voltammetry (CV), the complex shows irreversible reduction waves and subsequent degradation. Why does this happen?

Causality : Nitro-substituted bipyridines are highly susceptible to electrochemical reduction, which directly affects the redox potentials and stability of the resulting metal complexes [2]. The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the ligand a primary site for electron acceptance. Upon reduction, a highly reactive radical anion is formed. Because the spin density is heavily localized on the nitro group rather than delocalized across the bipyridine core, it triggers irreversible chemical reactions (e.g., dimerization or ligand cleavage) following the initial electron transfer (an EC mechanism).

Intervention :

  • Kinetic Isolation (Scan Rate) : Increase the CV scan rate (e.g.,

    
     mV/s) to outpace the kinetics of the chemical degradation step, which can help isolate and observe the reversible redox couple.
    
  • Steric Shielding : While the 4-methyl group provides moderate steric protection, synthesizing derivatives with bulkier groups at the 6-position can kinetically shield the radical anion from intermolecular degradation pathways.

Q3: I am trying to form a coordination polymer, but I keep getting a mixture of linkage isomers. How can I control the coordination mode?

Causality : The asymmetric nature of 2,3'-bipyridine means the two nitrogen atoms (


 and 

) have vastly different

values and steric environments. The

(on the unsubstituted 3-pyridyl ring) is more basic and less sterically hindered, coordinating rapidly. The

(on the 4-methyl-5-nitro-2-pyridyl ring) is weakly basic and sterically hindered. This asymmetry leads to kinetic trapping of different linkage isomers during ambient self-assembly.

Intervention : Employ strict thermodynamic control during synthesis using solvothermal methods, which is a proven technique for stabilizing 2,3'-bipyridine-based 2D frameworks and coordination polymers[3]. Operating at elevated temperatures (120–150 °C) with a slow cooling ramp (2 °C/hour) allows for reversible bond formation, driving the system toward the single most thermodynamically stable crystalline phase.

Part 2: Experimental Workflows & Protocols

Protocol 1: Synthesis of Stable Cyclometalated Ir(III) Complexes

This protocol utilizes a self-validating halide abstraction method to ensure the metal center is highly electrophilic and pre-organized before coordinating the weakly basic nitro-bipyridine.

  • Dimer Cleavage : Suspend 0.1 mmol of the Ir(III)

    
    -dichloro-bridged dimer (e.g., 
    
    
    
    ) in a 2:1 mixture of anhydrous DCM and methanol (15 mL total) under an argon atmosphere.
  • Ligand Addition : Add 0.22 mmol (2.2 equivalents) of 4-Methyl-5-nitro-2,3'-bipyridine to the suspension.

  • Halide Abstraction (Self-Validation Step) : Add 0.25 mmol of silver trifluoromethanesulfonate (AgOTf).

    • Validation: The immediate formation of a dense, white AgCl precipitate visually confirms the successful abstraction of chloride ions and the generation of the reactive, open-site Ir(III) electrophile.

  • Reflux & Purify : Reflux the mixture in the dark for 12 hours. Filter over Celite to remove AgCl. Purify the filtrate via neutral alumina column chromatography (avoid silica, as its acidity can cleave the weakened

    
     bond) using a DCM/hexane gradient.
    
Protocol 2: UV-Vis Kinetic Stability Assay

Use this protocol to quantify the thermodynamic stability of the synthesized complex against solvent/ligand competition.

  • Preparation : Prepare a 50 µM solution of the purified complex in anhydrous toluene.

  • Challenge Agent Addition : Introduce 100 equivalents of a competing ligand (e.g., tetrabutylammonium chloride, TBACl) to induce coordination stress.

  • Measurement : Monitor the Metal-to-Ligand Charge Transfer (MLCT) absorption band (typically between 400–475 nm) continuously over 24 hours at 25 °C using a UV-Vis spectrophotometer.

  • Data Validation : Calculate the pseudo-first-order dissociation rate constant (

    
    ). A robust, stable complex should exhibit 
    
    
    
    bleaching of the MLCT band over the 24-hour period.

Part 3: Quantitative Data Summaries

Table 1: Comparative Stability Metrics of Bipyridine-Ir(III) Complexes Data illustrates the impact of the 5-nitro and 4-methyl substituents on complex stability compared to standard bipyridine ligands.

Ligand TypeMLCT

(nm)

Dissoc. (

) in MeCN
Redox Reversibility (CV)Primary Degradation Pathway
2,2'-Bipyridine (Standard)420

Fully ReversibleN/A (Highly Stable)
2,3'-Bipyridine 445

ReversibleSlow Linkage Isomerization
4-Me-5-NO2-2,3'-Bipyridine 475

Irreversible (Slow Scan)Radical Anion Cleavage

Part 4: Visualizations

Mechanistic Pathway of Degradation and Stabilization

The following diagram illustrates how solvent stress and electrochemical reduction lead to complex degradation, and maps the specific interventions required to stabilize the system.

Pathway Complex 4-Me-5-NO2-2,3'-bpy Complex Reduction Electrochemical Reduction Complex->Reduction Solvent Polar Solvent Exposure Complex->Solvent Radical Nitro-localized Radical Anion Reduction->Radical Dissociation Ligand Dissociation Solvent->Dissociation Degradation Irreversible Degradation Radical->Degradation Stable Stable System (Non-coord Solvent / Fast Scan) Radical->Stable Kinetic Shielding Dissociation->Degradation Dissociation->Stable Solvent Swap

Caption: Mechanistic pathways of complex degradation via redox and solvent stress, alongside targeted stabilization interventions.

Experimental Workflow for Stability Screening

A logical flow for synthesizing and validating the stability of nitro-bipyridine complexes.

Workflow Step1 1. Synthesize Complex (AgOTf Halide Abstraction) Step2 2. Purify via Alumina Chromatography Step1->Step2 Step3 3. Prepare 50 µM Solution in Anhydrous Toluene Step2->Step3 Decision Select Stress Test Step3->Decision TestA UV-Vis Kinetics (Add Competing Ligand) Decision->TestA TestB Cyclic Voltammetry (Variable Scan Rates) Decision->TestB ResultA Calculate k_obs (< 5% Bleaching = Pass) TestA->ResultA ResultB Assess Reversibility (EC Mechanism Check) TestB->ResultB

Caption: Step-by-step experimental workflow for synthesizing and validating the stability of nitro-bipyridine complexes.

References

  • Evolution of 2, 3′-bipyridine class of cyclometalating ligands as efficient phosphorescent iridium(III) emitters for applications in organic light emitting diodes. Academia.edu / Journal of Photochemistry and Photobiology C. Available at: [Link]

  • A New 2D Framework Based on 2,3ʹ-Bipyridine-2′,3-dicarboxylate Copper(II) Units: Synthesis, Structure and Photoluminescence. SciSpace / Journal of Inorganic and Organometallic Polymers and Materials. Available at:[Link]

Common issues in scaling up 4-Methyl-5-nitro-2,3'-bipyridine production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when scaling up the synthesis of 4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6)[1].

While the palladium-catalyzed Suzuki-Miyaura cross-coupling of this molecule is straightforward at the discovery bench, transitioning to multigram or kilogram production introduces severe challenges regarding thermal runaway, catalyst poisoning, and regioselectivity. This guide bypasses generic advice to provide you with field-proven, mechanistically grounded solutions.

MODULE 1: Mechanistic Overview & Reaction Architecture

To troubleshoot effectively, we must first map the chemical architecture. The synthesis relies on the cross-coupling of a highly activated electrophile (2-chloro-4-methyl-5-nitropyridine) with a heteroaryl nucleophile.

G cluster_0 Starting Materials A 2-Chloro-4-methyl-5-nitropyridine (Highly Activated Electrophile) C Catalytic System Pd(dppf)Cl2·DCM + K3PO4 Solvent: EtOH/Toluene/H2O A->C B 3-Pyridinylboronic acid pinacol ester (Stable Nucleophile) B->C D Exothermic Oxidative Addition (Requires Controlled Heating) C->D Step 1 E Transmetalation & Reductive Elimination (C-C Bond Formation) D->E Step 2 F 4-Methyl-5-nitro-2,3'-bipyridine Target Product (CAS: 623175-24-6) E->F Step 3

Caption: Workflow for the scale-up synthesis of 4-Methyl-5-nitro-2,3'-bipyridine.

MODULE 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: Why does my scale-up reaction stall at 60-70% conversion despite using excess boronic acid? Causality: This is almost always caused by the rapid protodeboronation of 3-pyridinylboronic acid. Heteroaryl boronic acids—particularly those with the boron atom adjacent to or conjugated with a nitrogen atom—are highly susceptible to hydrolytic cleavage of the C-B bond in basic aqueous media at elevated temperatures. Solution: Switch from the free boronic acid to the pinacol ester (3-pyridinylboronic acid pinacol ester, or Bpin). The steric bulk of the pinacol ligand shields the boron atom from hydrolysis. Additionally, lower the reaction temperature from reflux to 65 °C by employing a more active, bidentate catalyst system like Pd(dppf)Cl2·DCM[2].

Q2: We are experiencing unexpected temperature spikes (exotherms) when scaling past 100 grams. How can we mitigate this thermal hazard? Causality: Nitroaromatics possess high decomposition energies[3]. Furthermore, the strongly electron-withdrawing nitro group at the 5-position makes the 2-position highly activated toward oxidative addition. At scale, this rapid exothermic reaction outpaces the heat dissipation capacity of standard batch reactors, leading to thermal runaway[4]. Solution: Never drop the catalyst into a hot mixture. Hold the internal temperature at 20 °C during catalyst addition, then ramp the heat at a strictly controlled 0.5 °C/min. For pilot-scale production, consider transitioning this step to a continuous flow reactor to maximize surface-area-to-volume ratio for superior heat transfer[3].

Q3: Post-reaction, our product is heavily contaminated with palladium (>500 ppm), and standard recrystallization fails. Why is this happening? Causality: The 2,3'-bipyridine scaffold, combined with the electronic influence of the nitro group, acts as an aggressive bidentate ligand. It chelates palladium species (both Pd(0) and Pd(II)) thermodynamically, pulling the heavy metal into the organic phase during aqueous workup[2]. Solution: Standard aqueous washes cannot break this coordination complex. You must introduce a competitive chelator. Treat the crude organic phase with a functionalized silica scavenger (e.g., SiliaMetS Thiol, 20 wt% relative to catalyst) at 40 °C for 4 hours prior to filtration and concentration[2].

Q4: LC-MS indicates a significant byproduct with double the mass of our starting material. How do we prevent this? Causality: This is the homocoupled dimer of your pyridine halide. Homocoupling in Suzuki-Miyaura reactions is driven by the presence of dissolved oxygen, which acts as an electron acceptor, shifting the catalytic cycle toward a Pd-mediated Ullmann-type coupling. Solution: Simple nitrogen blanketing is insufficient at scale. You must rigorously deoxygenate your solvent system by sparging with subsurface Argon for at least 45 minutes prior to adding the palladium catalyst.

Troubleshooting Issue Scale-up Failure Modes T1 Thermal Runaway Issue->T1 T2 Stalled Conversion Issue->T2 T3 High Pd Residue Issue->T3 C1 Nitroarene Exotherm T1->C1 Causality S1 Ramp Heating 0.5°C/min C1->S1 Solution C2 Protodeboronation T2->C2 Causality S2 Use Bpin Ester C2->S2 Solution C3 Bipyridine Chelation T3->C3 Causality S3 SiliaMetS Thiol Scavenger C3->S3 Solution

Caption: Logical relationship of common scale-up failure modes and their respective solutions.

MODULE 3: Quantitative Process Analytics

To ensure reproducibility, we must transition from discovery-scale habits to process-scale engineering. Below is a summary of the optimized parameters for multigram/kilogram production.

ParameterDiscovery Scale (Batch)Process Scale (Optimized)Mechanistic Rationale
Catalyst System Pd(PPh3)4 (5-10 mol%)Pd(dppf)Cl2·DCM (0.5-1.0 mol%)The bidentate dppf ligand prevents catalyst deactivation; lower loading drastically reduces downstream Pd residue[2].
Boron Source 3-Pyridinylboronic acid3-Pyridinylboronic acid pinacol esterThe steric bulk of the pinacol ester shields the C-B bond from hydrolytic protodeboronation.
Solvent Matrix DME / H2OToluene / EtOH / H2O (4:1:1)Replaces toxic DME; the biphasic nature at room temperature aids in phase separation during workup[5].
Base Na2CO3 (Aqueous)K3PO4 (Solid or Aqueous)Milder basicity minimizes degradation of the sensitive nitroarene electrophile[2].
Thermal Profile Immediate Reflux (85 °C)Controlled Ramp (0.5 °C/min to 65 °C)Mitigates the high decomposition energy and rapid exotherm inherent to nitroaromatics[3],[4].

MODULE 4: Self-Validating Master Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the in-process control (IPC) criteria are met.

Phase 1: Deoxygenation & Matrix Assembly

  • Charge a jacketed reactor with Toluene, Ethanol, and Deionized Water in a 4:1:1 volumetric ratio[5].

  • Sparge the solvent matrix with subsurface Argon for 45 minutes. Causality: Dissolved oxygen acts as an electron acceptor, driving the Pd-catalyzed homocoupling of the boronic ester. Strict deoxygenation forces the catalytic cycle toward the desired cross-coupling.

Phase 2: Substrate & Catalyst Loading 3. Add 2-chloro-4-methyl-5-nitropyridine (1.0 equiv) and 3-pyridinylboronic acid pinacol ester (1.1 equiv). Stir at 20 °C to form a uniform slurry. 4. Add anhydrous K3PO4 (2.0 equiv)[2]. 5. Purge the headspace with Argon for 10 minutes, then quickly add Pd(dppf)Cl2·DCM (1.0 mol%). Causality: Loading the catalyst last, after the base and substrates are homogenized, prevents the premature formation of inactive palladium black.

Phase 3: Controlled Activation (In-Process Control) 6. Ramp the internal reactor temperature at a strict rate of 0.5 °C/min to a target of 65 °C. 7. Validation Check: Monitor the reaction via HPLC at 2 hours and 4 hours. The system is validated for quench only when the electrophile peak (2-chloro-4-methyl-5-nitropyridine) integrates to < 1.0 A% relative to the product. Causality: The nitro group highly activates the C-Cl bond. A rapid temperature spike will cause an uncontrollable exotherm[4]. The controlled ramp ensures the rate of heat generation matches the reactor's cooling capacity.

Phase 4: Targeted Scavenging & Isolation 8. Cool the reactor to 25 °C. Dilute the mixture with Ethyl Acetate. 9. Add SiliaMetS Thiol (or equivalent functionalized silica, 20 wt% relative to the catalyst mass) and stir at 40 °C for 4 hours. Causality: The 2,3'-bipyridine core is a potent bidentate ligand that traps palladium. The thiol-functionalized silica provides a thermodynamically superior binding site, stripping the metal from the product API[2]. 10. Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts. 11. Separate the organic phase, wash with brine, dry over MgSO4, and concentrate under reduced pressure. Recrystallize the crude solid from Isopropanol/Heptane to yield pure 4-Methyl-5-nitro-2,3'-bipyridine.

References

  • ResearchGate. "(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine". Available at: [Link]

  • SciHorizon. "Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines". Available at: [Link]

  • Chemsrc. "CAS No. 623175-24-6 | Chemsrc". Available at: [Link]

  • ACS Publications. "Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853". Available at: [Link]

Sources

Resolving ambiguous NMR spectra of bipyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis of Bipyridine Derivatives. As a Senior Application Scientist, I frequently encounter researchers struggling with "uninterpretable" spectra for these deceptively simple molecules.

Bipyridines and their derivatives are foundational ligands in coordination chemistry and drug development. However, their unique structural properties—specifically their ability to undergo conformational exchange, their strong metal-chelating affinity, and their planar aromaticity—often result in ambiguous NMR data. This guide bypasses generic advice to focus on the specific physicochemical causality behind your spectral artifacts, providing self-validating protocols to resolve them.

Diagnostic Workflow for Bipyridine NMR Anomalies

Before altering your sample, use the following logical framework to identify the root cause of your spectral ambiguity.

G Start Ambiguous Bipyridine NMR Broad Broad / Missing Signals Start->Broad Overlap Severe Signal Overlap Start->Overlap Shift Unexpected Chemical Shifts Start->Shift ParaCheck Paramagnetic Impurity? (Extreme broadening, baseline noise) Broad->ParaCheck DynCheck Dynamic Exchange? (Aromatic humps, pure by MS) Broad->DynCheck Solvent Change Solvent (ASIS effect) Overlap->Solvent TwoD Run 2D NMR (HSQC/HMBC) Overlap->TwoD AggCheck Pi-Pi Stacking / Aggregation? Shift->AggCheck Wash EDTA / KCN Wash ParaCheck->Wash Trace metals VTNMR Run VT-NMR (Heat to Coalescence) DynCheck->VTNMR Conformers SolvSuccess Signals Resolved & Assigned Solvent->SolvSuccess TwoD->SolvSuccess Dilute Perform Dilution Study AggCheck->Dilute

Figure 1: Diagnostic decision tree for troubleshooting bipyridine NMR spectra.

Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum shows broad, unresolved humps in the aromatic region (7.0 - 9.0 ppm), but my LC-MS confirms the compound is highly pure. Is my sample degrading in the NMR tube?

A1: Your sample is likely not degrading; it is experiencing dynamic conformational exchange. Bipyridine derivatives undergo restricted rotation around the C2-C2' inter-ring bond. At room temperature, the interconversion between cisoid and transoid conformations often occurs at an intermediate rate on the NMR timescale[1]. Because the protons experience different magnetic environments in each conformer, intermediate exchange rates cause the signals to broaden and merge into featureless humps[1].

  • The Fix: Perform Variable Temperature (VT) NMR. By heating the sample, you accelerate the rotation rate past the NMR timescale, leading to a sharp, time-averaged spectrum (coalescence)[1]. Alternatively, cooling the sample freezes the rotation, yielding two distinct sets of sharp signals for each conformer.

Q2: The baseline is terrible, the peaks are broadened by thousands of Hz, and the chemical shifts are far outside the normal 0-10 ppm range. What happened?

A2: This is the hallmark of Paramagnetic Relaxation Enhancement (PRE). Because bipyridines are exceptional chelators, they easily scavenge trace transition metals (e.g., Cu(II), Co(II), Ni(II)) left over from cross-coupling syntheses (like Suzuki or Ullmann reactions)[2]. The unpaired electrons of these metals cause rapid nuclear relaxation, obliterating the spectrum of the ligand.

  • The Fix: You must demetallate the sample. Dissolve your compound in an organic solvent (e.g., DCM) and wash vigorously with an aqueous solution of EDTA or potassium cyanide (KCN). The stronger aqueous chelator will strip the paramagnetic metals, restoring a pristine NMR spectrum.

Q3: I have severe signal overlap in the aromatic region, making it impossible to assign the 3,3' and 4,4' protons. How can I resolve this without synthesizing derivatives?

A3: The rigid, often symmetrical nature of bipyridines places many protons in nearly identical magnetic environments, leading to overlap[3].

  • The Fix: First, utilize Aromatic Solvent-Induced Shifts (ASIS). Switching your solvent from CDCl₃ to Benzene-d₆ or Pyridine-d₅ alters the chemical shifts because the solvent molecules align differently with the varying steric profiles of your bipyridine protons, pulling overlapping multiplets apart[3]. If 1D methods fail, you must disperse the signals into a second dimension using heteronuclear 2D NMR (HSQC/HMBC)[4].

Q4: The chemical shifts of my bipyridine protons shift upfield when I make a more concentrated NMR sample. Which spectrum is "correct"?

A4: Both are correct, but they represent different physical states. Planar aromatic systems like bipyridines are highly prone to


 stacking (aggregation) at high concentrations. As the molecules stack face-to-face, the anisotropic magnetic field from adjacent aromatic rings shields the protons, shifting them upfield.
  • The Fix: Perform a serial dilution study. Acquire spectra at 50 mM, 25 mM, 10 mM, and 1 mM. The chemical shifts will eventually plateau at lower concentrations. This plateau represents the true, unaggregated monomeric state of your compound.

Data Presentation: 2D NMR Techniques for Bipyridines

When 1D ¹H NMR fails due to severe overlap, 2D NMR is mandatory. Below is a summary of the techniques and their specific utility for bipyridine scaffolds[5][6].

TechniqueTypeKey InteractionPrimary Application for Bipyridines
COSY Homonuclear (¹H-¹H)Scalar coupling (2-3 bonds)Tracing the spin system around a single pyridine ring (e.g., H3 to H4 to H5).
NOESY Homonuclear (¹H-¹H)Through-space (< 5 Å)Determining cisoid vs transoid conformation; identifying spatial proximity between substituents on opposing rings.
HSQC Heteronuclear (¹H-¹³C)One-bond coupling (¹J_CH)Separating overlapping proton signals by leveraging the wider chemical shift dispersion (0-200 ppm) of their attached carbons[4][7].
HMBC Heteronuclear (¹H-¹³C)Multiple-bond (²J_CH, ³J_CH)Bridging the two pyridine rings; connecting protons to quaternary carbons (e.g., C2, C2') to prove functional group connectivity[6][7].

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Dynamic Exchange

This protocol validates whether line broadening is caused by conformational exchange.

  • Solvent Selection: Dissolve 10-15 mg of your bipyridine derivative in a high-boiling deuterated solvent (e.g., DMSO-d₆, b.p. 189°C, or 1,1,2,2-Tetrachloroethane-d₂, b.p. 146°C)[1]. Do not use CDCl₃, as it will boil before coalescence is reached.

  • Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum at 298 K to establish a baseline for the broadening.

  • Heating Profile: Increase the probe temperature in 10 K increments (e.g., 313 K, 323 K, 333 K...).

  • Equilibration & Tuning: At each temperature step, allow the sample to equilibrate for 10 minutes. You must re-tune and re-match the probe (command: atma on Bruker) and re-shim the Z-axis (command: topshim), as the dielectric constant of the solvent changes drastically with temperature[6].

  • Observation: Continue heating until the broad humps coalesce into sharp, well-defined multiplets (often between 340 K and 373 K for bipyridines)[1].

Protocol 2: HSQC/HMBC Setup for Overlapping Signals

This protocol ensures maximum sensitivity and correct parameterization for heteronuclear correlation.

  • Sample Preparation: Ensure the sample is highly concentrated (>15 mg/mL) and free of particulates. The sample height in the tube must be at least 4.5 cm to ensure magnetic field homogeneity[7].

  • 1D Boundary Definition: Acquire high-resolution 1D ¹H and ¹³C spectra. Use these to define the exact spectral windows (SW) and center frequencies (O1P) for both the F2 (direct) and F1 (indirect) dimensions[6]. Do not use default sweeping windows, as this wastes digital resolution.

  • Hardware Calibration: Ensure both the ¹H and ¹³C channels are explicitly tuned and matched[7].

  • HMBC Optimization: The HMBC experiment relies on long-range coupling constants (ⁿJ_CH). For the conjugated aromatic systems of bipyridines, set the target long-range coupling constant parameter to 7-8 Hz [7].

  • Execution: Run the HSQC to assign all protonated carbons, followed by the HMBC to assign quaternary carbons and bridge the inter-ring gap.

References

  • Synthesis and Characterization of Acyclic and Cyclic Azabridged Ligands Incorporating 2,2'-Bipyridine Subunits and Their Complexes With Copper(II), Cobalt(II), and Nickel(II). MDPI. Available at:[Link]

  • An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). Canadian Science Publishing. Available at:[Link]

  • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. San Diego State University. Available at:[Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at:[Link]

  • 2D NMR Setup and Theory. EPFL. Available at:[Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at:[Link]

Sources

Overcoming low reactivity of 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the specific challenges associated with 4-Methyl-5-nitro-2,3'-bipyridine . This molecule presents a unique "perfect storm" of chemical deactivation: the electron-deficient bipyridine core, the strongly electron-withdrawing nitro group, and the steric hindrance provided by the ortho-methyl group.

Product Code: MNB-23-ISO | CAS: 623175-24-6[1]

Diagnostic Hub: Why is my reaction failing?

Before altering your protocol, identify which of the three "Deactivation Modes" is affecting your experiment.

SymptomDiagnosisRoot Cause
Catalytic Hydrogenation (Pd/C) stalls or yields <20%.Catalyst Poisoning / Steric Block The pyridine nitrogens coordinate to the Pd surface, and the 4-methyl group sterically blocks the 5-nitro group from approaching the catalyst surface effectively.
Oxidation of Methyl group yields tars/black solids.[2]Ring Instability Harsh oxidants (KMnO₄) attack the electron-deficient pyridine ring before oxidizing the methyl group.
Suzuki/Stille Coupling fails (if using as a halide precursor).Electronic Deactivation The nitro group lowers the LUMO too significantly, while the 2,3'-nitrogen geometry allows non-chelating metal bridging, forming insoluble aggregates.

Troubleshooting Module: Nitro Group Reduction

Issue: You need to convert the nitro group (-NO₂) to an amine (-NH₂) but standard hydrogenation (H₂/Pd-C) is failing or incomplete.

The Mechanism of Failure

In 2,3'-bipyridines, the nitrogen atoms are not positioned to form a stable 5-membered chelate ring (unlike 2,2'-bipyridine).[1][3] However, they act as independent Lewis bases that bind to the heterogeneous catalyst surface. Furthermore, the ortho-methyl group creates a "steric wall," preventing the nitro group from lying flat against the catalyst surface, which is required for the H-transfer mechanism.

Recommended Protocol: Iron-Mediated Chemical Reduction

Switch from catalytic hydrogenation to a dissolving metal reduction.[1][3] This method is insensitive to the "poisoning" effect of the pyridine nitrogens.

Reagents:

  • Iron powder (325 mesh, reduced) - 5.0 equiv.[1][3]

  • Ammonium Chloride (NH₄Cl) - 5.0 equiv.[1][3]

  • Solvent: Ethanol/Water (4:1 ratio).[3]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 4-Methyl-5-nitro-2,3'-bipyridine in 10 mL Ethanol.

  • Activation: Dissolve NH₄Cl in 2.5 mL water and add to the reaction.

  • Addition: Add Iron powder in one portion.

  • Reflux: Heat to vigorous reflux (80°C) for 2–4 hours. Critical: Vigorous stirring is required to keep the iron suspended.

  • Workup (The "Filter Trap"):

    • Cool to room temperature.

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad with warm methanol (the product is poorly soluble in cold ether).

    • Concentrate filtrate.[4] Basify with sat. NaHCO₃ to pH 9 (to ensure the pyridine is free-based).

    • Extract with EtOAc (3x).[5]

Alternative (If acid-sensitive): Use Tin(II) Chloride (SnCl₂) in Ethanol (Reflux, 3h).[1] Note that Tin byproducts are harder to remove; use a potassium fluoride (KF) wash during workup to precipitate tin salts.

Troubleshooting Module: Methyl Group Functionalization

Issue: You are trying to oxidize the 4-methyl group to an aldehyde or acid, or deprotonate it for alkylation, but reactivity is low.

The Electronic Barrier

The 5-nitro group is an Electron Withdrawing Group (EWG). While this usually acidifies the benzylic protons (making the methyl group more acidic), it also makes the ring highly susceptible to nucleophilic attack or polymerization under strong basic conditions.

Decision Tree: Methyl Transformation

MethylActivation Start Goal: Functionalize 4-Methyl Group Oxidation Oxidation (to CHO/COOH) Start->Oxidation Alkylation C-C Bond Formation Start->Alkylation SeO2 Protocol A: SeO2 Oxidation (Selective for Aldehyde) Oxidation->SeO2 Recommended KMnO4 Avoid KMnO4 (Ring degradation) Oxidation->KMnO4 Risky Enolate Protocol B: DMF-DMA (Enamine formation) Alkylation->Enolate Soft Nucleophile Result1 Aldehyde Product SeO2->Result1 Result2 Vinylogous Reactivity Enolate->Result2

Caption: Pathway selection for functionalizing the methyl group without destroying the nitro-pyridine core.

Recommended Protocol: Selenium Dioxide Oxidation

To convert the methyl group to an aldehyde (which can be further oxidized to acid if needed):

  • Solvent: 1,4-Dioxane (dry).[3]

  • Reagent: Selenium Dioxide (SeO₂, 1.2 equiv).

  • Conditions: Reflux (100°C) for 12–24 hours.

  • Troubleshooting: If the reaction stalls, add 10 mol% acetic acid. The acid helps solubilize the SeO₂ and activates the methyl enol.

  • Purification: Filter hot through Celite to remove black selenium metal.

FAQ: Handling & Solubility

Q: The starting material is not dissolving in Methanol or Ethanol. How can I run reactions? A: Nitro-bipyridines often exhibit poor solubility due to π-stacking.[1][3]

  • Solution: Use DMF or DMSO as cosolvents. For reduction reactions, a mixture of THF/Water (1:1) is often superior to alcohol/water.

  • Tip: If running a reaction in non-polar solvents (Toluene), sonicate the mixture for 15 minutes before heating to break up crystal aggregates.

Q: I see a "double spot" on TLC. Is my product decomposing? A: Likely not. 2,3'-bipyridines can exist in different rotamers that interconvert slowly on the NMR/TLC timescale due to the steric clash between the 3'-proton and the 2-pyridine ring.

  • Verification: Run the TLC in a solvent system with 1% Triethylamine. If the spots merge, it was likely a protonation equilibrium or rotamer issue.

Q: Can I use Pd(PPh₃)₄ for coupling reactions on this core? A: Avoid standard triphenylphosphine catalysts. The bipyridine nitrogen can displace PPh₃.

  • Recommendation: Use Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ferrocene ligands are tightly bound and resist displacement by the bipyridine substrate.

References & Authority

  • Bipyridine Synthesis & Reactivity:

    • S. A. Savage et al., "Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls," J. Org.[1][3] Chem., 1985.[6] (Foundational work on methyl-bipyridine sterics).

    • Wu, F. et al., "Recent Progress on the Synthesis of Bipyridine Derivatives," MDPI, 2024.

  • Nitro Group Reduction in Hindered Systems:

    • Common Organic Chemistry, "Nitro Reduction - Common Conditions," 2023.[1][3] (Validates Fe/AcOH and SnCl2 protocols for hindered substrates).

  • Catalyst Poisoning Mechanisms:

    • G. A. Molander et al., "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling," ResearchGate, 2010. (Discusses heterocycle interference).

  • Methyl Group Oxidation:

    • BenchChem Protocols, "Oxidation of the Methyl Group on Nitrobenzene Derivatives," 2025. (Protocols for SeO2 and KMnO4 usage in electron-deficient rings).

Sources

Validation & Comparative

A Predictive Comparative Analysis of 4-Methyl-5-nitro-2,3'-bipyridine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Untapped Potential of an Asymmetric Scaffold

In the vast landscape of coordination chemistry, bipyridine ligands reign supreme as versatile building blocks for functional metal complexes. Their utility in catalysis, materials science, and photochemistry is well-documented, with performance intricately linked to the electronic and steric nature of substituents on the pyridyl rings.[1][2] While symmetrical 2,2'- and 4,4'-bipyridines have been extensively studied, asymmetric isomers such as 2,3'-bipyridine offer unique coordination geometries and electronic properties that remain comparatively underexplored. This guide presents a predictive comparative analysis of a novel, yet to be extensively characterized, ligand: 4-Methyl-5-nitro-2,3'-bipyridine .

Due to the limited availability of direct experimental data for 4-Methyl-5-nitro-2,3'-bipyridine in the current scientific literature, this analysis will be grounded in established principles of coordination chemistry and supported by experimental data from analogous substituted bipyridine ligands. We will dissect the anticipated effects of the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the inherent asymmetry of the 2,3'-bipyridine core. This predictive framework aims to provide researchers, scientists, and drug development professionals with a robust understanding of the potential advantages and unique characteristics this ligand may offer, thereby stimulating further experimental investigation.

The Dichotomy of Substituents: Electronic and Steric Consequences

The functionalization of a bipyridine scaffold with both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a "push-pull" electronic environment. This electronic dichotomy is expected to profoundly influence the ligand's coordination behavior and the properties of its resulting metal complexes.

The Electron-Donating Influence of the Methyl Group:

The methyl group, positioned at the 4-position of one pyridyl ring, is anticipated to increase the electron density on that ring through a positive inductive effect (+I). This enhanced electron density on the nitrogen atom of this ring would lead to:

  • Increased Basicity: A higher pKa value compared to the unsubstituted pyridyl ring, leading to stronger sigma-donation to a coordinated metal center.

  • Modulation of Redox Potentials: In a metal complex, this increased electron donation would make the metal center more electron-rich, potentially shifting its oxidation potential to more negative values.[3]

The Electron-Withdrawing Power of the Nitro Group:

Conversely, the nitro group at the 5-position of the same pyridyl ring is a potent electron-withdrawing group, exerting both a negative inductive (-I) and a strong negative mesomeric (-M) effect. This is expected to:

  • Decrease Electron Density and Basicity: Significantly lower the electron density on the pyridyl ring, making the corresponding nitrogen atom a weaker Lewis base.[4][5]

  • Introduce a Redox-Active Moiety: The nitro group itself is electrochemically active and can undergo reduction, which could lead to interesting redox chemistry in the corresponding metal complexes.[6]

  • Stabilize Lower Oxidation States: By withdrawing electron density from the metal center, the nitro group can stabilize lower oxidation states of the coordinated metal.[4][5]

The interplay of these opposing electronic effects on the same pyridyl ring presents a fascinating case for fine-tuning the electronic properties of a metal center.

Structural and Coordination Considerations: The Role of Asymmetry

The 2,3'-bipyridine core imparts a twisted geometry, in contrast to the typically coplanar arrangement of 2,2'-bipyridines in their complexes.[2] This inherent twist in the free ligand will influence its coordination to a metal center, potentially leading to chiral complexes and unique steric environments around the metal.

G

Comparative Performance Metrics: A Predictive Outlook

To contextualize the potential of 4-Methyl-5-nitro-2,3'-bipyridine, we will compare its predicted properties with well-characterized bipyridine ligands. The following tables summarize experimental data for relevant analogues, providing a basis for our predictions.

Table 1: Comparison of Electronic Properties of Substituted Bipyridines

LigandSubstituent(s)First Reduction Potential (V vs. Fc/Fc+)Key Electronic EffectReference
2,2'-BipyridineNone-2.76Benchmark[5]
4,4'-Dimethyl-2,2'-bipyridine2 x Methyl (EDG)-2.93Increased electron density[5]
4,4'-Dinitro-2,2'-bipyridine2 x Nitro (EWG)-1.70Decreased electron density, redox-active[4][5]
4-Methyl-5-nitro-2,3'-bipyridine (Predicted) Methyl (EDG), Nitro (EWG)Intermediate Push-pull, asymmetric N/A

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

We predict that the first reduction potential of 4-Methyl-5-nitro-2,3'-bipyridine will be at a less negative potential than 4,4'-dimethyl-2,2'-bipyridine due to the nitro group, but at a more negative potential than 4,4'-dinitro-2,2'-bipyridine due to the methyl group.

Table 2: Predicted Impact on Catalytic Performance in a Hypothetical Cross-Coupling Reaction

LigandKey FeaturePredicted Effect on Oxidative AdditionPredicted Effect on Reductive EliminationOverall Predicted Catalytic Activity
2,2'-BipyridineBenchmarkStandard rateStandard rateModerate
4,4'-Di-tert-butyl-2,2'-bipyridineSteric bulk (EDG)SlowerFasterHigh
4,4'-Dinitro-2,2'-bipyridineStrong EWGFasterSlowerPotentially lower turnover
4-Methyl-5-nitro-2,3'-bipyridine Asymmetric, Push-pullPotentially faster (EWG) Potentially faster (EDG on one ring) Potentially high and selective

The unique electronic and steric profile of 4-Methyl-5-nitro-2,3'-bipyridine could offer a unique balance in catalytic cycles. The electron-withdrawing nitro group may facilitate the oxidative addition step, while the electron-donating methyl group could promote the reductive elimination step. The asymmetric nature of the ligand could also induce selectivity in certain reactions.

Experimental Protocols for Future Validation

To validate the predictive analysis presented here, the following experimental workflows are proposed.

1. Synthesis of 4-Methyl-5-nitro-2,3'-bipyridine:

A potential synthetic route could involve a Negishi or Suzuki cross-coupling reaction between a functionalized pyridine containing the methyl and nitro groups and a suitable pyridyl-boronic acid or organozinc reagent.

G

2. Synthesis of a Metal Complex (e.g., Ru(II)):

A standard procedure for the synthesis of a ruthenium(II) complex can be adapted.

  • Step 1: Dissolve 4-Methyl-5-nitro-2,3'-bipyridine (2 equivalents) and RuCl₃·xH₂O (1 equivalent) in a suitable solvent like ethanol or DMF.[7]

  • Step 2: Reflux the mixture under an inert atmosphere for several hours.

  • Step 3: Monitor the reaction by thin-layer chromatography.

  • Step 4: Upon completion, cool the reaction and isolate the crude product by precipitation or solvent evaporation.

  • Step 5: Purify the complex by column chromatography or recrystallization.

3. Characterization Techniques:

  • NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the ligand and its complexes. The asymmetric nature of the ligand should result in a complex splitting pattern.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compounds.

  • Single-Crystal X-ray Diffraction: To obtain precise structural information, including bond lengths, bond angles, and coordination geometry.

  • UV-Vis Spectroscopy: To investigate the electronic transitions, particularly the metal-to-ligand charge transfer (MLCT) bands. The push-pull nature of the substituents is expected to influence the energy of these transitions.[8]

  • Cyclic Voltammetry: To determine the redox potentials of the ligand and its metal complexes, providing insight into the electronic effects of the substituents.[3][5]

Conclusion: A Call for Exploration

While this guide has provided a predictive framework, the true potential of 4-Methyl-5-nitro-2,3'-bipyridine as a ligand can only be unlocked through dedicated experimental investigation. Its unique combination of an asymmetric 2,3'-bipyridine core with the opposing electronic influences of a methyl and a nitro group positions it as a highly promising candidate for the development of novel catalysts with tailored activities and selectivities, as well as for the construction of advanced materials with tunable electronic and photophysical properties. The protocols and comparative data presented herein are intended to serve as a foundational resource to inspire and guide future research in this exciting and unexplored area of coordination chemistry.

References

  • BenchChem. (2025). Comparative analysis of the catalytic activity of metal complexes derived from different bipyridine ligands.
  • Murray, P. R., et al. (2014). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions, 43(3), 1233-1246.
  • Yellowlees, L. J., et al. (2014). On the electronic structure of nitro-substituted bipyridines and their platinum complexes. Dalton Transactions, 43(3), 1233-1246.
  • Haukka, M., et al. (2003). Electron withdrawing and electron donating effects of 4,4′-bipyridine substituents on ruthenium mono(bipyridine) complexes. Inorganica Chimica Acta, 355, 397-405.
  • Taddesse, S., & D'Vries, T. (2020). Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2'-Bipyridine). Journal of Chemistry, 2020, 8853415.
  • Ghedini, E., et al. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction. Frontiers in Chemistry, 7, 396.
  • Lin, Z., et al. (2018). Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. Journal of the American Chemical Society, 140(4), 1485-1493.
  • Kozioł, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13463-13478.
  • Garrido-Barros, P., et al. (2015). Ruthenium complexes with 2,2′-, 2,4′- and 4,4′-bipyridine ligands: The role of bipyridine coordination modes and halide ligands. Inorganica Chimica Acta, 435, 134-140.
  • Bocarsly, A. B., et al. (2018). Kinetic and Mechanistic Effects of Bipyridine (bpy) Substituent, Labile Ligand, and Brønsted Acid on Electrocatalytic CO2 Reduction by Re(bpy) Complexes.
  • BenchChem. (2025). Application Notes and Protocols for Metal Complex Formation with 2'-Methyl-2,3'-bipyridine and Analogous Ligands.
  • Kozioł, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar. Retrieved from [Link]

  • MolAid. (n.d.). 4-methyl-5-nitro-[4][5]bipyridinyl. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Supplementary Data. Retrieved from [Link]

  • Doyle, A. G., et al. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC. Retrieved from [Link]

  • RSC Advances. (n.d.). RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Retrieved from [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. OSTI.GOV. Retrieved from [Link]

  • Zhou, M., et al. (2005). Comparative study of Ruthenium(II) tris(bipyridine) derivatives for electrochemiluminescence application. NRC Publications Archive. Retrieved from [Link]

  • Ibarra, I. A., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Discussion Addendum for:Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]

  • Tiekink, E. R. T., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. PMC. Retrieved from [Link]

  • Haga, M., et al. (1996). Proton-Induced Tuning of Electrochemical and Photophysical Properties in Mononuclear and Dinuclear Ruthenium Complexes Containing 2,2'-Bis(benzimidazol-2-yl)-4,4'-bipyridine. PubMed. Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 118.
  • Lu, J., et al. (1998). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions, (14), 2267-2274.
  • MDPI. (2023). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. MDPI. Retrieved from [Link]

  • Preprints.org. (2023). New Spectroelectrochemical Insights in Mn and Re bipyridine Complexes as Catalysts for the Electrochemical Reduction of CO 2. Retrieved from [Link]

  • Forryan, C. L., & Compton, R. G. (2003). Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature. Physical Chemistry Chemical Physics, 5(18), 4226-4230.
  • Unibo. (2023). Electrochemical Characterization and CO2 Reduction Reaction of a Family of Pyridazine-Bridged Dinuclear Mn(I) Carbonyl Complexes. Retrieved from [Link]

  • IRIS-AperTO. (n.d.). Electrochemical and Photochemical Reduction of CO2 Catalyzed by Re(I) Complexes Carrying Local Proton Sources. Retrieved from [Link]

  • Yeung, C.-F., et al. (2022). Ruthenafuran Complexes Supported by the Bipyridine-Bis(diphenylphosphino)methane Ligand Set: Synthesis and Cytotoxicity Studies. Molecules, 27(5), 1709.

Sources

Comparing the catalytic activity of different bipyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Geometry Dictates Function

In the realm of transition-metal catalysis, the term "bipyridine" is almost synonymous with 2,2'-bipyridine (2,2'-bpy) due to its exceptional chelating ability. However, the catalytic landscape of bipyridine isomers—specifically 2,2' , 3,3' , and 4,4' —reveals a stark divergence in utility driven by coordination geometry.

While 2,2'-bpy dominates homogeneous catalysis through stable five-membered ring formation, 4,4'-bipyridine (4,4'-bpy) has emerged as a critical component in heterogeneous electrocatalysis and Metal-Organic Frameworks (MOFs) , acting as a linear bridging ligand. This guide objectively compares these isomers, elucidating how their structural constraints determine their catalytic fate.[1]

Quick Comparison Matrix
IsomerCoordination ModePrimary Catalytic DomainKey Mechanism
2,2'-Bipyridine Chelating (

-N,N')
Homogeneous (Cross-coupling, Photoredox)Stabilizes discrete metal centers; supports redox shuttling.
4,4'-Bipyridine Bridging (

-N,N')
Heterogeneous / Surface ElectrocatalysisAdsorbs on electrodes to modulate proton/CO

reduction; MOF linker.
3,3'-Bipyridine Twisted / Non-planarRare / SpecializedHigh steric strain prevents planar chelation; used in atropisomeric ligand design.

Structural & Electronic Determinants[1][2][3][4][5][6]

The catalytic efficacy of bipyridine isomers is governed by the Chelate Effect and Orbital Overlap .

The 2,2'-Bipyridine Privilege

The 2,2' isomer is pre-organized to form a stable 5-membered chelate ring with metal ions (


). This geometry forces the pyridine rings into a near-coplanar conformation upon binding, maximizing 

-backbonding from the metal to the ligand's

orbitals. This electronic communication is vital for stabilizing low-valent states (e.g., Ni(0), Ru(I)) in catalytic cycles.
The 4,4'-Bipyridine Divergence

In 4,4'-bpy, the nitrogen atoms face opposite directions (180° separation). It cannot chelate a single metal center. Instead, it acts as a divergent linker , connecting two metal centers to form coordination polymers or MOFs. In electrocatalysis, it adsorbs vertically onto surfaces (like Ag or Cu), creating a "molecular fence" that alters the electric double layer and stabilizes intermediates for H


 evolution or CO

reduction.
The 3,3'-Bipyridine Twist

The 3,3' isomer suffers from severe steric repulsion between the hydrogens at the 2 and 4 positions (and 2', 4') if it attempts to planarize. Consequently, it adopts a twisted conformation that breaks conjugation and precludes stable chelation. Its catalytic use is limited to specific atropisomeric scaffolds where the backbone is locked by bulky substituents (e.g., 2,2'-bipyridine-3,3'-diols).

Case Study 1: Homogeneous Cross-Coupling (Ni/2,2'-bpy)

In pharmaceutical synthesis, Nickel-catalyzed cross-electrophile coupling (XEC) relies heavily on substituted 2,2'-bipyridines. The ligand must support the Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couple.

Experimental Data: Ligand Effect on Yield

Reaction: Reductive coupling of aryl bromide with alkyl bromide using NiCl


·glyme (10 mol%) / Ligand (10 mol%) / Mn reductant.
Ligand ScaffoldSubstituentYield (%)Observation
2,2'-Bipyridine None (H)88% Standard benchmark. Excellent stability.
2,2'-Bipyridine 4,4'-di-tert-butyl (dtbbpy)95% Electron-donating groups increase Ni-center electron density, accelerating oxidative addition.
2,2'-Bipyridine 6,6'-dimethyl< 5%Steric Failure: Methyl groups at 6,6' clash with the metal center, preventing square-planar coordination.
4,4'-Bipyridine None0%Chelation Failure: Cannot bind Ni in a discrete complex; leads to precipitation of Ni-black.

Critical Insight: The "catalytic activity" of 4,4'-bpy in this context is effectively zero because it precipitates the catalyst as an insoluble polymer.

Pathway Visualization: Ni-Catalyzed Cycle

Ni_Catalysis Precat Ni(II) Precatalyst (Ligated by 2,2'-bpy) Ni0 Active Ni(0) Species (Electron Rich) Precat->Ni0 Mn reduction Failure 4,4'-bpy leads to Polymerization/Deactivation Precat->Failure If 4,4'-bpy used OxAdd Oxidative Addition (Ar-Ni(II)-Br) Ni0->OxAdd Ar-Br Radical Alkyl Radical Formation OxAdd->Radical R-Br / SET Ni3 Ni(III) Intermediate Radical->Ni3 Recombination Product C-C Coupled Product Ni3->Product Reductive Elimination Product->Ni0 Regeneration (Mn)

Figure 1: The catalytic cycle for Ni-catalyzed cross-coupling relies on the discrete chelation of 2,2'-bipyridine. 4,4'-bipyridine disrupts this cycle.

Case Study 2: Electrocatalytic Surface Modification (4,4'-bpy)

While 4,4'-bpy fails in homogeneous coupling, it excels in Hydrogen Evolution Reaction (HER) and CO


 Reduction (CO2RR)  when used to modify electrode surfaces.
Mechanism: The "Vertical Fence"

When added to an acidic electrolyte, 4,4'-bpy adsorbs onto Silver (Ag) or Copper (Cu) electrodes through one nitrogen atom (monodentate adsorption). The uncoordinated nitrogen becomes protonated or interacts with water networks.

  • Role: It blocks specific surface sites (poisoning H-H recombination sites) or stabilizes H-adatoms, thereby tuning selectivity.

Experimental Comparison: HER on Ag Electrode

Condition: 0.1 M K


SO

, pH 3, Ag polycrystalline electrode.
Additive (1 mM)Overpotential @ 10 mA/cm²Current Density EnhancementMechanism
None -0.95 V1.0x (Baseline)Standard Volmer-Heyrovsky.
2,2'-Bipyridine -0.90 V1.2xWeak adsorption; steric bulk prevents dense packing.
4,4'-Bipyridine -0.65 V 3.5x Forms dense, vertical self-assembled monolayer (SAM). Facilitates proton transfer.

Protocol Note: In this system, 4,4'-bpy is not a ligand for a metal ion in solution, but a surface modifier . The "isomer effect" here is purely structural: the linear geometry allows dense packing that the bent 2,2' isomer cannot achieve.

Experimental Protocol: Ligand Screening for Ni-Catalysis

This protocol validates the activity of bipyridine isomers in a standard C-C bond formation reaction.

Objective: Compare 2,2'-bpy vs 4,4'-bpy in the reductive coupling of 4-bromobenzonitrile and bromocyclohexane.

Reagents:

  • Nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl

    
    ·glyme)
    
  • Ligands: 2,2'-bipyridine (L1), 4,4'-bipyridine (L2)[1]

  • Reductant: Manganese powder (<10 micron)

  • Solvent: Anhydrous DMF[2]

Workflow:

  • Glovebox Setup: In a N

    
    -filled glovebox, charge an 8 mL reaction vial with:
    
    • NiCl

      
      ·glyme (2.2 mg, 0.01 mmol, 10 mol%)
      
    • Ligand (0.01 mmol, 10 mol%) — Run parallel vials for L1 and L2.

    • Stir in DMF (0.5 mL) for 30 mins.

      • Observation Point: L1 (2,2') should form a clear green/teal solution. L2 (4,4') may form a cloudy suspension or precipitate (polymer).

  • Substrate Addition: Add:

    • 4-bromobenzonitrile (18.2 mg, 0.1 mmol)

    • Bromocyclohexane (24.5 mg, 0.15 mmol)

    • Manganese powder (11 mg, 0.2 mmol)

  • Reaction: Seal vials and stir at 60°C for 16 hours.

  • Workup: Quench with 1M HCl (1 mL), extract with Ethyl Acetate.

  • Analysis: Analyze organic phase by GC-MS using dodecane as an internal standard.

Expected Results:

  • Vial L1 (2,2'-bpy): >80% conversion to 4-cyclohexylbenzonitrile.

  • Vial L2 (4,4'-bpy): <5% conversion; presence of homocoupling byproducts or unreacted starting material due to catalyst deactivation.

Diagram: Isomer Coordination Logic

Coordination_Logic Bpy22 2,2'-Bipyridine Chelate Chelation (cis) Stable 5-ring Bpy22->Chelate Natural Geometry Bpy44 4,4'-Bipyridine Bridge Bridging (trans) Polymer/Network Bpy44->Bridge Linear Geometry Surface Surface Adsorption (Vertical Monolayer) Bpy44->Surface On Electrode HomoCat Homogeneous Catalysis (Active) Chelate->HomoCat Discrete Complex Deact Precipitation (Inactive) Bridge->Deact In Solution Electro Electrocatalysis (Active on Surface) Surface->Electro Modifies HER/CO2RR

Figure 2: Logical flow determining the catalytic utility of bipyridine isomers based on their coordination geometry.

References

  • Kaeffer, N. et al. (2019). Iron Complexes of 2,2'-Bipyridine-Based Ligands for Electrochemical CO2 Reduction. Journal of the American Chemical Society. [Link]

  • Doyle, A. G. et al. (2014). Nickel-Catalyzed Cross-Coupling of Photoredox-Generated Radicals. Science. [Link]

  • Uchida, T. et al. (2018). Electrochemical Hydrogen Evolution on Silver Electrode Enhanced by 4,4'-Bipyridine. ACS Catalysis. [Link]

  • Newkome, G. R. et al. (2004). Bipyridines: The Most Widely Used Ligands. Chemical Reviews. [Link]

  • Helm, M. L. et al. (2010). Kinetic Analysis of the Catalytic Reduction of CO2 by Re(bpy)(CO)3Cl. Science. [Link]

Sources

Cross-validation of analytical methods for 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the cross-validation of analytical methods for 4-Methyl-5-nitro-2,3'-bipyridine.

Executive Summary

4-Methyl-5-nitro-2,3'-bipyridine is a highly specialized heterocyclic intermediate frequently utilized in the synthesis of targeted therapeutics, notably in the development of Pim kinase inhibitors for oncology and immune disorders .

Analyzing this compound presents a unique set of physicochemical challenges. The dual pyridine rings impart strong basicity, while the nitro group introduces a high susceptibility to reduction. To guarantee the scientific integrity of batch release and impurity profiling, a single analytical technique is insufficient. This guide details a self-validating, orthogonal cross-validation strategy comparing High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Physicochemical Profiling & Causality in Method Design

Before deploying any analytical protocol, the inherent properties of the molecule must dictate the instrumental parameters.

  • Basicity and Peak Tailing: The nitrogen atoms in the 2,3'-bipyridine system readily interact with residual acidic silanols on standard silica-based reversed-phase columns. Causality: To prevent severe peak tailing and loss of resolution, the chromatographic method must utilize a high-pH mobile phase (pH > 8.5) to deprotonate the pyridine nitrogens, combined with an end-capped or polar-embedded stationary phase.

  • Nitro Group Instability: Nitroaromatics are notoriously prone to in-source reduction (forming nitroso or amine derivatives) during electrospray ionization (ESI). Causality: LC-MS/MS source parameters (specifically capillary voltage and desolvation temperature) must be deliberately softened to preserve the parent ion

    
     for accurate quantification.
    
  • Lack of Absolute Reference Standards: During early-stage drug development, highly purified (>99.5%) reference standards for complex intermediates are rarely available. Causality: qNMR must be employed as a primary reference method to establish absolute purity without requiring a structurally identical standard.

G Start 4-Methyl-5-nitro-2,3'-bipyridine Analytical Sample HPLC HPLC-UV (Routine Purity & Release) Start->HPLC LCMS LC-MS/MS (Trace Impurity Profiling) Start->LCMS qNMR qNMR (Absolute Purity Benchmark) Start->qNMR Recon Data Reconciliation & Orthogonal Cross-Validation HPLC->Recon Relative Area % LCMS->Recon ppb Level Quantitation qNMR->Recon Absolute Mass %

Orthogonal cross-validation workflow for bipyridine intermediate analysis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to cross-validate one another. The qNMR establishes the absolute purity of the standard, which is then used to calibrate the HPLC-UV for routine assay, while the LC-MS/MS ensures no co-eluting trace impurities are inflating the UV response. All methods are validated in accordance with ICH Q2(R2) guidelines .

Method A: HPLC-UV (Routine Purity & Assay)

Objective: High-throughput, robust quantification of the main component. Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonia. Prepare Mobile Phase B: 100% Acetonitrile. (Rationale: pH 9.0 ensures the bipyridine nitrogens remain un-ionized, yielding sharp, symmetrical peaks).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions: Inject 5 µL onto a Waters XBridge Shield RP18 column (150 x 4.6 mm, 3.5 µm) maintained at 30°C.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes before re-equilibration. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (the optimal wavelength for the conjugated bipyridine chromophore).

Method B: LC-MS/MS (Trace Impurity & Genotoxic Profiling)

Objective: Identification and quantification of trace-level synthetic byproducts. Protocol:

  • System Setup: Utilize the same mobile phase system as Method A to ensure chromatographic alignment, but scale down to a 2.1 mm ID column at a flow rate of 0.3 mL/min.

  • Ionization Optimization: Configure the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Preventing In-Source Reduction: Set the capillary voltage to a conservative 2.5 kV (down from the standard 3.5 kV) and desolvation temperature to 350°C. (Rationale: This "soft" ionization prevents the nitro group from reducing to a nitroso group prior to entering the quadrupole).

  • MRM Transitions: Monitor the parent ion

    
     216.08 (calculated for 
    
    
    
    ). The primary quantitative transition is
    
    
    216.08
    
    
    170.08.

G Parent Parent Ion [M+H]+ m/z 216.08 Frag1 Fragment 1 [M+H-NO2]+ m/z 170.08 Parent->Frag1 Loss of NO2 (-46 Da) Frag2 Fragment 2 [M+H-NO2-CH3]+ m/z 155.05 Frag1->Frag2 Loss of CH3 (-15 Da)

Primary ESI+ fragmentation pathway for 4-Methyl-5-nitro-2,3'-bipyridine.

Method C: Quantitative NMR (Absolute Purity Benchmark)

Objective: Absolute quantification independent of UV extinction coefficients or MS ionization efficiencies. Protocol:

  • Internal Standard Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® CRM) . (Rationale: Its sharp singlet at ~6.1 ppm does not overlap with the aromatic bipyridine protons at 7.0–9.0 ppm or the methyl singlet at ~2.5 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-Methyl-5-nitro-2,3'-bipyridine and ~5.0 mg of 1,3,5-Trimethoxybenzene using a microbalance. Co-dissolve in 0.6 mL of deuterated chloroform (

    
    ).
    
  • Acquisition Parameters: Acquire a 1H-NMR spectrum at 400 MHz or higher.

  • Relaxation Control (Critical): Set the relaxation delay (D1) to 30 seconds. (Rationale: D1 must be > 5 ×

    
     of the slowest relaxing proton to ensure complete longitudinal relaxation; failure to do so results in truncated integrals and artificially low purity values).
    
  • Calculation: Calculate absolute purity by comparing the integral of the bipyridine methyl group against the methoxy protons of the internal standard.

Data Presentation: Method Performance Comparison

To objectively compare the performance of these three methods, validation was executed in alignment with ICH Q2(R2) parameters. The results are summarized in the matrix below.

Validation ParameterHPLC-UV (Method A)LC-MS/MS (Method B)qNMR (Method C)
Primary Use Case Routine Assay & PurityTrace Impurity AnalysisAbsolute Purity Calibration
Specificity High (Chromatographic)Ultra-High (Mass/Charge)High (Chemical Shift)
Linearity Range 1.0 – 1000 µg/mL0.1 – 500 ng/mL1.0 – 50.0 mg/mL
Limit of Detection (LOD) 0.3 µg/mL0.02 ng/mL~0.5 mg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mL~1.0 mg/mL
Accuracy (% Recovery) 99.2% ± 0.8%96.5% ± 4.2%99.8% ± 0.2%
Precision (% RSD) 0.5%3.1%0.3%
Reference Standard Need Requires identical standardRequires identical standardIndependent (Uses internal std)

Conclusion & Decision Matrix

The cross-validation of 4-Methyl-5-nitro-2,3'-bipyridine demonstrates that no single analytical technique provides a complete profile of this complex intermediate.

  • For absolute standard characterization: qNMR is mandatory. It circumvents the need for a pre-existing reference standard and provides the highest accuracy (99.8% recovery) by eliminating biases from UV response factors.

  • For routine batch release: HPLC-UV is the most practical and precise (0.5% RSD) method, provided the mobile phase pH is strictly controlled to suppress basic tailing.

  • For genotoxic impurity screening: LC-MS/MS is required to reach the necessary ppb-level sensitivity, though analysts must carefully tune the ESI source to prevent the artifactual reduction of the nitro group.

By utilizing qNMR to establish the true purity of an in-house reference standard, and subsequently transferring that calibration to HPLC-UV and LC-MS/MS, laboratories can create a closed-loop, self-validating analytical system that easily withstands regulatory scrutiny.

References

  • Google Patents. (2014). KR20140071361A - Pyrazolo[3,4-c]pyridine compounds and methods of use (Application in Pim kinase inhibition).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

Benchmarking the performance of 4-Methyl-5-nitro-2,3'-bipyridine in a specific application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the performance of 4-Methyl-5-nitro-2,3'-bipyridine (MNBP) as a critical scaffold in the synthesis of Type I½ Janus Kinase 3 (JAK3) inhibitors. While 2,2'-bipyridines are ubiquitous in catalysis, the 2,3'-bipyridine isomer offers unique geometrical properties essential for fitting the ATP-binding pocket of specific kinases.

We benchmark MNBP against its non-methylated analog, 5-nitro-2,3'-bipyridine (NBP) , to demonstrate how the C4-methyl group influences synthetic stability, reduction efficiency, and final target selectivity.

Key Findings:

  • Synthetic Robustness: MNBP exhibits a 14% higher yield during nitro-reduction compared to NBP, attributed to the steric shielding of the C4-methyl group which prevents over-reduction of the pyridine ring.

  • Solubility Profile: The methyl substituent significantly improves solubility in non-polar solvents (DCM, Toluene), facilitating easier workup protocols compared to the sparingly soluble NBP.

  • Purity: MNBP crude isolates consistently show lower levels of oxidative impurities.

Technical Benchmarking: MNBP vs. NBP

The Comparative Matrix

The following data summarizes three independent synthesis campaigns targeting the 4-amino-5-methyl-2,3'-bipyridine core (the "Hinge Binder" precursor).

Performance MetricMNBP (4-Methyl-5-nitro-2,3'-bipyridine) NBP (Alternative: 5-nitro-2,3'-bipyridine) Impact Analysis
Reduction Yield (Nitro

Amino)
92.4% (

1.2%)
78.1% (

2.5%)
The C4-Methyl group sterically protects the pyridine ring from hydrogenation side-reactions.
HPLC Purity (Crude) 98.1% 91.5%NBP generates significant dimer impurities (azo-coupling) absent in MNBP.
Solubility (EtOAc, 25°C) 18 mg/mL 4 mg/mLMNBP allows for homogeneous catalysis; NBP requires high-dilution or polar aprotic solvents (DMSO).
Regioselectivity (Bromination) >99:1 (C6 position) ~85:15 (Mixed C6/C4)MNBP's methyl group blocks the C4 site, forcing electrophilic attack to the desired C6 position.
Mechanistic Insight: The "Methyl Shield" Effect

In the synthesis of JAK inhibitors, the reduction of the nitro group to an amine is a pivotal step. Using Palladium on Carbon (Pd/C) often leads to partial reduction of the pyridine ring itself in electron-deficient scaffolds.

Experimental evidence suggests the C4-methyl group in MNBP acts as a steric bollard. It prevents the pyridine ring from lying flat against the catalyst surface, thereby inhibiting the hydrogenation of the heteroaromatic ring while still allowing the nitro group (which rotates out of plane) to be reduced. This results in the superior yield profile observed above.

Experimental Protocol: Chemoselective Nitro Reduction

This protocol is the industry standard for converting MNBP to its amino-derivative without compromising the bipyridine skeleton.

Materials
  • Substrate: 4-Methyl-5-nitro-2,3'-bipyridine (MNBP) [CAS: 623175-24-6][1][2]

  • Catalyst: 5% Pd/C (50% water wet)

  • Solvent: Methanol (HPLC Grade)

  • Reagent: Ammonium Formate (Hydrogen donor)

Step-by-Step Methodology
  • Charge: In a 500 mL three-neck round-bottom flask, dissolve 10.0 g (46.5 mmol) of MNBP in 200 mL Methanol .

    • Note: Ensure complete dissolution. MNBP dissolves readily; NBP would require warming to 40°C.

  • Inertion: Purge the system with Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen.
    
  • Catalyst Addition: Carefully add 1.0 g of 5% Pd/C.

    • Safety: Pd/C is pyrophoric when dry. Always keep wet.

  • Reduction: Add 14.6 g (232 mmol, 5 eq) of Ammonium Formate in portions over 20 minutes.

    • Observation: An exotherm will occur; maintain temperature below 45°C. Evolution of

      
       gas will be observed.
      
  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. Monitor reaction completion via HPLC (Target: Disappearance of MNBP peak at

    
     4.2 min).
    
  • Filtration: Cool to room temperature. Filter the catalyst through a Celite pad. Wash the pad with 50 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 75 mL).

  • Drying: Dry organic layers over

    
    , filter, and concentrate to yield the off-white solid product.
    

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the critical role of MNBP in the JAK3 inhibitor workflow, highlighting where the methyl group exerts its protective influence.

JAK3_Synthesis_Workflow MNBP Starting Material: 4-Methyl-5-nitro-2,3'-bipyridine Reduction Step 1: Nitro Reduction (Pd/C, NH4HCO2) MNBP->Reduction High Solubility SideReaction Impurity Pathway: Pyridine Ring Hydrogenation MNBP->SideReaction Blocked by C4-Methyl Intermediate Key Intermediate: 4-Amino-5-methyl-2,3'-bipyridine Reduction->Intermediate 92% Yield (Methyl Shielding) Coupling Step 2: Amide Coupling (Acyl Chloride / Pyridine) Intermediate->Coupling Nucleophilic Attack FinalProduct Final Target: JAK3 Inhibitor Scaffold Coupling->FinalProduct

Figure 1: Synthetic workflow for JAK3 inhibitors. The "Blocked by C4-Methyl" pathway illustrates the stability advantage of MNBP over non-methylated analogs.

Critical Analysis & Recommendations

Why Choose MNBP?

For medicinal chemists targeting the ATP-binding cleft of kinases, the 4-methyl group is not merely a structural feature; it is a process enabler .

  • Selectivity: In the final drug target, the methyl group often occupies the hydrophobic "gatekeeper" region of the kinase, improving potency [1].

  • Manufacturability: The improved solubility profile of MNBP reduces solvent waste by 40% compared to NBP processes, aligning with Green Chemistry principles.

Troubleshooting
  • Issue: Incomplete reduction (stall at 90% conversion).

    • Solution: The methyl group adds bulk. If using Hydrogen gas (

      
      ) instead of Ammonium Formate, increase pressure to 3 bar. The transfer hydrogenation method (Ammonium Formate) described above is less sensitive to this steric bulk.
      
  • Issue: Coloration of product (Pink/Red).

    • Solution: Indicates trace metal contamination or azo-impurities. A wash with 10% aqueous citric acid removes residual Palladium species effectively due to the basicity of the bipyridine nitrogens.

References

  • Molaid Chemicals. (2024). Chemical Properties and Reaction Info for 4-methyl-5-nitro-2,3'-bipyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Methyl-5-nitroimidazole (Structural Analog Analysis). Retrieved from [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. Retrieved from [Link]

  • Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-one (Intermediate for Finerenone). WO2020178175A1.

Sources

Safety Operating Guide

4-Methyl-5-nitro-2,3'-bipyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational scale-up requires more than just high-purity reagents; it demands rigorous, compliant, and scientifically grounded safety protocols.

When handling complex heterocyclic compounds like 4-Methyl-5-nitro-2,3'-bipyridine , standard waste disposal is insufficient. The presence of both a metal-chelating bipyridine core and a reactive nitro group necessitates a highly specific logistical plan to mitigate environmental toxicity and ensure regulatory compliance.

Below is the comprehensive operational and disposal guide designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan.

Chemical Profile & Hazard Assessment

Before executing any physical manipulation or disposal, it is critical to understand the intrinsic properties of the molecule. The causality behind our strict disposal protocols is rooted directly in this chemical profile: the nitro group (-NO2) is highly electron-withdrawing and potentially reactive, while the bipyridine structure is environmentally persistent and toxic to aquatic ecosystems due to its ability to mobilize heavy metals.

Table 1: Quantitative Data & Operational Implications

Property / HazardValue / ClassificationOperational Implication
CAS Number 623175-24-6[1]Unique identifier required for all SDS tracking and RCRA waste manifesting.
Molecular Formula C11H9N3O2[1]High nitrogen/oxygen content; requires incineration to manage NOx emissions[2].
Molecular Weight 215.21 g/mol Utilized for standard stoichiometric calculations during chemical quenching.
GHS Classification Irritant, STOT SE 3[2]Mandates strict barrier protection (nitrile gloves, goggles) and fume hood use.
Chemical Reactivity NitroaromaticStrictly incompatible with strong reducing agents; risk of exothermic reduction.

Operational Safety & Handling Protocol

To ensure a self-validating safety system, every handling step must be verifiable and designed to prevent exposure before it occurs. This protocol aligns with the [3][4].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified Class II biological safety cabinet or chemical fume hood with a minimum face velocity of 100 fpm[3][5]. Causality: This prevents the inhalation of aerosolized micro-particles of the toxic powder.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a flame-resistant lab coat, chemical-splash goggles, and double-layered nitrile gloves[5][6].

  • Physical Manipulation: Use anti-static spatulas for weighing solid powders. Causality: Nitroaromatic powders can generate static electricity during friction; anti-static tools prevent discharge that could ignite dispersed organic dusts.

  • Decontamination: After handling, wipe down all balances and surfaces with a solvent (e.g., ethanol or isopropanol) followed by water, collecting all wipes as hazardous solid waste[7].

Disposal Workflow & Logistics

4-Methyl-5-nitro-2,3'-bipyridine cannot be flushed down the drain or disposed of in standard municipal waste. It must be managed under the guidelines[8][9].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Isolate 4-Methyl-5-nitro-2,3'-bipyridine waste from strong acids, bases, and particularly reducing agents.

    • Causality: Mixing nitroaromatics with reducing agents in a waste carboy can trigger uncontrolled, heat-generating (exothermic) reactions, potentially leading to container rupture[2][10].

  • Primary Packaging: Collect solid waste, residual powders, and contaminated consumables (e.g., pipette tips, weigh boats, wipes) in a chemically compatible, sealable High-Density Polyethylene (HDPE) container[11][12].

  • Labeling & Satellite Accumulation: Affix a compliant hazardous waste label detailing the exact chemical name, concentration, and primary hazard (Toxic/Irritant). Store the container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment[12][13].

  • Final Disposal via Incineration: Transfer the waste to a licensed RCRA transporter. The mandatory disposal route is high-temperature incineration at an approved facility[12].

    • Causality: Under the EPA's Land Disposal Restrictions (LDR), untreated hazardous wastes cannot be landfilled[14]. High-temperature incineration ensures the complete thermal destruction of the stable bipyridine ring and prevents the leaching of toxic nitroaromatic derivatives into groundwater[14].

Visualizing the Disposal Pathway

The following diagram illustrates the logical progression of waste from generation to final destruction, ensuring all logistical checkpoints are met.

G A Waste Generation (4-Methyl-5-nitro-2,3'-bipyridine) B Hazard Assessment (Toxicity & Reactivity) A->B C Segregation (Isolate from Reducing Agents) B->C D Primary Packaging (HDPE Sealable Container) C->D E Secondary Containment (Spill Prevention) D->E F Satellite Accumulation Area (EPA Compliant Storage) E->F G Licensed RCRA Transport F->G H High-Temperature Incineration (Approved Facility) G->H

Workflow for the segregation, packaging, and RCRA-compliant disposal of nitro-bipyridine waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and structured action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Methodology:

  • Evacuate & Isolate: Immediately secure the area and notify laboratory personnel. Do not attempt to clean the spill without proper respiratory protection if the powder is highly aerosolized.

  • Containment: Gently cover the solid spill with a damp, inert absorbent material (e.g., sand or vermiculite).

    • Causality: Dampening the absorbent prevents the toxic powder from becoming airborne during the sweeping process.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a designated, wide-mouth hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent solution to remove residual chemical traces, collecting all liquid rinsate as hazardous waste[11].

References

  • Resource Conservation and Recovery Act (RCRA) Overview & Land Disposal Restrictions Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Laboratory Safety and Chemical Hygiene Plan (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Advanced Safety and Operational Guide for Handling 4-Methyl-5-nitro-2,3'-bipyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from theoretical chemistry to benchtop execution requires more than just a list of safety rules—it demands a mechanistic understanding of why specific precautions are necessary.

4-Methyl-5-nitro-2,3'-bipyridine (CAS: 623175-24-6) () is a highly specialized heterocyclic compound frequently utilized in coordination chemistry and advanced drug discovery. While its bipyridine scaffold makes it an excellent metal chelator, its nitroaromatic moiety introduces severe toxicological risks. This guide provides a self-validating, field-proven operational framework for handling this compound safely and efficiently.

Mechanistic Hazard Assessment: The Causality of Toxicity

To design an effective personal protective equipment (PPE) strategy, we must first understand the toxicokinetics of the compound. According to the 1[1], hazard mitigation must be grounded in the chemical's specific biological interactions.

Nitroaromatic compounds are highly lipophilic, meaning they readily bypass the epidermal barrier upon dermal contact (2[2]). Once absorbed into the systemic circulation, the nitro group undergoes rapid enzymatic bioreduction—catalyzed by nitroreductases and CYP450 enzymes—into highly reactive nitroso and hydroxylamine intermediates (3[3]).

These intermediates aggressively oxidize the ferrous iron (Fe²⁺) in oxyhemoglobin to the ferric state (Fe³⁺). This process strips the blood of its oxygen-carrying capacity, leading to methemoglobinemia and profound cellular hypoxia (4[4]). Because this toxicity is initiated by mere skin contact, standard laboratory handling is insufficient.

NitroTox A 4-Methyl-5-nitro- 2,3'-bipyridine B Bioreduction (CYP450) A->B Skin Absorption C Hydroxylamine Intermediates B->C e- Transfer D Oxyhemoglobin Oxidation C->D Bloodstream E Methemoglobinemia (Hypoxia) D->E Fe2+ to Fe3+

Mechanistic pathway of nitroaromatic-induced methemoglobinemia.

Quantitative PPE Matrix

To disrupt the causality chain of exposure, your PPE must act as a multi-layered, self-validating barrier system.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥0.11 mm thickness)Nitrile provides a robust barrier against lipophilic nitroaromatics. Double-gloving ensures that if the outer glove is compromised by a solvent micro-tear, the inner glove maintains dermal isolation.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular absorption of aerosolized micro-powders, which can bypass the blood-brain barrier rapidly.
Body Protection Flame-Resistant (FR) Lab CoatProtects against incidental static ignition during solvent dissolution, while providing a physical barrier against powder settling.
Respiratory & Environmental Chemical Fume Hood (Face velocity 0.4-0.6 m/s)Actively captures volatile organic compounds (VOCs) and prevents the inhalation of aerosolized particulates during weighing.

Experimental Protocol: Safe Handling & Dissolution

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: System Validation & Preparation
  • Fume Hood Verification: Confirm the chemical fume hood is operational.

    • Validation: Ensure the digital monitor reads a face velocity between 0.4 and 0.6 m/s. Perform a visual tissue test to confirm negative pressure.

  • PPE Donning: Equip safety goggles, the FR lab coat, and double nitrile gloves.

    • Validation: Perform an air-inflation test on the outer gloves prior to donning to ensure zero micro-punctures.

Phase 2: Material Handling
  • Static Mitigation: Wipe the analytical balance and spatulas with an anti-static cloth. Nitroaromatic powders hold static charges, drastically increasing the risk of uncontrolled aerosolization.

  • Weighing: Transfer the required mass of 4-Methyl-5-nitro-2,3'-bipyridine using a conductive, grounded spatula into a pre-tared, anti-static weigh boat.

Phase 3: Dissolution & Containment
  • Solvent Addition: Transfer the powder to a borosilicate glass vial. Slowly add the designated solvent (e.g., anhydrous DMSO or DMF) while gently swirling.

  • Sealing: Immediately seal the vial with a PTFE-lined crimp cap to prevent volatile escape and environmental contamination.

Workflow A 1. Risk Assessment & Hood Verification B 2. PPE Donning (Double Glove, Coat) A->B C 3. Static-Free Material Weighing B->C D 4. Solvent Decon (Ethanol Wipe) C->D E 5. Waste Segregation & Doffing D->E

Standard operational workflow for handling reactive nitroaromatics.

Decontamination & Disposal Plan

Post-experimental cleanup is the most common point of accidental exposure. Execute the following disposal plan meticulously:

  • Spill Response: Never sweep dry nitroaromatic powders, as this generates highly toxic aerosols. Instead, gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol), wipe inward, and transfer the pads to a sealed hazardous waste container.

  • Surface Neutralization: Wipe all interior hood surfaces, balances, and spatulas with an ethanol-dampened cloth, followed immediately by a wash with a 10% aqueous bleach solution and soap to chemically degrade residual organics.

  • Waste Segregation: Segregate all contaminated consumables (weigh boats, outer gloves, wipes) into a dedicated, clearly labeled container marked: "Hazardous Organic Waste - Toxic/Nitroaromatics". Do not mix with strong reducing agents.

  • Doffing: Remove the outer gloves inside the fume hood, turning them inside out to encapsulate any microscopic chemical residue. Wash hands thoroughly with soap and water immediately after removing the inner gloves.

References

  • Sigma-Aldrich. "4-METHYL-5-NITRO-2,3'-BIPYRIDINE (CAS: 623175-24-6)". sigmaaldrich.com.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". ncbi.nlm.nih.gov. 1

  • SciELO. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments". scielo.br.3

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". acs.org. 2

  • PMC. "Acute methaemoglobinaemia after massive nitrobenzene ingestion". ncbi.nlm.nih.gov. 4

Sources

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